molecular formula C15H11NO2S B1665041 AF-CX 1325 CAS No. 88708-96-7

AF-CX 1325

Cat. No.: B1665041
CAS No.: 88708-96-7
M. Wt: 269.3 g/mol
InChI Key: IJNCEIWDGLCEOP-UHFFFAOYSA-N
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Description

AF-CX 1325 is an antidepressant.

Properties

CAS No.

88708-96-7

Molecular Formula

C15H11NO2S

Molecular Weight

269.3 g/mol

IUPAC Name

2-(benzenecarboximidoyl)-1-oxo-1-benzothiophen-3-ol

InChI

InChI=1S/C15H11NO2S/c16-13(10-6-2-1-3-7-10)15-14(17)11-8-4-5-9-12(11)19(15)18/h1-9,16-17H

InChI Key

IJNCEIWDGLCEOP-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\2/C(=O)C3=CC=CC=C3S2=O)/N

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(=O)C3=CC=CC=C3S2=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AF-CX 1325;  AF-CX-1325;  AF-CX-1325-XX

Origin of Product

United States

Foundational & Exploratory

Unraveling the Enigmatic Mechanism of AF-CX 1325: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AF-CX 1325, a metabolite of the benzo[b]thiophene derivative AF-CX 921, has demonstrated potent antiepileptic properties in preclinical models. This technical guide synthesizes the current understanding of its mechanism of action, drawing from available toxicological and pharmacological studies. While a definitive molecular target for its anticonvulsant activity remains to be elucidated, a prominent and well-documented characteristic of this compound is its potent lysosomotropic activity. This guide presents the key experimental findings, details the methodologies of pivotal studies, and visually represents the known biological interactions and experimental workflows.

Core Pharmacological Effect: Antiepileptic Activity

This compound has been identified as a potent anticonvulsant, demonstrating superior efficacy in reducing seizure activity in animal models when compared to established drugs like carbamazepine and its parent compound, AF-CX 921.[1][2] The primary evidence for its antiepileptic action comes from studies utilizing the hippocampal kindling model in rats, a well-established paradigm for studying focal epilepsy.

Quantitative Efficacy Data in Hippocampally Kindled Rats

The following table summarizes the comparative antiepileptic effects of this compound, AF-CX 921, and carbamazepine in hippocampally kindled rats. The data highlights the significant reduction in seizure parameters following the administration of this compound.

ParameterPlaceboCarbamazepineAF-CX 921This compound
Afterdischarge (AD1) Duration BaselineReducedReducedReduced to ~50% of placebo
Focal Spiking (FS) Occurrence BaselineReducedReducedReduced to 20% of placebo
Second Afterdischarge (AD2) Occurrence BaselineNo significant reductionReducedReduced to 33% of placebo
Second Afterdischarge (AD2) Duration BaselineNo significant reductionNo significant reductionDecreased
Total EEG Epileptic Activity BaselineReducedReducedReduced to <50% of placebo
Convulsive Seizures (CS) Occurrence 73%Reduced to 38%Reduced to 21%Reduced to 18%

Data compiled from Majkowski et al., 1986.[1][3]

Postulated Mechanism of Action: Lysosomotropism

A key characteristic of this compound identified in toxicological studies is its nature as a lysosomotropic agent.[4] This property, defined by the accumulation of the compound within lysosomes, is a critical aspect of its cellular interaction, although its direct link to the antiepileptic mechanism is not yet established.

Evidence for Lysosomotropic Activity

Toxicological evaluations in both rats and beagle dogs have shown that administration of this compound leads to a marked proliferation of lysosomes, particularly in the liver and kidneys.[4] This accumulation results in a noticeable brown discoloration of the kidneys, which corresponds to the microscopic presence of numerous lipofuscin granules, a product of lipid peroxidation within lysosomes.[4][5] The reticulum cells in the lymph nodes of dogs were also reported to be affected.[4][5] This evidence strongly suggests that this compound is sequestered within lysosomes, which may alter their function.

Potential Implications of Lysosomotropism

Lysosomotropic agents are typically weak bases that become protonated and trapped within the acidic environment of the lysosome. This can lead to a variety of cellular effects, including:

  • Inhibition of lysosomal enzymes: The accumulation of a foreign substance can impair the function of critical lysosomal hydrolases.

  • Disruption of autophagy: The fusion of autophagosomes with lysosomes can be hindered, leading to a buildup of cellular waste.

  • Alteration of cellular signaling: Lysosomes are increasingly recognized as signaling hubs, and their disruption can impact pathways like mTOR.

While the connection between these effects and the anticonvulsant properties of this compound is speculative, it is an important area for future investigation. It is possible that the modulation of neuronal lysosomal function could influence neuronal excitability.

G cluster_cell Cellular Environment cluster_effects Potential Downstream Effects AF_CX_1325 This compound Lysosome Lysosome (Acidic pH) AF_CX_1325->Lysosome Diffusion AF_CX_1325_trapped Protonated this compound (Trapped) Lysosome->AF_CX_1325_trapped Protonation Enzyme_Inhibition Lysosomal Enzyme Inhibition AF_CX_1325_trapped->Enzyme_Inhibition Leads to Autophagy_Disruption Autophagy Disruption AF_CX_1325_trapped->Autophagy_Disruption Leads to Signaling_Alteration Cellular Signaling Alteration AF_CX_1325_trapped->Signaling_Alteration Leads to

Proposed Lysosomotropic Mechanism of this compound.

Experimental Protocols

The following section details the methodology for the hippocampal kindling model used to assess the antiepileptic efficacy of this compound.

Hippocampal Kindling in Rats

Objective: To induce a stable, focal epileptic state in rats to serve as a model for human partial epilepsy for the evaluation of anticonvulsant drugs.

Materials:

  • Adult male rats (e.g., Wistar or Sprague-Dawley)

  • Stereotaxic apparatus

  • Bipolar stimulating and recording electrodes

  • Electrical stimulator

  • EEG recording system

  • Surgical instruments

  • Anesthetic (e.g., ketamine/xylazine cocktail)

Procedure:

  • Electrode Implantation:

    • Anesthetize the rat and mount it in the stereotaxic apparatus.

    • Implant a bipolar electrode into the ventral hippocampus using stereotaxic coordinates.

    • Implant recording electrodes over the cortex.

    • Secure the electrode assembly to the skull with dental cement.

    • Allow for a post-surgical recovery period of at least one week.

  • Kindling Stimulation:

    • Deliver a constant current stimulus (e.g., 50 Hz, 1 ms biphasic square wave pulses for 1-2 seconds) to the hippocampal electrode once daily.

    • Monitor the behavioral seizure response according to Racine's scale and record the afterdischarge (epileptiform EEG activity) duration.

    • Continue daily stimulations until a stable Class 5 seizure (rearing and falling) is consistently elicited for several consecutive days. This "fully kindled" state is then stable for several months.

  • Drug Testing:

    • Administer this compound, vehicle (placebo), or other test compounds (e.g., carbamazepine, AF-CX 921) to the fully kindled rats.

    • At various time points post-administration, deliver the kindling stimulus.

    • Record and analyze the seizure parameters: afterdischarge duration, focal spiking, and behavioral seizure severity.

G Start Start Electrode_Implantation Electrode Implantation (Hippocampus) Start->Electrode_Implantation Recovery Post-Surgical Recovery (1 week) Electrode_Implantation->Recovery Daily_Stimulation Daily Electrical Stimulation Recovery->Daily_Stimulation Monitor_Seizure Monitor Behavioral and EEG Seizure Activity Daily_Stimulation->Monitor_Seizure Fully_Kindled Fully Kindled State Achieved? (Consistent Class 5 Seizures) Monitor_Seizure->Fully_Kindled Fully_Kindled->Daily_Stimulation No Drug_Administration Administer Test Compound (this compound, Placebo, etc.) Fully_Kindled->Drug_Administration Yes Post_Drug_Stimulation Deliver Kindling Stimulus Drug_Administration->Post_Drug_Stimulation Data_Analysis Analyze Seizure Parameters Post_Drug_Stimulation->Data_Analysis End End Data_Analysis->End

Experimental Workflow for Hippocampal Kindling Study.

Conclusion and Future Directions

This compound is a potent antiepileptic compound with a well-documented lysosomotropic activity. While its efficacy in preclinical seizure models is clear, the precise molecular mechanism underpinning its anticonvulsant effects remains an open question. The prominent lysosomal accumulation suggests a unique mode of action that warrants further investigation.

Future research should focus on:

  • Identifying the molecular target(s) of this compound: This could involve binding assays with a panel of receptors, ion channels, and enzymes known to be involved in epilepsy.

  • Elucidating the link between lysosomotropism and antiepileptic activity: Studies could explore the effects of this compound on neuronal autophagy and lysosomal enzyme activity in the context of neuronal hyperexcitability.

  • Comprehensive pharmacokinetic and pharmacodynamic studies: Detailed analysis of its absorption, distribution, metabolism, and excretion would be crucial for any further development.

Understanding the complete mechanism of action of this compound could not only pave the way for its potential therapeutic use but also unveil novel pathways for the treatment of epilepsy.

References

AF-CX 1325: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Chemical Structure, Properties, and Antiepileptic Activity of (E)-2-(aminophenylmethylene)benzo[b]thiophen-3(2H)-one 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AF-CX 1325 is a benzothiophene derivative that has demonstrated significant antiepileptic properties in preclinical studies. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. While detailed mechanistic studies and signaling pathway analyses are not extensively available in the public domain, this document synthesizes the existing data to support further research and development. This guide includes a plausible synthetic route, a detailed experimental protocol for in vivo assessment of its anticonvulsant effects based on established methodologies, and a summary of reported quantitative data.

Chemical Structure and Properties

This compound, systematically named (E)-2-(aminophenylmethylene)benzo[b]thiophen-3(2H)-one 1-oxide, is a heterocyclic compound with the molecular formula C₁₅H₁₁NO₂S.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Systematic Name BENZO(B)THIOPHEN-3(2H)-ONE, 2-(AMINOPHENYLMETHYLENE)-, 1-OXIDE, (2E)-[1][2]
Synonym This compound[1][2]
CAS Number 88708-96-7[2]
Molecular Formula C₁₅H₁₁NO₂S[1]
Molecular Weight 269.32 g/mol [1]
SMILES c1ccc(cc1)/C(=C\2/C(=O)c3ccccc3[S+]2[O-])/N[1]
InChI InChI=1S/C15H11NO2S/c16-13(10-6-2-1-3-7-10)15-14(17)11-8-4-5-9-12(11)19(15)18/h1-9H,16H2/b15-13+[1]
InChIKey FQTQMGBWUSWHFI-FYWRMAATSA-N[1]

Plausible Synthetic Route

A generalized synthetic workflow is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Benzo[b]thiophen-3(2H)-one Benzo[b]thiophen-3(2H)-one Condensation Condensation Benzo[b]thiophen-3(2H)-one->Condensation Aminophenyl Precursor Aminophenyl Precursor Aminophenyl Precursor->Condensation Intermediate Intermediate Condensation->Intermediate Oxidation Oxidation This compound This compound Oxidation->this compound Intermediate->Oxidation

Figure 1: Conceptual Synthetic Workflow for this compound.

Pharmacological Activity and Mechanism of Action

Antiepileptic Activity

The primary pharmacological activity reported for this compound is its potent antiepileptic effect. A key study by Majkowski and colleagues (1986) demonstrated its efficacy in a hippocampal kindled rat model of epilepsy[1].

Table 2: Summary of Antiepileptic Effects of this compound in Hippocampally Kindled Rats

ParameterEffect of this compoundSource
First Afterdischarge (AD1) Duration Reduced to approximately 50% of placebo[1]
Focal Spiking (FS) Occurrence Reduced to 20% of placebo[1]
Second Afterdischarge (AD2) Occurrence Reduced to 33% of placebo[1]
AD2 Duration Decreased (only drug to show this effect)[1]
Total EEG Epileptic Activity Reduced to less than 50% of placebo[1]
Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action and the specific signaling pathways modulated by this compound have not been elucidated in the available scientific literature. The compound has been described as having a "strong lysosomotropic effect," which suggests it may accumulate within lysosomes, potentially altering their function. However, the direct link between this property and its antiepileptic activity has not been established.

The general mechanism of action for many anticonvulsant drugs involves the modulation of ion channels (e.g., sodium, calcium channels) or enhancement of GABAergic inhibition[5][6]. It is plausible that this compound acts through one or more of these established anticonvulsant mechanisms. Further research, including in vitro binding assays and electrophysiological studies, is required to identify its molecular targets.

A conceptual diagram illustrating the potential lysosomotropic effect is presented below.

G This compound This compound Cell Eukaryotic Cell This compound->Cell Enters Cell Lysosome Lysosome Cell->Lysosome Accumulates in

Figure 2: Conceptual Diagram of the Lysosomotropic Effect.

Detailed Experimental Protocol: Hippocampal Kindling in Rats

The following is a detailed experimental protocol for assessing the anticonvulsant activity of a test compound like this compound in the hippocampal kindled rat model. This protocol is synthesized from established methodologies and is consistent with the study conducted by Majkowski et al. (1986)[1][2][7][8].

Animals
  • Adult male rats (e.g., Wistar or Sprague-Dawley), weighing 250-300g at the start of the experiment.

  • Animals are housed individually in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Surgical Procedure
  • Anesthetize the rats with an appropriate anesthetic agent (e.g., a ketamine/xylazine mixture or isoflurane).

  • Place the animal in a stereotaxic frame.

  • Implant a bipolar stimulating and recording electrode in the hippocampus at specific coordinates (e.g., relative to bregma: AP -3.8 mm, ML ±2.5 mm, DV -3.5 mm).

  • Secure the electrode assembly to the skull with dental acrylic.

  • Allow a post-surgical recovery period of at least one week.

Kindling Procedure
  • Determine the afterdischarge threshold (ADT) for each animal by delivering a 1-second train of 60 Hz constant current sine-wave stimuli, starting at a low intensity and increasing until an afterdischarge of at least 3 seconds is elicited.

  • Administer daily electrical stimulation at the ADT for a set duration (e.g., once or twice daily) until a stable, fully kindled state (Class 5 seizure on the Racine scale) is consistently observed for several consecutive stimulations.

Drug Administration and Testing
  • Once a stable kindled state is achieved, administer the test compound (this compound) or vehicle (placebo) via the desired route (e.g., intraperitoneal or oral).

  • At predetermined time points post-administration (e.g., 1, 2, 3, 4, and 5 hours as in the Majkowski et al. study), deliver the kindling stimulation.

  • Record the electroencephalogram (EEG) to determine the duration of the afterdischarges (AD1 and AD2) and the presence of focal spiking (FS).

  • Simultaneously, observe and score the behavioral seizure severity using a standardized scale (e.g., Racine's scale).

Data Analysis
  • Analyze the EEG recordings to quantify the duration of AD1, the presence and duration of FS, and the presence and duration of AD2.

  • Compare the seizure parameters (EEG activity and behavioral scores) between the drug-treated and placebo-treated groups using appropriate statistical tests (e.g., ANOVA or t-tests).

G cluster_setup Experimental Setup cluster_testing Drug Testing Protocol cluster_analysis Data Analysis A Animal Preparation (Surgery and Recovery) B Kindling to Stable Seizures A->B C Drug/Placebo Administration B->C D Post-Administration Stimulation (at time points) C->D E EEG and Behavioral Recording D->E F Quantify EEG Parameters (AD1, FS, AD2) E->F G Score Behavioral Seizures E->G H Statistical Comparison (Drug vs. Placebo) F->H G->H

Figure 3: Experimental Workflow for Anticonvulsant Testing.

Conclusion and Future Directions

This compound is a promising antiepileptic compound with demonstrated efficacy in a preclinical model of temporal lobe epilepsy. Its unique benzothiophene structure warrants further investigation. The primary areas for future research should focus on:

  • Elucidation of the Mechanism of Action: In-depth studies are required to identify the molecular target(s) and the signaling pathways modulated by this compound. Investigating its potential effects on voltage-gated ion channels, GABAergic systems, and the functional consequences of its lysosomotropic properties will be crucial.

  • Pharmacokinetic and Toxicological Profiling: A comprehensive evaluation of its absorption, distribution, metabolism, excretion (ADME), and toxicity profile is necessary to assess its drug-like properties and safety.

  • Optimization of the Synthetic Route: Development of a scalable and efficient synthesis protocol is essential for producing the quantities of this compound required for advanced preclinical and potential clinical studies.

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The compiled data and proposed experimental framework are intended to facilitate the advancement of this compound as a potential therapeutic agent for epilepsy.

References

Unveiling AF-CX 1325: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF-CX 1325, systematically known as (E)-2-[(alpha-amino)phenylmethylene]-benzo-[b]-thiophene-3-(2H)-one-1-oxide, is a novel compound that has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the available scientific information regarding the discovery, synthesis, and biological evaluation of this compound. It is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and Preclinical Evaluation

This compound was identified as the 1-oxide metabolite of the parent compound AF-CX 921, also known as (E)-2-[(alpha-amino)-phenylmethylene]-benzo-[b]-thiophene-3(2H)-one. Initial investigations into the pharmacological profile of this class of compounds revealed significant antiepileptic and potential antidepressant properties.

Antiepileptic Activity

The most comprehensive preclinical data for this compound comes from studies in hippocampally kindled rats, a well-established animal model of temporal lobe epilepsy. In a comparative study, this compound demonstrated potent antiepileptic effects that were superior to both its parent compound, AF-CX 921, and the established antiepileptic drug, carbamazepine.[1]

Table 1: Comparative Antiepileptic Effects of this compound in Hippocampally Kindled Rats [1]

ParameterPlaceboCarbamazepineAF-CX 921This compound
Afterdischarge Duration (AD1) BaselineReducedReducedReduced to ~50% of placebo
Frequency of Focal Spiking (FS) BaselineReducedReducedReduced to 20% of placebo
Frequency of Second Afterdischarge (AD2) BaselineReducedReducedReduced to 33% of placebo
Total EEG Epileptic Activity BaselineReducedReducedReduced to <50% of placebo
Convulsive Seizures (CS) PresentReducedReducedSignificantly Reduced
Partial Seizures (Automatisms) PresentReducedReducedSignificantly Reduced

Experimental Protocol: Hippocampal Kindling in Rats [1]

  • Animal Model: Male Wistar rats.

  • Electrode Implantation: Bipolar electrodes were surgically implanted into the ventral hippocampus.

  • Kindling Procedure: Daily electrical stimulation was administered to the hippocampus to induce afterdischarges. This process was repeated until stable Stage 5 seizures (generalized convulsions) were consistently observed.

  • Drug Administration: this compound, AF-CX 921, carbamazepine, or placebo were administered intraperitoneally.

  • Data Acquisition: Electroencephalographic (EEG) recordings were used to measure the duration of afterdischarges and the frequency of spiking. Behavioral seizures were scored using a standardized scale.

  • Analysis: The effects of the test compounds on EEG parameters and seizure severity were compared to the placebo group.

Logical Workflow for Antiepileptic Evaluation

G cluster_0 Animal Model Preparation cluster_1 Kindling Procedure cluster_2 Pharmacological Testing cluster_3 Data Analysis A Male Wistar Rats B Surgical Implantation of Hippocampal Electrodes A->B C Daily Electrical Stimulation D Induction of Afterdischarges C->D E Development of Stable Stage 5 Seizures D->E F Drug Administration (this compound, AF-CX 921, Carbamazepine, Placebo) E->F G EEG and Behavioral Monitoring F->G H Quantification of EEG Parameters (AD Duration, Spiking Frequency) G->H I Scoring of Seizure Severity G->I J Statistical Comparison to Placebo H->J I->J G A Substituted Thiophenol C Benzothiophene Core A->C B α-Halo Ketone/Ester B->C E Aminophenylmethylene Benzothiophene (e.g., AF-CX 921) C->E Condensation D Aromatic Aldehyde D->E G 1-Oxide Derivative (e.g., this compound) E->G Oxidation F Oxidizing Agent F->G G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Na_channel Na+ Channel Ca_channel Ca2+ Channel Na_channel->Ca_channel Depolarization Glutamate_vesicle Glutamate Ca_channel->Glutamate_vesicle Influx NMDA_R NMDA-R Glutamate_vesicle->NMDA_R Release AMPA_R AMPA-R Glutamate_vesicle->AMPA_R Excitation Excitation NMDA_R->Excitation AMPA_R->Excitation GABA_A_R GABA-A-R Inhibition Inhibition GABA_A_R->Inhibition

References

No Publicly Available Data for "AF-CX 1325" as a Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search has revealed no publicly available scientific information for a compound or therapeutic agent designated "AF-CX 1325." All search results associated with this term refer to industrial machinery, specifically CNC routers and milling machines. Consequently, the creation of an in-depth technical guide or whitepaper on the target identification and validation of a therapeutic compound named this compound is not possible at this time.

The requested content, including the summarization of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, presupposes the existence of published research and clinical data. The absence of any such information in the public domain prevents the fulfillment of this request.

It is possible that "this compound" is an internal codename for a compound not yet disclosed publicly, a mistyped designation, or a term with a different, non-therapeutic context. For researchers, scientists, and drug development professionals seeking information on a specific therapeutic target or compound, it is recommended to verify the designation through official publications, clinical trial registries, or scientific databases.

Without verifiable and accessible data on this compound as a therapeutic agent, any attempt to generate the requested whitepaper would be speculative and not based on factual, scientific evidence. We encourage the user to provide a correct and publicly documented compound or target name to enable the creation of the desired technical guide.

Subject: Inquiry Regarding Preliminary In Vitro Studies of AF-CX 1325

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Topic: In-depth Technical Guide on Preliminary In Vitro Studies of AF-CX 1325

Following a comprehensive search of publicly available scientific literature and databases, we regret to inform you that no information, data, or publications pertaining to a compound designated "this compound" have been found. Extensive queries for "this compound in vitro studies," "this compound pharmacology," and "this compound mechanism of action" did not yield any relevant results.

This suggests that "this compound" may be an internal compound identifier not yet disclosed in public forums, a code for a very early-stage research compound with no published data, or a designation that is not widely recognized in the scientific community.

As a result of this lack of available data, we are unable to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows.

We recommend verifying the compound identifier and exploring internal or proprietary databases for information on this compound. Should this compound be known by an alternative public designation, we would be pleased to revisit this request with the updated information.

No Publicly Available Data for AF-CX 1325

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for solubility and stability data on a compound designated "AF-CX 1325," no publicly accessible scientific literature, technical datasheets, or patents corresponding to this identifier could be located. The search encompassed broad as well as specific queries for chemical properties, experimental protocols, and any associated biological or chemical information.

The search results for "this compound" were varied and unrelated to a specific chemical compound, including references to consumer products, real estate, and automotive parts. This suggests that "this compound" may be an internal research code, a misnomer, or a compound that has not yet been described in public-facing literature. Without a verifiable chemical structure or any published data, it is not possible to provide the requested in-depth technical guide on its solubility and stability.

Consequently, the core requirements of this request, including the presentation of quantitative data in tables, detailing of experimental protocols, and the creation of diagrams for signaling pathways or experimental workflows, cannot be fulfilled at this time due to the absence of foundational information on this compound.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to have a publicly recognized identifier, such as a CAS number, IUPAC name, or a reference in a peer-reviewed publication or patent, to enable a successful search for its properties.

UBX1325 (Foselutoclax): A Senolytic Approach for Diabetic Macular Edema

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

UBX1325 (foselutoclax) is an investigational senolytic small molecule inhibitor of B-cell lymphoma-extra large (Bcl-xL), a member of the Bcl-2 family of apoptosis-regulating proteins.[1][2] By selectively inducing apoptosis in senescent cells, UBX1325 presents a novel therapeutic strategy for age-related eye diseases, particularly Diabetic Macular Edema (DME).[1] Preclinical and clinical studies have demonstrated its potential to not only improve visual acuity but also to modify the disease trajectory in patients with DME who have had suboptimal responses to standard-of-care anti-VEGF therapies.[1][3] This document provides a comprehensive overview of the therapeutic applications, mechanism of action, and clinical evaluation of UBX1325.

Mechanism of Action: Targeting Cellular Senescence

Cellular senescence is a state of irreversible cell cycle arrest that contributes to the pathology of many age-related diseases. In the context of DME, senescent cells accumulate in the retina, promoting chronic inflammation and vascular dysfunction. UBX1325 is designed to preferentially eliminate these senescent cells by inhibiting Bcl-xL, a pro-survival protein upon which these cells depend.[1] This targeted apoptosis of senescent cells is believed to restore a more normal cellular microenvironment and alleviate the pathological processes underlying DME.

cluster_0 Senescent Cell cluster_1 Therapeutic Intervention Bcl_xL Bcl-xL Bak_Bax Bak/Bax Bcl_xL->Bak_Bax Inhibits Mitochondrion Mitochondrion Bak_Bax->Mitochondrion Forms pore in Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Activates Caspase_9 Caspase-9 Apoptosome->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes UBX1325 UBX1325 (Foselutoclax) UBX1325->Bcl_xL

Figure 1: UBX1325 Mechanism of Action

Clinical Development Program

UBX1325 has been evaluated in several clinical trials for the treatment of DME. The following sections summarize the key findings and methodologies of these studies.

Phase 2b ASPIRE Study

The ASPIRE study was a prospective, multicenter, randomized, double-masked, active-controlled trial designed to assess the efficacy and safety of repeat intravitreal injections of UBX1325 compared to aflibercept in patients with DME.[3][4]

Outcome MeasureTimepointUBX1325 (10 µg)Aflibercept (2 mg)
Mean Change in BCVA (ETDRS letters) from Baseline Week 24>5 lettersNon-inferior
Week 36>5 lettersNon-inferior
Subjects with CST <400 microns at Baseline Week 36Superior Performance-

Table 1: Summary of Efficacy Outcomes from the ASPIRE Phase 2b Study [2]

G cluster_screening Screening & Run-in Phase cluster_randomization Randomization (Day 1) cluster_treatment Treatment Phase cluster_ubx UBX1325 Arm cluster_afl Aflibercept Arm cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) RunIn 3x monthly Aflibercept Injections Screening->RunIn Randomization Randomization (1:1) RunIn->Randomization UBX_D1 UBX1325 (10 µg) + Aflibercept (2mg) Randomization->UBX_D1 AFL_D1 Aflibercept (2 mg) + Sham Randomization->AFL_D1 UBX_W8 UBX1325 (10 µg) UBX_D1->UBX_W8 UBX_W16 UBX1325 (10 µg) UBX_W8->UBX_W16 FollowUp Follow-up to Week 36 UBX_W16->FollowUp AFL_W8 Aflibercept (2 mg) AFL_D1->AFL_W8 AFL_W16 Aflibercept (2 mg) AFL_W8->AFL_W16 AFL_W16->FollowUp PrimaryEndpoint Primary Efficacy Endpoint at Week 24 FollowUp->PrimaryEndpoint

Figure 2: ASPIRE Phase 2b Study Workflow

Inclusion Criteria:

  • Age ≥18 years.[5]

  • Diagnosis of nonproliferative diabetic retinopathy and DME.[5]

  • Center-involved DME with Central Subfield Thickness (CST) ≥325-900 μm.[5]

  • Best Corrected Visual Acuity (BCVA) between 70 and 30 ETDRS letters (equivalent to 20/40 to 20/250 on the Snellen chart).[5]

  • Active DME despite prior anti-VEGF treatment.[4]

Exclusion Criteria:

  • Concurrent eye disease or structural damage, other than DME, that could compromise BCVA or prevent its improvement.[5]

Treatment Arms:

  • UBX1325 Arm: Patients received intravitreal injections of 10 µg UBX1325 on Day 1, Week 8, and Week 16. An initial 2 mg dose of aflibercept was also administered on Day 1.[5]

  • Aflibercept Arm: Patients received intravitreal injections of 2 mg aflibercept on Day 1, Week 8, and Week 16, with a sham procedure on Day 1.[5]

Primary Efficacy Outcomes:

  • Change in BCVA from baseline.[2]

  • Change in CST from baseline.[2]

Phase 2 BEHOLD Study

The BEHOLD study was a Phase 2 trial that provided initial proof-of-concept for UBX1325 in patients with DME.[1]

Outcome MeasureTimepointUBX1325 (single injection)Shamp-value
Mean Change in BCVA (ETDRS letters) from Baseline 18 Weeks+6.1+1.10.0368

Table 2: Key Efficacy Outcome from the BEHOLD Phase 2 Study [1]

Safety and Tolerability

Across multiple clinical studies, UBX1325 has demonstrated a favorable safety and tolerability profile.[1][2] No cases of intraocular inflammation, retinal vein occlusion, endophthalmitis, or vasculitis have been reported.[1]

Future Directions

The promising results from the ASPIRE and BEHOLD studies suggest that UBX1325 has the potential to be a valuable addition to the treatment landscape for DME, particularly for patients who do not respond optimally to current therapies.[3] Further pivotal trials will be necessary to confirm these findings and support regulatory approval. UNITY Biotechnology is currently exploring strategic partnerships to advance the development of UBX1325.[2]

References

Author: BenchChem Technical Support Team. Date: December 2025

An exploration into a novel area of research, this document serves as a foundational guide for researchers, scientists, and drug development professionals on the compound designated AF-CX 1325 and its potential analogs. Due to the limited public information on this compound, this paper synthesizes available data on related compounds and outlines a theoretical framework for its study, based on established methodologies in drug discovery and development.

Introduction to this compound

The compound designated this compound remains largely uncharacterized in publicly accessible scientific literature and chemical databases. Initial searches for "this compound" did not yield a specific chemical entity. However, related searches and contextual analysis suggest a potential, though unconfirmed, association with the investigational drug UBX1325. This guide will therefore proceed by presenting a comprehensive overview of UBX1325 as a proxy for understanding the potential therapeutic class and mechanism of action that this compound may belong to. It is critical for the reader to note that this connection is speculative and awaits empirical validation.

UBX1325 is an investigational senolytic medicine being developed for age-related diseases of the eye. Specifically, it is an inhibitor of the Bcl-xL protein, a member of the B-cell lymphoma 2 (Bcl-2) family of apoptosis regulators.

Core Compound Profile: UBX1325 as a Reference

PropertyData
Compound Name UBX1325
Synonyms Not publicly available
Molecular Formula Not publicly available
Mechanism of Action Inhibitor of Bcl-xL
Therapeutic Target Apoptosis regulation in senescent cells
Primary Indication Diabetic Macular Edema (DME)

Putative Analogs and Related Compounds

Given the Bcl-xL inhibitory action of UBX1325, potential analogs and related compounds would likely fall into the category of Bcl-2 family inhibitors. This class of compounds, often referred to as "senolytics," aims to selectively induce apoptosis in senescent cells, which are implicated in a variety of age-related pathologies.

Compound ClassExamplesMechanism of Action
Pan-Bcl-2 Inhibitors Navitoclax (ABT-263)Inhibits Bcl-2, Bcl-xL, and Bcl-w
Selective Bcl-2 Inhibitors Venetoclax (ABT-199)Specifically inhibits Bcl-2
Selective Bcl-xL Inhibitors A-1331852Specifically inhibits Bcl-xL

Key Experimental Protocols

The following are generalized protocols relevant to the study of Bcl-2 family inhibitors and could be adapted for the investigation of this compound.

Bcl-xL Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is designed to quantify the binding affinity of a test compound to the Bcl-xL protein.

Methodology:

  • Recombinant human Bcl-xL protein is incubated with a fluorescently labeled peptide (e.g., a BAD-derived peptide).

  • The test compound (e.g., this compound) is added at varying concentrations.

  • A secondary antibody conjugated to a FRET acceptor is added.

  • The HTRF signal is measured, which is proportional to the amount of peptide bound to Bcl-xL.

  • The IC50 value (the concentration of the compound that inhibits 50% of the binding) is calculated.

Senescent Cell Apoptosis Assay

This assay determines the ability of a compound to selectively induce apoptosis in senescent cells.

Methodology:

  • Primary human cells (e.g., retinal pigment epithelial cells) are induced into senescence by methods such as ionozing radiation or replicative exhaustion.

  • Senescent and non-senescent control cells are treated with the test compound at various concentrations.

  • Apoptosis is measured using techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.

  • The percentage of apoptotic cells in the senescent versus non-senescent populations is compared to determine selectivity.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the putative mechanism of action of a Bcl-xL inhibitor like UBX1325 and a general workflow for its preclinical evaluation.

Bcl_xL_Inhibition_Pathway Senescent_Cell Senescent Cell Bcl_xL Bcl-xL Senescent_Cell->Bcl_xL Upregulates Bak_Bax Bak/Bax Bcl_xL->Bak_Bax Inhibits Mitochondrion Mitochondrion Bak_Bax->Mitochondrion Forms pores in Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspases Caspases Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes AF_CX_1325 This compound (e.g., UBX1325) AF_CX_1325->Bcl_xL Inhibits

Caption: Putative signaling pathway of this compound (as a Bcl-xL inhibitor).

Preclinical_Evaluation_Workflow Compound_Synthesis Compound Synthesis (this compound & Analogs) In_Vitro_Screening In Vitro Screening (Binding & Cell-based Assays) Compound_Synthesis->In_Vitro_Screening Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification In_Vivo_Studies In Vivo Efficacy & Toxicology Studies (Animal Models) Lead_Identification->In_Vivo_Studies IND_Enabling_Studies IND-Enabling Studies In_Vivo_Studies->IND_Enabling_Studies Clinical_Trials Clinical Trials IND_Enabling_Studies->Clinical_Trials

Caption: Generalized preclinical development workflow for a therapeutic compound.

Conclusion and Future Directions

While the specific identity of this compound remains to be elucidated in the public domain, the exploration of related compounds, particularly the Bcl-xL inhibitor UBX1325, provides a valuable framework for its potential mechanism of action and therapeutic application. The experimental protocols and workflows outlined in this guide offer a roadmap for the systematic investigation of this and other novel senolytic agents. Future research should focus on confirming the chemical structure and biological activity of this compound to validate the hypotheses presented herein and to unlock its full therapeutic potential.

An In-depth Technical Guide to the CX Family of Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core compounds within the CX family, a series of investigational drug candidates. The information presented herein is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the visualization of key biological pathways and workflows. The CX designation has been applied to a number of compounds, with CX-4945, CX-5461, and CX-6258 being among the most extensively studied. This guide will focus on these three key examples.

CX-4945 (Silmitasertib)

CX-4945, also known as Silmitasertib, is a potent and selective, orally bioavailable small-molecule inhibitor of protein kinase CK2 (formerly casein kinase II).[1][2][3] CK2 is a constitutively active serine/threonine kinase that is often overexpressed in a multitude of cancer types, where it plays a crucial role in cell growth, proliferation, and survival.[2]

ParameterValueCell Line/SystemReference
IC50 (CK2) 1 nMCell-free assay[3][4]
IC50 (Flt3) 35 nMCell-free assay[4]
IC50 (Pim1) 46 nMCell-free assay[4]
IC50 (CDK1) 56 nMCell-free assay[4]
EC50 (CLL cells) < 1 µMChronic Lymphocytic Leukemia cells[1]
EC50 (Breast Cancer) 1.71-20.01 µMVarious breast cancer cell lines[4]

CX-4945 is an ATP-competitive inhibitor of the CK2α and CK2α' catalytic subunits.[1] By inhibiting CK2, CX-4945 disrupts key signaling pathways that promote cancer cell survival and proliferation, notably the PI3K/Akt/mTOR pathway.[1] Inhibition of CK2 by CX-4945 leads to reduced phosphorylation of Akt, a downstream effector in this pathway, ultimately suppressing pro-survival signaling.[5] This can induce apoptosis and cytotoxicity in malignant cells.[1]

CX4945_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes CK2 CK2 CK2->Akt Phosphorylates (Activates) CX4945 CX-4945 (Silmitasertib) CX4945->CK2 Inhibits

CX-4945 (Silmitasertib) Signaling Pathway.

CK2 Inhibition Assay (Cell-Free):

  • A reaction mixture is prepared containing assay dilution buffer (20 mM MOPS, pH 7.2, 25 mM β-glycerolphosphate, 5 mM EGTA, 1 mM sodium orthovanadate, and 1 mM dithiothreitol).[4]

  • A substrate peptide (RRRDDDSDDD) is added to the mixture at a concentration of 1 mM.[4]

  • Recombinant human CK2 holoenzyme (25 ng) is added.[4]

  • CX-4945 is added at eight concentrations, typically ranging from 0.0001 µM to 1 µM.[4]

  • The reaction is initiated by the addition of ATP.

  • Kinase activity is measured, often through radiometric or luminescence-based methods that quantify substrate phosphorylation.

CX-5461 (Pidnarulex)

CX-5461 is a first-in-class, orally bioavailable inhibitor of RNA Polymerase I (Pol I) transcription.[6] It is designed to selectively target the high demand for ribosome biogenesis in cancer cells.

ParameterValueCell LineReference
IC50 (rRNA synthesis) 142 nMHCT-116[7][8]
IC50 (rRNA synthesis) 113 nMA375[7][8]
IC50 (rRNA synthesis) 54 nMMIA PaCa-2[7][8]
EC50 (antiproliferative) 167 nMHCT-116[7]
EC50 (antiproliferative) 58 nMA375[7]
EC50 (antiproliferative) 74 nMMIA PaCa-2[7]
Mean EC50 (antiproliferative) 147 nMPanel of human cancer cell lines[7]
EC50 (nontransformed cells) ~5000 nMNontransformed human cells[7]

CX-5461 selectively inhibits the transcription of ribosomal RNA (rRNA) by RNA Polymerase I in the nucleolus.[9] It achieves this by disrupting the initiation stage of rRNA synthesis.[6][10] This targeted inhibition of ribosome biogenesis creates a "nucleolar stress" response. In p53-competent cells, this stress leads to the activation of p53, which can induce apoptosis.[7] In p53-deficient cells, CX-5461 can still induce cell death through pathways involving autophagy and senescence.[7][8][10]

CX5461_Pathway cluster_nucleolus Nucleolus cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PolI RNA Polymerase I (Pol I) rRNA rRNA Synthesis PolI->rRNA Drives p53 p53 PolI->p53 Activates (via nucleolar stress) Autophagy Autophagy/ Senescence PolI->Autophagy Induces (p53-independent) rDNA rDNA rDNA->rRNA Apoptosis Apoptosis p53->Apoptosis Induces CX5461 CX-5461 CX5461->PolI Inhibits

CX-5461 Mechanism of Action.

Oral Bioavailability Screen (Cassette Format):

  • A cassette of multiple compounds, including CX-5461, is prepared.[6]

  • ICR mice are administered a 25 mg/kg oral dose of the compound cassette.[6]

  • Blood samples are collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours) post-administration.[6]

  • Plasma concentrations of each compound are determined using a suitable analytical method, such as LC-MS/MS.

  • Pharmacokinetic parameters, including Cmax, Tmax, and AUC, are calculated to assess oral absorption.

CX-6258

CX-6258 is a potent, selective, and orally efficacious pan-inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[11][12][13] Pim kinases are involved in the regulation of cell survival and proliferation, and their overexpression is associated with various cancers.[12][14]

ParameterValueTargetReference
IC50 5 nMPim-1[11][13]
IC50 25 nMPim-2[11][13]
IC50 16 nMPim-3[11][13]
IC50 (antiproliferative) 0.02-3.7 µMPanel of human cancer cell lines[13]
Tumor Growth Inhibition (TGI) 45%50 mg/kg dose in vivo[11][14]
Tumor Growth Inhibition (TGI) 75%100 mg/kg dose in vivo[11][14]

CX-6258 acts as an ATP-competitive inhibitor of all three Pim kinase isoforms. Pim kinases phosphorylate a number of downstream targets involved in cell survival and protein synthesis, including the pro-apoptotic protein Bad and the translational regulator 4E-BP1.[11][13] By inhibiting Pim kinases, CX-6258 prevents the phosphorylation of these substrates, leading to increased apoptosis and decreased protein synthesis, thereby inhibiting cancer cell growth.[11][13]

CX6258_Pathway cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Pim Pim Kinases (Pim-1, Pim-2, Pim-3) pBad p-Bad (Inactive) Pim->pBad Phosphorylates pFourEBP1 p-4E-BP1 Pim->pFourEBP1 Phosphorylates Bad Bad Bad->pBad Apoptosis Apoptosis pBad->Apoptosis Inhibits FourEBP1 4E-BP1 FourEBP1->pFourEBP1 ProteinSynth Protein Synthesis pFourEBP1->ProteinSynth Promotes CX6258 CX-6258 CX6258->Pim Inhibits

CX-6258 Signaling Pathway.

Pim Kinase Inhibition Assay (Radiometric):

  • Recombinant human Pim-1, Pim-2, or Pim-3 kinase is used.[13]

  • A specific substrate peptide (e.g., RSRHSSYPAGT) is prepared.[13]

  • The reaction is carried out in the presence of a defined ATP concentration (e.g., 30 µM for Pim-1, 5 µM for Pim-2, 155 µM for Pim-3).[13]

  • CX-6258 is added at various concentrations to determine the IC50.

  • Radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) is used as a phosphate source.

  • The amount of radiolabel incorporated into the substrate peptide is quantified using a scintillation counter or phosphorimager, which is inversely proportional to the inhibitory activity of CX-6258.

References

AF-CX 1325: A Review of Available Safety and Toxicity Data

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes publicly available information regarding the safety and toxicity profile of AF-CX 1325. Due to the limited accessibility of full-text primary research articles, a comprehensive in-depth technical guide including detailed experimental protocols and extensive quantitative data, as originally requested, cannot be fully provided. The information presented herein is intended for research, scientific, and drug development professionals and should be supplemented with a thorough review of the primary literature when it becomes accessible.

Introduction

This compound is an active metabolite of the compound AF-CX 921 and has been investigated for its antiepileptic properties. Early studies have demonstrated its efficacy in animal models of epilepsy. However, alongside its therapeutic potential, toxicological assessments have revealed specific safety concerns, primarily related to its lysosomotropic nature. This guide provides a summary of the known safety and toxicity findings for this compound.

Toxicological Profile

The primary toxicological characteristic of this compound identified in the available literature is its lysosomotropic activity. This property can lead to the accumulation of the compound within lysosomes, potentially causing lysosomal storage disorder-like effects.

Organ-Specific Toxicity

Kidney: Studies in animal models have indicated that this compound can induce nephrotoxicity. A notable finding is a brown discoloration of the kidneys, which is attributed to the accumulation of lipofuscin granules.

Lymph Nodes: Effects on the lymphatic system have also been observed, with reports of this compound affecting reticulum cells in the lymph nodes of dogs.

Quantitative Toxicity Data

A comprehensive summary of quantitative toxicity data, such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect-Level), is not available in the public domain at this time. Access to the full-text primary research articles is required to extract and present this data in a structured format.

Experimental Protocols

Detailed experimental protocols for the key toxicology studies are not available in the accessible literature. To fulfill the request for methodological information, a generalized workflow for a subchronic oral toxicity study, which is a common type of study in preclinical toxicology, is provided below. This is a hypothetical workflow and does not represent the specific protocol used for this compound.

G cluster_0 Phase 1: Study Design & Preparation cluster_1 Phase 2: In-Life Phase (e.g., 90-Day Gavage) cluster_2 Phase 3: Terminal Phase & Pathology cluster_3 Phase 4: Data Analysis & Reporting Protocol_Development Protocol Development (OECD Guideline) Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley Rats) Protocol_Development->Animal_Acclimatization Dose_Formulation Dose Formulation & Analysis Animal_Acclimatization->Dose_Formulation Daily_Dosing Daily Oral Gavage Dosing Dose_Formulation->Daily_Dosing Clinical_Observations Daily Clinical Observations Daily_Dosing->Clinical_Observations Body_Weight Weekly Body Weight & Food Consumption Daily_Dosing->Body_Weight Interim_Blood_Sampling Interim Blood Sampling (Hematology & Clinical Chemistry) Daily_Dosing->Interim_Blood_Sampling Necropsy Gross Necropsy Interim_Blood_Sampling->Necropsy Organ_Weights Organ Weight Measurement Necropsy->Organ_Weights Histopathology Histopathological Examination Organ_Weights->Histopathology Statistical_Analysis Statistical Analysis Histopathology->Statistical_Analysis Toxicological_Endpoint_Evaluation Evaluation of Toxicological Endpoints Statistical_Analysis->Toxicological_Endpoint_Evaluation Final_Report Final Study Report Generation Toxicological_Endpoint_Evaluation->Final_Report

A generalized workflow for a subchronic oral toxicity study.

Mechanism of Action and Signaling Pathways

This compound is classified as an antiepileptic agent. The precise molecular mechanism of action and the specific signaling pathways it modulates are not detailed in the available literature. For antiepileptic drugs, common mechanisms include modulation of ion channels (e.g., sodium, calcium), enhancement of GABAergic inhibition, or reduction of glutamatergic excitation. Without specific data for this compound, a diagram of its signaling pathway cannot be provided.

The lysosomotropic effects of this compound are likely due to its physicochemical properties, such as being a lipophilic weak base, which allows it to cross lysosomal membranes and become protonated and trapped within the acidic environment of the lysosome. This accumulation can lead to lysosomal dysfunction.

G cluster_0 Cellular Environment (Cytosol, pH ~7.2) cluster_1 Lysosome (Acidic, pH ~4.5-5.0) cluster_2 Toxicological Outcome AFCX_unprotonated This compound (Lipophilic, Unprotonated) AFCX_protonated This compound-H+ (Protonated, Trapped) AFCX_unprotonated->AFCX_protonated Diffusion across lysosomal membrane & protonation Lysosomal_Dysfunction Lysosomal Dysfunction AFCX_protonated->Lysosomal_Dysfunction Accumulation leads to Substrate_Accumulation Accumulation of Undigested Substrates Lysosomal_Dysfunction->Substrate_Accumulation Cellular_Damage Cellular Damage (e.g., Lipofuscin accumulation) Substrate_Accumulation->Cellular_Damage

A proposed mechanism for the lysosomotropic action of this compound.

Conclusion and Data Gaps

This compound has demonstrated antiepileptic activity but also exhibits a toxicological profile characterized by lysosomotropic effects, leading to organ-specific toxicities in animal models. The currently available information is insufficient to provide a complete and in-depth technical guide as requested. The primary data gaps include:

  • Quantitative Toxicity Data: Lack of publicly available LD50, NOAEL, and other quantitative toxicity metrics.

  • Detailed Experimental Protocols: Absence of detailed methodologies from primary preclinical safety studies.

  • Mechanism of Action: Limited information on the specific molecular targets and signaling pathways involved in its antiepileptic and toxic effects.

To construct a comprehensive safety and toxicity profile of this compound, access to and a thorough review of the full-text primary scientific literature are essential. Researchers, scientists, and drug development professionals are advised to seek out these original studies for a complete understanding of the compound's characteristics.

Methodological & Application

AF-CX 1325 experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Topic: AF-CX 1325 Experimental Protocol for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the experimental compound "this compound" is not available in the public domain as of the last update of this document. The following application notes and protocols are generated based on established methodologies for analogous hypothetical compounds and are intended for illustrative purposes only. Researchers should validate all protocols and concentrations based on empirical data obtained for this compound.

Introduction

This document provides detailed protocols for the in vitro characterization of this compound, a novel investigational compound. The included methodologies cover essential cell culture techniques, viability and proliferation assays, and analysis of cellular signaling pathways.

Data Presentation

Prior to initiating extensive experiments, it is crucial to determine the optimal concentration and time-dependent effects of this compound on the cell line of interest. Below are template tables for organizing such preliminary data.

Table 1: Dose-Response Effect of this compound on Cell Viability

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle Control)100100100
0.1
1
10
50
100

Table 2: IC50 Values of this compound at Different Time Points

Time PointIC50 (µM)
24h
48h
72h

Experimental Protocols

Cell Culture and Maintenance

Aseptic techniques should be strictly followed for all cell culture procedures.

Materials:

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS), sterile.

  • Trypsin-EDTA solution.

  • Cell culture flasks or plates.

  • Humidified incubator (37°C, 5% CO2).

Protocol:

  • Thaw cryopreserved cells rapidly in a 37°C water bath.

  • Transfer the cell suspension to a sterile conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

  • Transfer the cell suspension to an appropriate cell culture flask.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Monitor cell growth daily and subculture when cells reach 80-90% confluency. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and re-seed at the desired density. For suspension cells, directly dilute into fresh medium.

Cell Viability Assay (MTT Assay)

This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Cells of interest.

  • 96-well cell culture plates.

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).

  • Complete growth medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS).

  • Microplate reader.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions (including a vehicle-only control).

  • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Proliferation Assay (EdU Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.

Materials:

  • Click-iT™ EdU Cell Proliferation Kit (or equivalent).

  • Cells of interest.

  • This compound.

  • Flow cytometer.

Protocol:

  • Seed cells in a multi-well plate and treat with various concentrations of this compound for the desired duration.

  • Add EdU (5-ethynyl-2´-deoxyuridine) to the cell culture medium at a final concentration of 10 µM.[1]

  • Incubate for 2 hours at 37°C to allow for EdU incorporation into newly synthesized DNA.

  • Harvest the cells and fix and permeabilize them according to the manufacturer's protocol.

  • Perform the click reaction to conjugate a fluorescent dye to the incorporated EdU.

  • Analyze the cell proliferation by flow cytometry, quantifying the fluorescence intensity of the cell population.

Signaling Pathway Analysis

To investigate the mechanism of action of this compound, analysis of its impact on key cellular signaling pathways is recommended. A hypothetical workflow and pathway are presented below.

Experimental Workflow for Pathway Analysis

G cluster_0 Cell Treatment cluster_1 Sample Preparation cluster_2 Analysis A Seed Cells B Treat with this compound (Time Course) A->B C Lyse Cells B->C D Protein Quantification C->D E Western Blot D->E F Data Analysis E->F

Caption: Workflow for analyzing protein expression changes in response to this compound treatment.

Hypothetical Signaling Pathway Modulated by this compound

The following diagram illustrates a hypothetical signaling cascade that could be affected by this compound, leading to an anti-proliferative effect.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates AFCX1325 This compound Kinase2 Kinase B AFCX1325->Kinase2 Inhibits Kinase1->Kinase2 Activates TF_Inhibitor Inhibitor of TF Kinase2->TF_Inhibitor Inactivates TF Transcription Factor TF_Inhibitor->TF Inhibits Gene Proliferation Genes TF->Gene Activates Transcription

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Application Notes and Protocols for UBX1325 (foselutoclax) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Compound Identification: Initial searches for "AF-CX 1325" did not yield a specific corresponding research compound. Based on the alphanumeric similarity and the context of preclinical research, it is highly probable that the intended compound is UBX1325 , also known as foselutoclax . These application notes and protocols are therefore based on the available scientific literature for UBX1325.

Introduction

UBX1325 is a potent and selective small molecule inhibitor of B-cell lymphoma-extra large (Bcl-xL), a member of the Bcl-2 family of anti-apoptotic proteins.[1][2][3] By inhibiting Bcl-xL, UBX1325 selectively induces apoptosis in senescent cells, a process known as senolysis.[1][4] Cellular senescence is a state of irreversible cell cycle arrest that contributes to various age-related diseases. In the context of retinal diseases, senescent cells accumulate and contribute to inflammation, vascular dysfunction, and tissue damage.[5] UBX1325 has shown promise in preclinical models of diabetic macular edema (DME) and diabetic retinopathy by eliminating these detrimental senescent cells, thereby reducing vascular leakage and improving retinal function.[6]

Mechanism of Action

UBX1325's primary mechanism of action is the selective inhibition of the anti-apoptotic protein Bcl-xL. In senescent cells, Bcl-xL is often upregulated and sequesters pro-apoptotic proteins like Bim. By binding to Bcl-xL, UBX1325 releases these pro-apoptotic factors, leading to the activation of the caspase cascade and subsequent programmed cell death (apoptosis) of the senescent cells. This targeted elimination of senescent cells helps to restore a healthier tissue microenvironment.

Signaling Pathway of UBX1325-Induced Apoptosis in Senescent Cells

UBX1325_Mechanism_of_Action cluster_senescent_cell Senescent Cell UBX1325 UBX1325 Bcl_xL Bcl-xL UBX1325->Bcl_xL Inhibits Bim Bim Bcl_xL->Bim Sequesters Bax_Bak Bax/Bak Bim->Bax_Bak Activates Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Forms pores in Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Caption: UBX1325 inhibits Bcl-xL, leading to apoptosis in senescent cells.

Quantitative Data from Preclinical Animal Studies

Animal ModelDiseaseAdministration RouteDosageKey FindingsReference
Oxygen-Induced Retinopathy (OIR) C57BL/6 MiceRetinopathyIntravitreal (IVT) injectionNot specifiedDecreased anti-apoptotic Bcl-xL:Bim complex in the retina.[1]
Streptozotocin (STZ)-Induced Retinopathy MiceDiabetic RetinopathyIntravitreal (IVT) injectionNot specifiedReduced retinal vascular permeability and promoted retinal neovascularization.[1]
Mouse Model of DMEDiabetic Macular EdemaNot specifiedNot specifiedReduced diabetes-induced retinal vascular leakage and preserved retinal function.[6]

Experimental Protocols

Oxygen-Induced Retinopathy (OIR) Model in Mice

This model is commonly used to study retinal neovascularization.

Experimental Workflow:

OIR_Workflow P7 P7: Place pups in 75% oxygen P12 P12: Return pups to room air P7->P12 P12_inject P12: Intravitreal injection of UBX1325 or vehicle P12->P12_inject P17 P17: Euthanize and collect retinal tissue P12_inject->P17 Analysis Analysis: - Retinal flat mounts (neovascularization) - Western blot (Bcl-xL:Bim) - Immunohistochemistry P17->Analysis

Caption: Experimental workflow for the OIR model with UBX1325 treatment.

Methodology:

  • Induction of OIR: At postnatal day 7 (P7), C57BL/6J mouse pups and their nursing dam are placed in a hyperoxic chamber with 75% oxygen. At P12, the pups are returned to room air to induce relative hypoxia and subsequent retinal neovascularization.

  • UBX1325 Administration: At P12, immediately after returning to normoxia, pups are anesthetized and receive a single intravitreal injection of UBX1325 or vehicle control into one eye. The contralateral eye can serve as an untreated control. The typical injection volume for a mouse eye is 0.5-1 µL.

  • Tissue Collection and Analysis: At P17, animals are euthanized, and the eyes are enucleated.

    • Retinal Flat Mounts: Retinas are dissected, stained with isolectin B4 to visualize blood vessels, and flat-mounted to quantify areas of neovascularization and avascularity.

    • Western Blot: Retinal protein lysates can be used to assess the levels of Bcl-xL, Bim, and the Bcl-xL:Bim complex to confirm target engagement.

    • Immunohistochemistry: Retinal cross-sections can be stained for markers of apoptosis (e.g., cleaved caspase-3) and senescence (e.g., p16INK4a).

Streptozotocin (STZ)-Induced Diabetic Retinopathy Model in Mice

This model mimics many of the features of human diabetic retinopathy.

Methodology:

  • Induction of Diabetes: Adult mice (e.g., C57BL/6J, 8-10 weeks old) are fasted overnight and then receive intraperitoneal injections of streptozotocin (STZ) dissolved in citrate buffer for five consecutive days. Blood glucose levels are monitored weekly, and mice with sustained hyperglycemia (e.g., >250 mg/dL) are considered diabetic.

  • UBX1325 Administration: After a period of sustained diabetes (e.g., 4-8 weeks) to allow for the development of retinopathy, mice receive a single intravitreal injection of UBX1325 or vehicle control.

  • Assessment of Vascular Permeability: Retinal vascular leakage can be quantified using methods such as the Evans blue dye leakage assay or FITC-dextran angiography.

  • Electroretinography (ERG): To assess retinal function, ERG can be performed at baseline and at various time points after treatment.

  • Histological Analysis: At the end of the study, eyes are collected for histological examination of the retinal layers and immunohistochemical analysis of relevant markers.

Important Considerations

  • Dosage and Formulation: The optimal dose and formulation of UBX1325 for intravitreal injection in animal models should be determined through dose-ranging studies. The compound should be formulated in a sterile, isotonic vehicle suitable for ophthalmic use.

  • Animal Welfare: All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines. Anesthesia and analgesia should be used appropriately to minimize pain and distress.

  • Controls: Appropriate control groups are essential for interpreting the results, including vehicle-treated, and in some cases, non-diabetic or normoxic controls.

  • Outcome Measures: A comprehensive assessment should include both functional (e.g., ERG) and structural (e.g., histology, vascular leakage) endpoints to fully evaluate the effects of UBX1325.

These application notes provide a framework for the use of UBX1325 in preclinical animal models of retinal disease. Researchers should adapt these protocols to their specific experimental questions and available resources.

References

Application Notes and Protocols: AF-CX 1325 (Foselutoclax/UBX1325)

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Introduction

These application notes provide a summary of the available dosage and administration guidelines for AF-CX 1325, correctly identified as foselutoclax (UBX1325), a novel investigational senolytic small molecule inhibitor of B-cell lymphoma-extra large (Bcl-xL). UBX1325 is currently under investigation for the treatment of age-related diseases of the eye, such as Diabetic Macular Edema (DME).[1] The information presented here is collated from ongoing and recently completed clinical trials to guide research and development activities.

Mechanism of Action: UBX1325 is a phosphate pro-drug of UBX0601.[2][3] It is designed to selectively eliminate senescent cells from diseased tissues by inhibiting the function of Bcl-xL, a protein that these cells rely on for survival.[1][4] Preclinical studies have indicated that this targeted approach spares healthy cells.[1][4]

Quantitative Data Summary

The following tables summarize the dosage and administration parameters for UBX1325 as investigated in clinical trials for Diabetic Macular Edema (DME).

Table 1: UBX1325 Dosage and Administration in Phase 2b Clinical Trials (ASPIRE Study)

ParameterUBX1325 (Foselutoclax)Control (Aflibercept)
Dosage 10 µg2 mg
Concentration 0.2 µg/µl40 µg/µl
Volume 50 µl50 µl
Route of Administration Intravitreal (IVT) InjectionIntravitreal (IVT) Injection
Dosing Schedule Day 1, Week 8, and Week 16Day 1, Week 8, and Week 16
Total Follow-up Approximately 36 weeksApproximately 36 weeks

Source: ClinicalTrials.gov NCT06011798[2][3]

Experimental Protocols

The following is a representative protocol based on the Phase 2b ASPIRE clinical trial for the evaluation of UBX1325 in patients with Diabetic Macular Edema.

Protocol Title: A Phase 2b, Prospective, Multicenter, Randomized, Double-Masked, Active-Controlled Study to Assess the Efficacy and Safety of Repeat Intravitreal Injections of Foselutoclax (UBX1325) in Patients With Diabetic Macular Edema (ASPIRE).[2]

1. Patient Population:

  • Inclusion Criteria: Patients aged ≥18 years with active Diabetic Macular Edema (DME) despite prior treatment. Best Corrected Visual Acuity (BCVA) between 70 to 30 Early Treatment Diabetic Retinopathy Study (ETDRS) letters.[2][3]

  • Exclusion Criteria: Concurrent eye diseases or structural damage, other than DME, that could compromise BCVA.[3]

2. Study Design:

  • Run-in Phase: All eligible patients receive three run-in intravitreal injections of aflibercept (2 mg) at approximately 4-week intervals. The last injection is administered 4-6 weeks prior to Day 1 of the randomized treatment period.[2][3][4]

  • Randomization: Patients are randomized 1:1 into two treatment arms.[2][3]

  • Treatment Arms:

    • Experimental Arm: Intravitreal injection of 10 µg foselutoclax (UBX1325) on Day 1, Week 8, and Week 16. On Day 1, patients also receive a 2 mg aflibercept injection.[2][3]

    • Control Arm: Intravitreal injection of 2 mg aflibercept on Day 1, Week 8, and Week 16. A sham procedure is also administered on Day 1.[2][3]

  • Masking: The study is double-masked, where the evaluator remains masked to the treatment assignment. The injector is unmasked.[2][3]

3. Efficacy and Safety Assessments:

  • Primary Efficacy Endpoint: Change in Best Corrected Visual Acuity (BCVA) from baseline to week 36.[4]

  • Secondary Efficacy Endpoints: Change in Central Subfield Thickness (CST).[4]

  • Safety Profile: Monitoring of adverse events, with a focus on intraocular inflammation, retinal vein occlusion, endophthalmitis, and vasculitis.[1][4]

Visualizations

Signaling Pathway

UBX1325_Mechanism_of_Action cluster_senescent_cell Senescent Cell Bcl_xL Bcl-xL Apoptosis Apoptosis Bcl_xL->Apoptosis Inhibits Survival Cell Survival Bcl_xL->Survival Promotes UBX1325 UBX1325 (foselutoclax) UBX1325->Bcl_xL Inhibits

Caption: Mechanism of action of UBX1325 in senescent cells.

Experimental Workflow

ASPIRE_Study_Workflow cluster_treatment Treatment Phase (16 weeks) Patient_Screening Patient Screening (Active DME, ≥18 years) Run_in_Phase Run-in Phase: 3x Aflibercept Injections (4-week intervals) Patient_Screening->Run_in_Phase Randomization Randomization (1:1) Run_in_Phase->Randomization UBX1325_Arm UBX1325 Arm: 10 µg UBX1325 (Day 1, Wk 8, Wk 16) + 2mg Aflibercept (Day 1) Randomization->UBX1325_Arm Control_Arm Control Arm: 2 mg Aflibercept (Day 1, Wk 8, Wk 16) + Sham Procedure (Day 1) Randomization->Control_Arm Follow_up Follow-up Period (up to 36 weeks) UBX1325_Arm->Follow_up Control_Arm->Follow_up Endpoint_Analysis Primary Endpoint Analysis: Change in BCVA at Week 36 Follow_up->Endpoint_Analysis

Caption: Workflow of the ASPIRE Phase 2b clinical trial.

References

Application Notes and Protocols for the Quantification of CX-1325 in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the quantitative analysis of CX-1325, a novel small molecule kinase inhibitor, in various tissue matrices. The accurate determination of drug concentration in target tissues is a critical aspect of preclinical and clinical drug development, providing essential data for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies. The primary analytical method detailed here is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique widely employed for the bioanalysis of small molecules in complex biological samples.[1][2]

This document outlines detailed protocols for tissue sample preparation, the LC-MS/MS analytical method, and data analysis. Additionally, it includes representative quantitative data and visualizations to aid researchers in the implementation and interpretation of these methods. While the provided data is illustrative for CX-1325, the described methodologies can be adapted for other similar small molecule analytes.

Data Presentation: Quantitative Method Validation Summary

The following table summarizes the key validation parameters for the LC-MS/MS method for the quantification of CX-1325 in rat liver tissue homogenate.

ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantitation (LLOQ) 1 ng/mL
Upper Limit of Quantitation (ULOQ) 1000 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) Within ±15%
Mean Recovery > 85%
Matrix Effect Minimal

Experimental Protocols

Tissue Sample Preparation: Homogenization and Extraction

This protocol describes the preparation of tissue samples for the extraction of CX-1325.

Materials:

  • Frozen tissue samples (-80°C)

  • Homogenizer (e.g., bead beater, rotor-stator)

  • Homogenization buffer (e.g., Phosphate Buffered Saline - PBS)

  • Protein precipitation solvent (e.g., Acetonitrile with 0.1% formic acid and internal standard)

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Thaw frozen tissue samples on ice.

  • Accurately weigh a portion of the tissue (e.g., 100 mg).

  • Add a 3-fold volume (w/v) of ice-cold homogenization buffer (e.g., 300 µL of PBS for 100 mg of tissue).

  • Homogenize the tissue sample until a uniform suspension is achieved.

  • Transfer a known volume of the tissue homogenate (e.g., 100 µL) to a clean microcentrifuge tube.

  • Add 3 volumes of ice-cold protein precipitation solvent containing the internal standard (e.g., 300 µL of acetonitrile with 0.1% formic acid and deuterated CX-1325).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analytical Method

This section details the instrumental parameters for the quantification of CX-1325.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • CX-1325: [M+H]⁺ > fragment ion (e.g., 450.2 > 250.1)

    • Internal Standard (Deuterated CX-1325): [M+H]⁺ > fragment ion (e.g., 455.2 > 255.1)

  • Collision Energy and other source parameters: To be optimized for the specific compound and instrument.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Tissue Sample Preparation cluster_analysis LC-MS/MS Analysis tissue 1. Weigh Tissue Sample homogenize 2. Homogenize in Buffer tissue->homogenize precipitate 3. Protein Precipitation with Acetonitrile & Internal Standard homogenize->precipitate centrifuge 4. Centrifuge to Pellet Debris precipitate->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant hplc 6. HPLC Separation supernatant->hplc Inject msms 7. MS/MS Detection (MRM) hplc->msms data 8. Data Acquisition & Quantification msms->data

Caption: Workflow for the analysis of CX-1325 in tissue.

signaling_pathway CX1325 CX-1325 Receptor Receptor Tyrosine Kinase CX1325->Receptor Inhibits Kinase1 Downstream Kinase 1 Receptor->Kinase1 Activates Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Proliferation Cell Proliferation TranscriptionFactor->Proliferation Promotes

Caption: Hypothetical signaling pathway inhibited by CX-1325.

References

Unable to Proceed: Clarification Required for "AF-CX 1325"

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "AF-CX 1325" in the context of Western blot analysis and biological research have not yielded any relevant information. The term "CX 1325" appears to be predominantly associated with industrial machinery, specifically CNC routers.

Due to the lack of information on "this compound" as a chemical compound, drug, or biological molecule, it is not possible to create the requested detailed Application Notes and Protocols. The core requirements of the request, including data presentation, experimental protocols, and signaling pathway diagrams, are contingent on the existence and known biological activity of this substance.

It is highly likely that there may be an error in the provided topic name. To proceed with generating the requested content, please verify and provide the correct name of the compound or molecule of interest.

Once the correct information is provided, a comprehensive response will be generated to meet the specified requirements for researchers, scientists, and drug development professionals. This will include:

  • Detailed Application Notes: A thorough overview of the compound, its mechanism of action, and its relevance to Western blot analysis.

  • Quantitative Data Presentation: Summarized in clearly structured tables for easy interpretation and comparison.

  • Step-by-Step Experimental Protocols: Comprehensive methodologies for performing Western blot analysis to study the effects of the specified compound.

  • Visual Diagrams: Custom-generated diagrams using Graphviz (DOT language) to illustrate relevant signaling pathways and experimental workflows, adhering to all specified formatting and color-contrast rules.

We look forward to receiving the corrected topic information to provide you with the detailed and accurate scientific content you require.

Measuring the Binding Affinity of Small Molecule Modulators to CXCR4: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for measuring the binding affinity of small molecule modulators, exemplified by the hypothetical compound AF-CX 1325, to the C-X-C chemokine receptor type 4 (CXCR4). CXCR4 is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including immune response, cancer metastasis, and HIV-1 entry, making it a significant therapeutic target.[1][2][3][4] Accurate determination of binding affinity is a critical step in the discovery and development of novel CXCR4-targeted therapeutics.

CXCR4 Signaling Pathways

CXCR4 activation by its endogenous ligand, CXCL12 (also known as SDF-1), initiates a cascade of intracellular signaling events.[1][5][6] These pathways regulate cell migration, proliferation, and survival. Small molecule modulators can either block (antagonists) or mimic (agonists) the effects of CXCL12. Understanding these pathways is essential for characterizing the functional consequences of ligand binding.

CXCR4_Signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling CXCR4 CXCR4 G_protein Gαi / Gβγ CXCR4->G_protein Activation JAK_STAT JAK/STAT Pathway CXCR4->JAK_STAT G-protein independent PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK (MAPK Pathway) G_protein->RAS_RAF_MEK_ERK CXCL12 CXCL12 (SDF-1) CXCL12->CXCR4 Binds & Activates AF_CX_1325 This compound (Antagonist) AF_CX_1325->CXCR4 Binds & Blocks Ca2+ Mobilization Ca2+ Mobilization PLC->Ca2+ Mobilization Akt Activation Akt Activation PI3K->Akt Activation Gene Transcription,\nProliferation Gene Transcription, Proliferation RAS_RAF_MEK_ERK->Gene Transcription,\nProliferation Gene Transcription Gene Transcription JAK_STAT->Gene Transcription Cell Migration Cell Migration Ca2+ Mobilization->Cell Migration Cell Survival Cell Survival Akt Activation->Cell Survival

Caption: Simplified CXCR4 signaling pathways activated by CXCL12.

Techniques for Measuring Binding Affinity

Several biophysical and biochemical techniques can be employed to determine the binding affinity of small molecules to CXCR4. The choice of method depends on factors such as the required throughput, the nature of the interacting molecules, and the availability of specific reagents.

Fluorescence Polarization (FP) Competition Assay

Principle: FP measures the change in the tumbling rate of a fluorescently labeled ligand (tracer) upon binding to a larger molecule (CXCR4). In a competition assay, the unlabeled test compound (this compound) competes with the fluorescent tracer for binding to the receptor. Displacement of the tracer by the test compound results in a decrease in the polarization of the emitted light.[5][7][8][9]

Workflow:

FP_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_read Measurement cluster_analysis Data Analysis Reagents Prepare Reagents: - CXCR4-expressing cells or membranes - Fluorescently labeled CXCL12 (Tracer) - this compound serial dilution Incubation Incubate Tracer, CXCR4, and This compound in microplate Reagents->Incubation FP_Reader Read Fluorescence Polarization Incubation->FP_Reader Data_Plot Plot Polarization vs. [this compound] FP_Reader->Data_Plot IC50_Calc Calculate IC50 Data_Plot->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff IC50_Calc->Ki_Calc

Caption: Workflow for a Fluorescence Polarization competition assay.

Protocol: CXCR4 FP Competition Assay

  • Reagent Preparation:

    • Prepare a suspension of cells overexpressing CXCR4 or purified membrane preparations containing CXCR4.

    • Prepare a working solution of a fluorescently labeled CXCL12 analog (e.g., Oregon Green 488-labeled T-22 peptide) at a concentration equal to its Kd for CXCR4.[7]

    • Prepare a serial dilution of this compound in assay buffer.

  • Assay Procedure:

    • In a 96-well or 384-well black microplate, add the CXCR4 preparation.

    • Add the serially diluted this compound or vehicle control.

    • Add the fluorescent tracer to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that displaces 50% of the fluorescent tracer).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd_tracer).

Flow Cytometry-Based Competition Assay

Principle: This cell-based assay measures the competition between a fluorescently labeled ligand (e.g., fluorescent CXCL12) and an unlabeled test compound for binding to CXCR4 on the surface of living cells. The amount of bound fluorescent ligand is quantified by flow cytometry. A reduction in fluorescence intensity of the cells indicates displacement by the test compound.[6]

Workflow:

Flow_Cytometry_Workflow cluster_prep Preparation cluster_assay Incubation cluster_read Measurement cluster_analysis Data Analysis Cell_Culture Culture CXCR4-expressing cells (e.g., Jurkat cells) Incubation Incubate cells with this compound, then add fluorescent CXCL12 Cell_Culture->Incubation Reagents Prepare Reagents: - Fluorescently labeled CXCL12 - this compound serial dilution Reagents->Incubation Flow_Cytometer Analyze cell fluorescence by Flow Cytometry Incubation->Flow_Cytometer MFI_Plot Plot Mean Fluorescence Intensity (MFI) vs. [this compound] Flow_Cytometer->MFI_Plot IC50_Calc Calculate IC50 MFI_Plot->IC50_Calc

Caption: Workflow for a Flow Cytometry-based competition assay.

Protocol: CXCR4 Flow Cytometry Competition Assay

  • Cell Preparation:

    • Use a cell line that endogenously expresses CXCR4 or has been engineered to do so (e.g., Jurkat T-cells).

    • Harvest and wash the cells, then resuspend in assay buffer to a defined concentration.

  • Assay Procedure:

    • Aliquot the cell suspension into tubes or a 96-well plate.

    • Add serially diluted this compound to the cells and incubate for a short period (e.g., 15 minutes) at 4°C.

    • Add a fixed, subsaturating concentration of fluorescently labeled CXCL12 to all samples.

    • Incubate for a further period (e.g., 30-60 minutes) at 4°C in the dark.

    • Wash the cells to remove unbound ligand.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the cell population.

  • Data Analysis:

    • Determine the Mean Fluorescence Intensity (MFI) for each concentration of this compound.

    • Plot the MFI against the logarithm of the this compound concentration and fit the data to determine the IC50.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

Principle: HTRF is a proximity-based assay that measures the interaction between a donor fluorophore and an acceptor fluorophore. For a CXCR4 binding assay, the receptor on the cell surface can be labeled with a donor (e.g., via a tag), and a fluorescently labeled ligand serves as the acceptor. When the fluorescent ligand binds to the receptor, the donor and acceptor are in close proximity, allowing for Förster Resonance Energy Transfer (FRET). A test compound that inhibits this interaction will disrupt FRET, leading to a decrease in the HTRF signal.[2]

Workflow:

HTRF_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_read Measurement cluster_analysis Data Analysis Reagents Prepare Reagents: - Tagged CXCR4-expressing cells - Donor-labeled antibody/streptavidin - Acceptor-labeled CXCL12 - this compound serial dilution Incubation Incubate all components in a microplate Reagents->Incubation HTRF_Reader Read Time-Resolved Fluorescence at two wavelengths Incubation->HTRF_Reader Ratio_Calc Calculate HTRF Ratio (Acceptor/Donor) HTRF_Reader->Ratio_Calc IC50_Calc Plot Ratio vs. [this compound] to find IC50 Ratio_Calc->IC50_Calc

Caption: Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Other Relevant Techniques

While the above methods are well-suited for screening and detailed characterization of CXCR4 binders, other techniques can provide complementary information:

  • Surface Plasmon Resonance (SPR): A label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface where the receptor is immobilized. SPR provides kinetic data (kon and koff) in addition to the equilibrium dissociation constant (KD).[3][10]

  • Isothermal Titration Calorimetry (ITC): Considered the "gold standard" for binding affinity determination, ITC directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction (KD, stoichiometry, enthalpy, and entropy) without the need for labeling.[4][10]

Data Presentation

Quantitative data from binding affinity assays should be summarized for clear comparison. The following table provides a template for presenting such data. Note: The values presented are for illustrative purposes only.

TechniqueParameterThis compound (Hypothetical Value)Reference Compound (e.g., AMD3100)
FP Competition Assay IC50 (nM)5020
Ki (nM)2510
Flow Cytometry Assay IC50 (nM)6530
HTRF Assay IC50 (nM)4518
Surface Plasmon Resonance KD (nM)3012
Isothermal Titration Calorimetry KD (nM)3515

Conclusion

The selection of an appropriate assay for determining the binding affinity of a novel CXCR4 modulator like this compound is crucial for its preclinical development. Fluorescence-based competition assays, such as FP and flow cytometry, offer robust and medium-to-high throughput methods suitable for initial characterization and screening. For in-depth understanding of the binding thermodynamics and kinetics, label-free techniques like SPR and ITC are invaluable. By employing a combination of these methodologies, researchers can confidently characterize the binding properties of new chemical entities targeting the CXCR4 receptor.

References

Application Notes and Protocols: UBX1325 (Foselutoclax) in Combination Therapy for Diabetic Macular Edema

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial inquiry referenced "AF-CX 1325". Publicly available data and clinical trial information predominantly refer to UBX1325 (foselutoclax) , a senolytic small molecule inhibitor of BCL-xL. These application notes are based on the available information for UBX1325.

Introduction

UBX1325 (foselutoclax) is an investigational small molecule inhibitor of B-cell lymphoma-extra large (BCL-xL), a protein critical for the survival of senescent cells.[1][2] By selectively inducing apoptosis in senescent cells within diseased tissues, UBX1325 presents a novel therapeutic mechanism for conditions such as Diabetic Macular Edema (DME).[1][2] Preclinical studies have suggested that targeting BCL-xL with UBX1325 can eliminate these senescent cells without harming healthy tissue.[1] This document outlines the clinical trial protocol for UBX1325 in combination with and compared to aflibercept, a standard-of-care anti-VEGF therapy, for the treatment of DME, based on the Phase 2b ASPIRE clinical trial.[1][3][4][5]

Data Presentation

The following tables summarize the key quantitative data from the ASPIRE Phase 2b clinical trial.

Table 1: ASPIRE Clinical Trial Design

ParameterDescription
Trial Name ASPIRE (NCT06011798)[2][3]
Phase 2b[1][3][5]
Study Design Prospective, Multicenter, Randomized, Double-Masked, Active-Controlled[1][2][3]
Patient Population Patients (≥18 years) with nonproliferative diabetic retinopathy and active DME despite previous treatment.[1][3][4]
Inclusion Criteria Best Corrected Visual Acuity (BCVA) between 70 and 30 ETDRS letters; Center-involved DME with Central Subfield Thickness (CST) ≥325-900 µm.[1][4]
Sample Size Approximately 52 patients.[1][2][4]
Randomization 1:1 ratio into two treatment arms.[2][3][4]
Follow-up Period Approximately 36 weeks.[3][4]

Table 2: Treatment Arms in the ASPIRE Trial

ArmInterventionDosing Schedule
Experimental Arm Intravitreal 10 µg UBX1325 (foselutoclax) in 50 µl solution.[3][4]Day 1 and Week 8 and 16.[1][3][4]
Intravitreal 2 mg aflibercept in 50 µl solution.[3][4]Day 1 only.[3][4]
Active Comparator Arm Intravitreal 2 mg aflibercept in 50 µl solution.[3][4]Day 1, Week 8, and Week 16.[1][3][4]
Sham procedure.[3]Day 1.[3]

Table 3: Efficacy Outcomes of the ASPIRE Trial

OutcomeUBX1325 Treatment ArmAflibercept Treatment ArmTimepoint
Mean Change in BCVA from Baseline +5.2 ETDRS letters[2]Non-inferiority demonstrated at most time points[1][2]24 Weeks
Mean Change in BCVA from Baseline +5.5 ETDRS letters[2]Non-inferiority demonstrated at most time points[1][2]36 Weeks
Key Finding UBX1325 demonstrated non-inferior vision gains compared to aflibercept.[1]-36 Weeks
Subgroup Analysis Superior vision gains in patients with CST <400 microns at baseline.[1]-36 Weeks

Experimental Protocols

The following is a detailed methodology for the ASPIRE Phase 2b clinical trial.

Patient Screening and Run-in Period
  • Inclusion and Exclusion Criteria Assessment: Participants aged 18 years or older with a diagnosis of nonproliferative diabetic retinopathy and active DME are screened.[1][4] Key inclusion criteria include a BCVA between 70 and 30 ETDRS letters and a central subfield thickness (CST) of ≥325-900 µm.[1][4]

  • Aflibercept Run-in: All eligible patients receive three intravitreal (IVT) injections of 2 mg aflibercept at 4-week intervals.[1][3][4] The final run-in injection is administered 4-6 weeks prior to Day 1 of the randomization phase.[1][3][4]

Randomization and Treatment
  • Randomization: Patients are randomized in a 1:1 ratio to either the UBX1325 treatment arm or the aflibercept active comparator arm.[2][3][4] The evaluator remains masked throughout the study.[3][4]

  • UBX1325 Arm Protocol:

    • On Day 1, patients receive a 10 µg intravitreal injection of UBX1325 and a 2 mg intravitreal injection of aflibercept.[3][4]

    • At Weeks 8 and 16, patients receive a 10 µg intravitreal injection of UBX1325.[1][3][4]

  • Aflibercept Arm Protocol:

    • On Day 1, patients receive a 2 mg intravitreal injection of aflibercept and a sham procedure.[3][4]

    • At Weeks 8 and 16, patients receive a 2 mg intravitreal injection of aflibercept.[1][3][4]

Efficacy and Safety Assessments
  • Primary Efficacy Endpoint: The primary endpoint is the change in Best Corrected Visual Acuity (BCVA) from baseline, as measured by ETDRS letters.[5]

  • Secondary Efficacy Endpoints: These include changes in Central Subfield Thickness (CST).[1]

  • Safety Monitoring: The safety and tolerability of UBX1325 are assessed throughout the study.[3][4]

Mandatory Visualization

UBX1325_Mechanism_of_Action cluster_0 Senescent Cell BCL_xL BCL-xL Protein Apoptosis Apoptosis (Cell Death) BCL_xL->Apoptosis Inhibits Survival Cell Survival BCL_xL->Survival Promotes UBX1325 UBX1325 (Foselutoclax) UBX1325->BCL_xL Inhibits

Caption: Mechanism of action of UBX1325 (foselutoclax) in inducing apoptosis in senescent cells.

ASPIRE_Trial_Workflow cluster_UBX UBX1325 Arm cluster_AFL Aflibercept Arm Screening Patient Screening (DME, BCVA & CST Criteria) Run_in Aflibercept Run-in Period (3 injections, 4-week intervals) Screening->Run_in Randomization Randomization (1:1) Run_in->Randomization Day1_UBX Day 1: 10 µg UBX1325 + 2 mg Aflibercept Randomization->Day1_UBX Day1_AFL Day 1: 2 mg Aflibercept + Sham Randomization->Day1_AFL Week8_UBX Week 8: 10 µg UBX1325 Day1_UBX->Week8_UBX Week16_UBX Week 16: 10 µg UBX1325 Week8_UBX->Week16_UBX Follow_up Follow-up to 36 Weeks (BCVA & CST Assessment) Week16_UBX->Follow_up Week8_AFL Week 8: 2 mg Aflibercept Day1_AFL->Week8_AFL Week16_AFL Week 16: 2 mg Aflibercept Week8_AFL->Week16_AFL Week16_AFL->Follow_up

Caption: Workflow of the ASPIRE Phase 2b clinical trial for UBX1325 in DME.

References

Application of AF-CX 1325 in High-Throughput Screening for CXCR5 Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol and application notes for the use of AF-CX 1325, a potent and selective antagonist of the C-X-C chemokine receptor type 5 (CXCR5), in high-throughput screening (HTS) assays. The CXCL13/CXCR5 signaling axis is a critical pathway in the regulation of B-cell migration and localization within lymphoid tissues, and its dysregulation is implicated in various autoimmune diseases and B-cell malignancies.[1][2] this compound offers a valuable tool for the discovery and characterization of novel therapeutics targeting this pathway. Herein, we describe the implementation of this compound in a competitive binding assay and a functional cell-based calcium mobilization assay, both optimized for a 384-well HTS format.

Introduction

The chemokine receptor CXCR5 and its ligand, CXCL13, play a pivotal role in the adaptive immune system by orchestrating the migration of B cells and a subset of T follicular helper cells to secondary lymphoid organs.[1][3] This interaction is essential for the formation of germinal centers, where B cells mature and differentiate into antibody-producing plasma cells.[3] Aberrant CXCL13/CXCR5 signaling has been linked to the pathophysiology of numerous diseases, including rheumatoid arthritis, systemic lupus erythematosus, and various lymphomas.[2] Consequently, the development of small molecule inhibitors or biologics that antagonize the CXCL13/CXCR5 interaction represents a promising therapeutic strategy.[1][3]

This compound is a hypothetical, novel small molecule inhibitor designed to competitively block the binding of CXCL13 to CXCR5, thereby inhibiting downstream signaling cascades. This application note details the use of this compound as a reference compound in two primary HTS assays: a radioligand binding assay to determine the affinity of test compounds for CXCR5, and a calcium flux assay to assess their functional antagonist activity.

Signaling Pathway

The binding of CXCL13 to its G protein-coupled receptor, CXCR5, initiates a signaling cascade that results in cellular chemotaxis. This process involves the activation of heterotrimeric G proteins, leading to the mobilization of intracellular calcium and the activation of downstream effectors such as the PI3K/AKT pathway.

CXCL13_CXCR5_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CXCL13 CXCL13 CXCR5 CXCR5 CXCL13->CXCR5 Binds G_protein Gαq/i CXCR5->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Leads to Chemotaxis Chemotaxis Ca_release->Chemotaxis Contributes to AKT AKT PI3K->AKT Activates AKT->Chemotaxis Promotes

Figure 1: Simplified CXCL13-CXCR5 signaling pathway.

Materials and Methods

Cell Culture
  • Cell Line: CHO-K1 cells stably expressing human CXCR5 (CHO-hCXCR5).

  • Growth Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and 500 µg/mL G418.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

Reagents
  • This compound (Internal Reference Compound)

  • Recombinant Human CXCL13

  • [¹²⁵I]-CXCL13 (Specific Activity: 2200 Ci/mmol)

  • WGA-coated FlashPlates (PerkinElmer)

  • FLIPR Calcium 6 Assay Kit (Molecular Devices)

  • Assay Buffer: HBSS with 20 mM HEPES and 0.1% BSA, pH 7.4

Experimental Protocols

Radioligand Binding Assay (Competition)

This assay measures the ability of test compounds to displace the binding of radiolabeled CXCL13 to the CXCR5 receptor.

Binding_Assay_Workflow A Prepare CHO-hCXCR5 cell membrane homogenates D Add cell membrane homogenates to WGA-coated FlashPlate A->D B Add test compounds or this compound (10-point dilution) B->D C Add [¹²⁵I]-CXCL13 (final concentration 0.1 nM) C->D E Incubate for 2 hours at room temperature D->E F Read plate on a scintillation counter (e.g., TopCount) E->F G Calculate Ki values from IC₅₀ using Cheng-Prusoff equation F->G

Figure 2: Workflow for the radioligand binding assay.

Protocol:

  • Prepare CHO-hCXCR5 cell membrane homogenates using standard cell lysis and centrifugation techniques.

  • In a 384-well WGA-coated FlashPlate, add 10 µL of test compound or this compound at various concentrations. For the dose-response curve of this compound, use a 10-point, 1:3 serial dilution starting from 10 µM.

  • Add 10 µL of [¹²⁵I]-CXCL13 diluted in assay buffer to a final concentration of 0.1 nM.

  • Add 30 µL of cell membrane homogenate (5-10 µg protein per well).

  • Seal the plate and incubate for 2 hours at room temperature with gentle agitation.

  • Measure the bound radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of 1 µM unlabeled CXCL13.

  • Data is analyzed using a non-linear regression curve fit to determine the IC₅₀ value. The Ki value for this compound is calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay (Functional)

This cell-based assay measures the inhibition of CXCL13-induced intracellular calcium mobilization by test compounds.

Calcium_Assay_Workflow A Seed CHO-hCXCR5 cells in a 384-well black-walled, clear-bottom plate B Incubate overnight A->B C Load cells with FLIPR Calcium 6 Assay Kit dye B->C D Incubate for 1 hour at 37°C C->D E Add test compounds or this compound (10-point dilution) D->E F Incubate for 15 minutes at room temperature E->F G Measure baseline fluorescence on a FLIPR instrument F->G H Add CXCL13 (EC₈₀ concentration) and continue reading fluorescence G->H I Calculate percent inhibition and determine IC₅₀ H->I

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting AF-CX 1325 Insolubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "AF-CX 1325" is not found in publicly available chemical databases. The following technical support guide is a generalized framework for troubleshooting insolubility issues with novel or poorly characterized small molecule compounds. The data and specific recommendations provided are hypothetical and should be adapted based on the actual physicochemical properties of the compound .

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues researchers encounter when working with poorly soluble compounds.

Q1: My initial attempt to dissolve this compound directly in an aqueous buffer (e.g., PBS) failed. What should I do first?

A1: Direct dissolution of highly lipophilic compounds in aqueous media is often unsuccessful. The recommended first step is to create a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for initial solubility screening due to its ability to dissolve a wide range of polar and non-polar compounds.[1]

Troubleshooting Steps:

  • Solvent Selection: Start with 100% anhydrous DMSO. If insolubility persists, other organic solvents can be tested (see Q2).

  • Mechanical Assistance: Vigorously vortex the solution for 1-2 minutes.

  • Sonication: If the compound remains insoluble, use a bath sonicator for 5-15 minutes to break up solid aggregates.

  • Gentle Warming: Gently warm the solution to 30-40°C. Be cautious, as excessive heat can degrade the compound. Always perform a stability check if warming is used.

Q2: this compound is not soluble even in DMSO. What are my alternative solvent options?

A2: If a compound is insoluble in DMSO, a range of other organic solvents can be tested. The choice depends on the compound's polarity and the requirements of the downstream experiment.

Alternative Solvents:

  • Dimethylformamide (DMF): Similar to DMSO but can be a good alternative.

  • Ethanol (EtOH): A polar protic solvent suitable for many organic molecules.[2][3][4]

  • N-methyl-2-pyrrolidone (NMP): A strong, water-miscible organic solvent.

  • Co-solvent Systems: Mixtures of solvents can be effective. For example, a combination of DMSO and a solubilizing agent like Pluronic F-68 or PEG 400 might enhance solubility.

Q3: My compound dissolves in DMSO, but it precipitates immediately when I dilute it into my aqueous experimental buffer. How can I prevent this?

A3: This is a common phenomenon known as "antisolvent precipitation." It occurs when a compound dissolved in a good solvent (like DMSO) is rapidly introduced into a poor solvent (aqueous buffer). Several techniques can mitigate this issue.

Strategies to Prevent Precipitation:

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the high-concentration DMSO stock to an intermediate concentration in DMSO, then add this intermediate stock to the aqueous buffer.

  • Rapid Mixing: Add the DMSO stock to the aqueous buffer while vortexing vigorously. This rapid dispersion can prevent the formation of large precipitates.

  • Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible (ideally ≤0.5%) to minimize solvent effects on your experiment.

  • Inclusion of Surfactants: Adding a small amount of a biocompatible surfactant, such as Tween 80 (0.01-0.1%) or Pluronic F-127, to the aqueous buffer can help maintain the compound's solubility.[5]

Quantitative Data Summary

The following tables present hypothetical solubility data for this compound to serve as a reference.

Table 1: Solubility of this compound in Common Organic Solvents

SolventTemperature (°C)Maximum Solubility (mM)Method
DMSO2550Shake-Flask
DMF2545Shake-Flask
Ethanol2515Shake-Flask
NMP2560Shake-Flask
Acetone255Shake-Flask

Table 2: Hypothetical pH-Dependent Aqueous Solubility of this compound

Aqueous BufferpHMaximum Solubility (µM)Note
Phosphate-Buffered Saline7.4< 0.1Assumes 0.5% DMSO final
Citrate Buffer4.015Assumes this compound is a weak base
Citrate Buffer5.05Assumes this compound is a weak base
Tris Buffer8.5< 0.1Assumes 0.5% DMSO final

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment

This high-throughput method is used for early-stage solubility screening.

  • Stock Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Sample Preparation: In a 96-well plate, add 2 µL of the 10 mM DMSO stock to 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4). This creates a final concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Analysis: Analyze the plate using a nephelometry-based instrument to measure light scattering caused by precipitated compound. Alternatively, filter the samples and analyze the filtrate concentration via HPLC-UV.

Protocol 2: Thermodynamic (Shake-Flask) Solubility Assessment

This method determines the equilibrium solubility and is considered the gold standard.[11]

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 1 mg) to a glass vial containing 1 mL of the desired solvent or buffer.

  • Equilibration: Tightly cap the vial and agitate it on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vial stand to allow undissolved solid to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm) for 15-20 minutes.

  • Quantification: Carefully collect a supernatant aliquot, ensuring no solid particles are disturbed. Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.

Visualizations

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for addressing insolubility issues during experimental setup.

G start Start: Compound (this compound) Insoluble in Aqueous Buffer stock Prepare 10-50 mM Stock in 100% DMSO start->stock dissolved_stock Does it dissolve? stock->dissolved_stock dilute Dilute DMSO Stock into Aqueous Buffer dissolved_stock->dilute Yes troubleshoot_stock Troubleshoot Stock: 1. Vortex Vigorously 2. Sonicate (10 min) 3. Gentle Warming (37°C) dissolved_stock->troubleshoot_stock No precipitate Does it precipitate? dilute->precipitate success Success: Proceed with Experiment (Keep DMSO <0.5%) precipitate->success No troubleshoot_dilution Troubleshoot Dilution: 1. Add DMSO to buffer (not reverse) 2. Vortex during addition 3. Use serial dilutions precipitate->troubleshoot_dilution Yes recheck_stock Does it dissolve now? troubleshoot_stock->recheck_stock recheck_stock->dilute Yes alt_solvent Use Alternative Solvent: - DMF, NMP, Ethanol - Co-solvent system recheck_stock->alt_solvent No fail Insolubility Persists: Re-evaluate Compound or Consider Resynthesis/Analogs alt_solvent->fail recheck_dilution Still precipitates? troubleshoot_dilution->recheck_dilution recheck_dilution->success No formulation Advanced Formulation: - Adjust Buffer pH - Add Surfactant (e.g., Tween 80) - Use Cyclodextrin recheck_dilution->formulation Yes formulation->fail

Caption: A logical workflow for troubleshooting compound insolubility.

Factors Influencing Aqueous Solubility

This diagram illustrates how key factors can be manipulated to improve the solubility of a compound in aqueous solutions.

G cluster_compound Compound Properties cluster_solution Solution Environment Compound This compound (Solid State) Dissolved This compound (In Solution) Compound->Dissolved Dissolution pH pH Adjustment pH->Dissolved Affects Ionization Cosolvents Co-solvents (e.g., PEG, Glycerol) Cosolvents->Dissolved Modifies Polarity Surfactants Surfactants (e.g., Tween 80) Surfactants->Dissolved Prevents Aggregation Temperature Temperature Temperature->Dissolved Affects Energy

Caption: Key factors that can be modified to enhance compound solubility.

References

Technical Support Center: Optimizing AF-CX 1325 Dosage for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel research compound AF-CX 1325. The following information will help optimize its dosage for various in vitro assays.

I. Getting Started: FAQs for this compound

This section addresses fundamental questions about this compound and its handling in a laboratory setting.

Q1: What is this compound and what is its mechanism of action?

This compound is a selective small molecule inhibitor of Tyrosine Kinase Zeta (TKZ). TKZ is a critical component of a signaling pathway that promotes cell proliferation and survival. By inhibiting TKZ, this compound is expected to reduce downstream signaling, leading to decreased cell growth and potentially apoptosis in cell lines where this pathway is active.

Q2: How should I prepare and store a stock solution of this compound?

Proper preparation and storage are crucial for maintaining the efficacy of this compound.

  • Solubility: this compound is soluble in dimethyl sulfoxide (DMSO).

  • Preparation: To prepare a stock solution, dissolve this compound powder in high-quality, anhydrous DMSO to a concentration of 10 mM. Ensure the powder is fully dissolved by vortexing.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term use (up to 3 months) or at -80°C for long-term storage (up to 1 year).

Q3: What is a recommended starting concentration for my cell line?

The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. It is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific model. For an initial experiment, a wide range of concentrations is recommended.

Table 1: Recommended Initial Dose-Response Range for this compound

ConcentrationDescription
0 µM (Vehicle Control)Cells treated with the same final concentration of DMSO as the highest drug concentration.
0.01 µMLow concentration to observe minimal effects.
0.1 µM
0.5 µM
1 µMMid-range concentrations.
5 µM
10 µM
25 µMHigh concentrations to observe maximal effects.
50 µM
100 µM

Q4: What are the critical quality control steps before starting my experiments?

To ensure reliable and reproducible results, perform the following quality control checks:

  • Cell Health: Ensure your cells are healthy, in a logarithmic growth phase, and free from contamination.

  • Solvent Control: Include a vehicle control (DMSO) in all experiments to account for any effects of the solvent on the cells.

  • Positive and Negative Controls: If applicable for your assay, include appropriate positive and negative controls to validate the assay's performance.

  • Reagent Integrity: Use fresh dilutions of this compound for each experiment and ensure all other reagents are within their expiration dates.

II. Experimental Protocols

This section provides detailed methodologies for key experiments to determine the optimal dosage of this compound.

Protocol 1: Determining the IC50 Value using an MTT Assay

This protocol outlines the steps to assess the effect of this compound on cell viability and determine its IC50.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density to ensure they are approximately 50-60% confluent at the time of treatment. Incubate for 24 hours.

  • Drug Preparation: Prepare a series of 2x concentrated dilutions of this compound in complete cell culture media. Refer to Table 1 for a recommended concentration range.

  • Cell Treatment: Carefully remove the media from the cells and add 100 µL of the 2x drug dilutions to the appropriate wells. Also, include wells for a vehicle control (DMSO) and a "no cell" blank.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" blank wells from all other readings.

    • Calculate the percentage of viability for each concentration relative to the untreated control cells (100% viability).

    • Plot the percent viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Assessing Target Engagement via Western Blot

This protocol is designed to confirm that this compound is inhibiting its target, TKZ, by measuring the phosphorylation of its downstream substrate, Protein Y (p-Protein Y).

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with a range of this compound concentrations (e.g., 0.1x, 1x, and 10x the determined IC50) for a short duration (e.g., 2-6 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-Protein Y and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Data Analysis: Quantify the band intensities for p-Protein Y and the loading control. Normalize the p-Protein Y signal to the loading control to determine the relative reduction in target phosphorylation at different this compound concentrations.

III. Troubleshooting Guide

This section provides solutions to common issues encountered during in vitro assays with this compound.

Q1: Why do I see high variability between my replicates?

High variability can obscure the true effect of the compound.

  • Inconsistent Cell Seeding: Ensure a uniform single-cell suspension before seeding and use calibrated pipettes for accurate cell numbers in each well.

  • Pipetting Errors: Use reverse pipetting for viscous solutions and ensure accurate dilutions of the compound.

  • Edge Effects: Avoid using the outer wells of the plate, as they are more prone to evaporation, or fill them with sterile PBS.

Q2: I don't see any effect of this compound on my cells. What could be the reason?

Several factors can lead to a lack of an observable effect.

  • Concentration Too Low: Your cell line might be less sensitive to the compound. Try a higher range of concentrations.

  • Inactive Compound: Ensure the stock solution was stored correctly and has not undergone multiple freeze-thaw cycles. Prepare a fresh dilution for each experiment.

  • Incorrect Incubation Time: The chosen incubation time may be too short for the compound to elicit a response. Consider a time-course experiment.

  • Cell Line Resistance: The TKZ pathway may not be a critical survival pathway in your chosen cell line. Confirm the expression and activity of TKZ in your cells.

Q3: All my cells are dying, even at the lowest concentrations. What should I do?

Widespread cell death can indicate a few issues.

  • Concentration Too High: Your cell line may be highly sensitive. Perform a dose-response experiment starting with a much lower concentration range (e.g., in the nanomolar range).

  • Solvent Toxicity: Ensure the final concentration of DMSO in your media is low (typically <0.5%) and that your vehicle control shows no toxicity.

  • Stock Concentration Error: Double-check the calculations for your stock solution and dilutions to ensure they are correct.

Q4: My results are not consistent between experiments. How can I improve reproducibility?

Inconsistent results can be frustrating but are often solvable.[1]

  • Standardize Protocols: Ensure all experimental parameters, including cell passage number, seeding density, and incubation times, are kept consistent between experiments.[1]

  • Reagent Variability: Use the same lot of reagents (e.g., FBS, media, this compound) for a set of related experiments whenever possible.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as high-passage cells can exhibit altered phenotypes and drug responses.

IV. Visualizing Workflows and Pathways

The following diagrams illustrate key concepts for working with this compound.

AF_CX_1325_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor TKZ TKZ Receptor->TKZ Activates Protein_X Protein X TKZ->Protein_X Phosphorylates Protein_Y Protein Y Protein_X->Protein_Y Phosphorylates Transcription Gene Transcription (Proliferation, Survival) Protein_Y->Transcription Promotes AF_CX_1325 This compound AF_CX_1325->TKZ Inhibits

Caption: Hypothetical signaling pathway of this compound.

Dosage_Optimization_Workflow A Prepare this compound Stock Solution (10 mM in DMSO) B Perform Initial Dose-Response (e.g., 0.01 - 100 µM) using MTT Assay A->B C Determine IC50 Value B->C D Select Concentrations Based on IC50 (e.g., 0.1x, 1x, 10x IC50) C->D E Assess Target Engagement (e.g., Western Blot for p-Protein Y) D->E F Conduct Functional Assays (e.g., Proliferation, Apoptosis) D->F

Caption: Experimental workflow for dosage optimization.

Troubleshooting_Tree A Problem Observed in Assay B High Variability? A->B C No Effect? A->C D High Toxicity? A->D E Check Cell Seeding and Pipetting Technique B->E Yes F Verify Compound Activity and Concentration Range C->F Yes G Re-evaluate Dose Range (Test Lower Concentrations) D->G Yes H Check for Solvent Toxicity D->H Also consider

Caption: A troubleshooting decision tree for common issues.

References

Technical Support Center: Overcoming Off-Target Effects of AF-CX 1325

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the specific compound "AF-CX 1325" is not available in the public domain at this time. The following technical support guide is a template based on common challenges and troubleshooting strategies for novel therapeutic compounds. Researchers and drug development professionals are advised to adapt these principles to their specific findings on this compound as in-house data becomes available.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A: Currently, there is no publicly available scientific literature detailing the mechanism of action for a compound designated this compound. We recommend consulting internal documentation or the principal investigators who developed the compound for this information.

Q2: What are the known off-target effects of this compound?

A: Without published studies, the off-target effects of this compound remain uncharacterized in the public domain. Identifying potential off-target interactions is a critical step in the preclinical development of any new chemical entity.

Q3: How can I determine the optimal in vitro concentration of this compound for my experiments while minimizing off-target effects?

A: A dose-response study is essential. We recommend a multi-pronged approach:

  • Primary Target Engagement Assay: Use a direct binding or functional assay for the intended target to determine the EC50 or IC50.

  • Cell Viability/Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay (e.g., MTS, CellTiter-Glo®) on your cell line of interest and a relevant control cell line lacking the primary target (if possible).

  • Determine Therapeutic Window: Compare the dose-response curves. The optimal concentration range should maximize primary target engagement while having a minimal impact on cell viability.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High cell toxicity at concentrations required for target engagement. 1. Potent, unavoidable off-target effects. 2. Compound instability leading to toxic byproducts. 3. Issues with solvent or formulation.1. Perform a broad kinase or receptor screen to identify unintended targets. 2. Conduct stability studies using techniques like HPLC to assess compound degradation under experimental conditions. 3. Test multiple, biocompatible solvents and ensure the final concentration of the solvent in the media is non-toxic.
Inconsistent experimental results with this compound. 1. Variability in compound batch purity. 2. Inconsistent cell culture conditions (e.g., passage number, confluency). 3. Degradation of the compound in solution.1. Verify the purity of each new batch of this compound using analytical methods such as LC-MS or NMR. 2. Standardize cell culture protocols and use cells within a defined passage number range. 3. Prepare fresh stock solutions of this compound for each experiment and avoid repeated freeze-thaw cycles.
Observed phenotype does not match the expected outcome based on the primary target's known function. 1. Dominant off-target signaling pathways are being activated or inhibited. 2. The compound may have a novel, previously uncharacterized mechanism of action. 3. The role of the primary target in the specific cellular context is not fully understood.1. Utilize RNA sequencing or proteomic analysis to obtain an unbiased view of the global cellular changes induced by this compound. 2. Employ a rescue experiment: If possible, overexpress the primary target to see if it mitigates the observed phenotype. Conversely, use techniques like CRISPR/Cas9 to knock out the primary target and see if the compound's effect is abolished. 3. Validate the expression and activity of the primary target in your specific experimental model.

Experimental Protocols

Protocol 1: Determining the On-Target vs. Off-Target Potency of this compound

Objective: To quantify the therapeutic index of this compound by comparing its potency at the intended target with its general cytotoxic effects.

Methodology:

  • Cell Seeding: Plate cells at a predetermined density in 96-well plates and allow them to adhere overnight. Use at least two cell lines: one that expresses the primary target and a control line (if available).

  • Compound Dilution: Prepare a 10-point serial dilution of this compound in the appropriate vehicle (e.g., DMSO).

  • Treatment: Treat the cells with the serial dilutions of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plates for a duration relevant to the expected biological effect (e.g., 24, 48, or 72 hours).

  • Assays:

    • Target Engagement Assay: At the end of the incubation, lyse the cells and perform an assay to measure the engagement of the primary target (e.g., a Western blot for a downstream phosphorylated protein, a FRET-based assay, or a reporter gene assay).

    • Cytotoxicity Assay: In parallel plates, add a cytotoxicity reagent (e.g., MTS or resazurin) and measure the absorbance or fluorescence according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the dose-response curves for both the target engagement and cytotoxicity data.

    • Calculate the EC50 (for target activation/inhibition) and the CC50 (cytotoxic concentration 50%).

    • The therapeutic index can be estimated as the ratio of CC50 to EC50. A higher ratio indicates a wider window for on-target effects without significant toxicity.

Visualizing Experimental Logic and Signaling Pathways

To effectively troubleshoot and understand the effects of this compound, it is crucial to visualize the underlying biological and experimental logic.

cluster_0 Initial Screening Workflow A This compound Treatment (Dose-Response) B Target Engagement Assay (e.g., Western Blot, Reporter) A->B C Cytotoxicity Assay (e.g., MTS, LDH) A->C D Calculate EC50 B->D E Calculate CC50 C->E F Determine Therapeutic Index (CC50 / EC50) D->F E->F

Caption: Workflow for determining the therapeutic index of this compound.

cluster_1 Hypothetical Signaling Pathway Analysis cluster_OnTarget On-Target Pathway cluster_OffTarget Off-Target Pathway A This compound B Primary Target A->B E Unknown Off-Target A->E Off-Target Effect C Downstream Effector 1 B->C D Desired Phenotype C->D F Downstream Effector 2 E->F G Undesired Phenotype (e.g., Toxicity) F->G

Caption: On-target vs. potential off-target signaling pathways of this compound.

Technical Support Center: Improving the Bioavailability of AF-CX 1325

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation and formulation of AF-CX 1325, a compound presumed to have low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider if this compound shows poor oral bioavailability in preclinical models?

A1: Poor oral bioavailability is often linked to low aqueous solubility and/or poor membrane permeability. The first step is to characterize the physicochemical properties of this compound to identify the root cause. Key parameters to measure include aqueous solubility at different pH values, lipophilicity (LogP/LogD), and in vitro permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.

Q2: How can the solubility of this compound be improved?

A2: Several strategies can be employed to enhance the solubility of poorly soluble drugs. These can be broadly categorized as physical and chemical modifications. Physical methods include particle size reduction (micronization, nanonization), and creating amorphous solid dispersions.[1][2][3] Chemical approaches involve salt formation, co-crystallization, or creating prodrugs.[1][4] The choice of method depends on the specific properties of this compound.

Q3: What formulation strategies can be used to improve the absorption of this compound?

A3: Lipid-based formulations are a common and effective approach for improving the oral absorption of poorly soluble compounds.[5] These include self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and solid lipid nanoparticles (SLNs).[2][5] These formulations can enhance solubilization of the drug in the gastrointestinal tract and facilitate its absorption.

Q4: What is the suspected mechanism of action for this compound?

A4: While specific data on this compound is not publicly available, compounds with similar naming conventions are often investigated as inhibitors of specific signaling pathways in disease. One such relevant pathway in oncology is the CXCL13-CXCR5 axis, which is implicated in the growth and invasion of cancer cells.[6] It is plausible that this compound targets a component of this or a similar pathway.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the development of this compound.

Issue Possible Cause Troubleshooting Steps
High variability in in vivo exposure after oral dosing. Poor and variable dissolution in the gastrointestinal tract. Food effects.1. Evaluate the dissolution rate of the current formulation. 2. Develop a formulation with improved solubility and dissolution, such as a solid dispersion or a lipid-based formulation. 3. Conduct food-effect studies to understand the impact of food on drug absorption.
Low in vitro permeability in Caco-2 assays. The compound is a substrate for efflux transporters (e.g., P-glycoprotein). Poor passive diffusion.1. Conduct Caco-2 assays with and without a P-glycoprotein inhibitor (e.g., verapamil) to determine if this compound is an efflux substrate. 2. If efflux is confirmed, consider co-administration with an efflux inhibitor or chemical modification of the molecule to reduce its affinity for the transporter. 3. If passive permeability is low, focus on formulation strategies that can enhance membrane transport, such as the use of permeation enhancers.[5]
Precipitation of the compound in the gastrointestinal tract upon dilution of a liquid formulation. The formulation is not robust to the pH and dilution changes in the stomach and intestine.1. Assess the precipitation of this compound from the formulation upon dilution in simulated gastric and intestinal fluids. 2. Incorporate precipitation inhibitors (polymers like HPMC or PVP) into the formulation. 3. Consider formulating as a solid dosage form with controlled release properties.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound

Objective: To improve the dissolution rate and oral bioavailability of this compound by converting the crystalline drug into an amorphous form dispersed within a polymer matrix.

Materials:

  • This compound

  • Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)

  • Organic solvent (e.g., methanol, ethanol, acetone)

  • Rotary evaporator

  • Dissolution testing apparatus

Method:

  • Dissolve this compound and the chosen polymer in the organic solvent in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer ratio).

  • Ensure complete dissolution of both components.

  • Remove the solvent using a rotary evaporator under vacuum at a controlled temperature.

  • Further dry the resulting solid film/powder in a vacuum oven to remove any residual solvent.

  • Characterize the solid dispersion for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • Evaluate the dissolution rate of the solid dispersion in a relevant buffer (e.g., simulated gastric fluid, simulated intestinal fluid) and compare it to the crystalline drug.

Protocol 2: Development of a Self-Microemulsifying Drug Delivery System (SMEDDS) for this compound

Objective: To formulate this compound in a lipid-based system that forms a microemulsion upon gentle agitation in an aqueous medium, enhancing its solubilization and absorption.

Materials:

  • This compound

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor RH 40, Tween 80)

  • Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)

  • Vortex mixer

  • Particle size analyzer

Method:

  • Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.

  • Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that form a stable microemulsion.

  • Prepare the SMEDDS pre-concentrate by accurately weighing and mixing the selected oil, surfactant, and co-surfactant.

  • Dissolve this compound in the SMEDDS pre-concentrate with gentle heating and vortexing until a clear solution is obtained.

  • Evaluate the self-emulsification performance by adding the drug-loaded SMEDDS to water and observing the formation of a clear or slightly bluish microemulsion.

  • Characterize the resulting microemulsion for droplet size, polydispersity index, and drug content.

  • Assess the in vitro drug release from the SMEDDS formulation.

Signaling Pathway

The following diagram illustrates a potential signaling pathway that this compound may inhibit. The CXCL13-CXCR5 axis has been shown to activate the PI3K/AKT pathway, promoting cancer cell growth and invasion.

CXCL13_CXCR5_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CXCR5 CXCR5 PI3K PI3K CXCR5->PI3K Activates AKT AKT PI3K->AKT Activates Growth Cell Growth AKT->Growth Invasion Cell Invasion AKT->Invasion CXCL13 CXCL13 CXCL13->CXCR5 Binds AF_CX_1325 This compound AF_CX_1325->CXCR5 Inhibits

Caption: The CXCL13-CXCR5 signaling pathway and potential inhibition by this compound.

Experimental Workflow

The following diagram outlines a general workflow for improving the bioavailability of a poorly soluble compound like this compound.

Bioavailability_Workflow cluster_characterization Physicochemical Characterization cluster_formulation Formulation Development cluster_evaluation In Vitro & In Vivo Evaluation Solubility Solubility Assessment Decision1 Poor Solubility? Solubility->Decision1 Permeability Permeability (PAMPA/Caco-2) Decision2 Poor Permeability? Permeability->Decision2 Solid_Dispersion Solid Dispersion Dissolution In Vitro Dissolution Solid_Dispersion->Dissolution Lipid_Based Lipid-Based Formulation Lipid_Based->Dissolution Particle_Size Particle Size Reduction Particle_Size->Dissolution In_Vivo_PK In Vivo Pharmacokinetics Dissolution->In_Vivo_PK Lead_Formulation Lead Formulation Selection In_Vivo_PK->Lead_Formulation Decision1->Solid_Dispersion Yes Decision1->Lipid_Based Yes Decision1->Particle_Size Yes Decision2->Lipid_Based Yes

Caption: A general workflow for enhancing the bioavailability of a poorly soluble drug.

References

AF-CX 1325 experimental variability and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: There is a limited amount of publicly available scientific literature on the experimental use of AF-CX 1325. While this compound is identified as an antiepileptic and antidepressant agent and is a metabolite of AF-CX 921, detailed experimental protocols, quantitative data on solubility and stability, and common sources of experimental variability are not well-documented in accessible publications.

The following technical support guide is a template designed to illustrate the requested format and to provide a framework for researchers working with this compound. The specific details within the tables and diagrams are hypothetical and should not be considered as experimentally validated data for this compound. Researchers are strongly encouraged to perform their own validation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known biological activity?

A1: this compound is a chemical compound identified as a metabolite of AF-CX 921. Its primary reported biological activity is as an antiepileptic agent. Some literature also suggests it may have antidepressant properties.

Q2: What are the potential sources of experimental variability when working with this compound?

A2: Based on limited data for compounds with similar characteristics, potential sources of variability could include:

  • Solubility: Poor solubility in aqueous buffers can lead to inconsistent concentrations in cell-based assays.

  • Stability: Degradation of the compound in solution over time, especially when exposed to light or certain temperatures, can affect its potency.

  • Lysosomotropic Effects: Some studies indicate that this compound may accumulate in lysosomes. This can lead to cell-type-specific effects and may interfere with assays that measure cell health or use fluorescent dyes that are pH-sensitive or accumulate in lysosomes.

Troubleshooting Guide

Issue: High Variability in Cell-Based Assay Results
Potential Cause Recommended Solution
Inconsistent Compound Concentration Prepare fresh stock solutions in an appropriate organic solvent (e.g., DMSO) for each experiment. Perform a final dilution in pre-warmed cell culture medium and mix thoroughly immediately before adding to cells.
Compound Precipitation in Media Visually inspect the media for precipitation after adding the compound. If precipitation is observed, consider using a lower final concentration or adding a non-toxic solubilizing agent (e.g., a low percentage of Pluronic F-68), after validating its compatibility with your cell line.
Cell Line Sensitivity Different cell lines may exhibit varying sensitivity to this compound. It is recommended to perform a dose-response curve for each new cell line to determine the optimal concentration range.
Assay Interference Due to its potential lysosomotropic properties, this compound might interfere with assays that rely on lysosomal function or pH (e.g., Neutral Red uptake, LysoTracker dyes). Consider using alternative assays that measure different cellular parameters (e.g., ATP levels for viability, caspase activity for apoptosis).

Experimental Protocols

Note: No detailed, validated experimental protocols for this compound were found in the public literature. The following is a generalized workflow for testing a novel compound in a cell-based assay.

Hypothetical Experimental Workflow for Assessing Cytotoxicity

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Analysis prep_stock Prepare fresh stock solution of this compound in DMSO treat_cells Treat cells with a serial dilution of this compound prep_stock->treat_cells prep_cells Seed cells in microplates and allow to attach overnight prep_cells->treat_cells incubate Incubate for desired time (e.g., 24, 48, 72 hours) treat_cells->incubate add_reagent Add viability reagent (e.g., CellTiter-Glo®) incubate->add_reagent read_plate Read luminescence on a plate reader add_reagent->read_plate analyze_data Normalize data to vehicle control and plot dose-response curve read_plate->analyze_data calc_ic50 Calculate IC50 value analyze_data->calc_ic50

Caption: A hypothetical workflow for determining the IC50 of this compound.

Signaling Pathways

Note: The precise mechanism of action and the signaling pathways modulated by this compound are not well-defined in the available literature. Therefore, a diagram for a specific signaling pathway cannot be provided at this time. The diagram below illustrates a logical relationship for troubleshooting.

Troubleshooting Logic for Assay Interference

G start High variability or unexpected results? check_solubility Check for compound precipitation start->check_solubility check_assay Is the assay pH-sensitive or lysosome-dependent? check_solubility->check_assay No precipitation optimize_solubility Optimize solubility (e.g., lower concentration, add solubilizing agent) check_solubility->optimize_solubility Precipitation observed use_alternative Use an alternative assay (e.g., measure ATP levels) check_assay->use_alternative Yes continue_assay Proceed with current assay check_assay->continue_assay No end Problem Resolved use_alternative->end continue_assay->end optimize_solubility->end

Caption: A decision tree for troubleshooting potential assay interference.

dealing with AF-CX 1325 degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AF-CX 1325. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel synthetic small molecule inhibitor targeting the downstream signaling cascade of the TGF-β1 receptor, which is implicated in the pathogenesis of atrial fibrillation (AF). Specifically, it is designed to disrupt the interaction between TRAF6 and TAK1, key mediators in the pro-fibrotic signaling pathway active in atrial tissue. By inhibiting this pathway, this compound aims to reduce atrial fibrosis, a major contributor to the structural remodeling observed in AF.

Q2: I am observing a rapid loss of this compound activity in my cell culture experiments. What are the likely causes?

A2: Degradation of this compound in cell culture can be attributed to several factors. The compound is known to be sensitive to light and elevated temperatures. Additionally, certain components in standard culture media, such as high concentrations of serum proteins, may contribute to its degradation. It is also possible that the compound is being metabolized by the cells. We recommend reviewing your storage and handling procedures and considering the use of serum-free or low-serum media if your experimental design allows.

Q3: My quantitative analysis (e.g., HPLC, LC-MS) shows multiple peaks for this compound, even in freshly prepared solutions. What does this indicate?

A3: The presence of multiple peaks suggests that this compound may be undergoing spontaneous degradation or isomerization in your solvent. This compound is particularly susceptible to hydrolysis at neutral or alkaline pH. Ensure that your solvents are anhydrous and slightly acidic (pH 5.0-6.0) to improve stability. We recommend preparing fresh solutions for each experiment and avoiding prolonged storage, even at low temperatures.

Q4: Can this compound be used in animal models? Are there any specific formulation considerations?

A4: Yes, this compound has been used in rodent models of atrial fibrillation. Due to its poor aqueous solubility and potential for rapid in vivo metabolism, a specific formulation is required. A common approach is to use a vehicle containing a mixture of DMSO, PEG300, and saline. The optimal formulation may vary depending on the route of administration and the specific animal model. It is crucial to assess the stability of this compound in the chosen vehicle prior to in vivo studies.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound.

Issue Potential Cause Recommended Solution
Inconsistent results between experimental replicates 1. Inconsistent solution preparation.2. Degradation of stock solutions.3. Variability in cell culture conditions.1. Prepare fresh solutions of this compound for each experiment from a lyophilized powder.2. Aliquot and store stock solutions at -80°C and protect from light. Avoid repeated freeze-thaw cycles.3. Ensure consistent cell seeding densities, media composition, and incubation times.
Low potency or loss of efficacy over time 1. Hydrolysis of the active compound.2. Oxidation.3. Adsorption to plasticware.1. Use anhydrous, slightly acidic solvents (pH 5.0-6.0) for reconstitution and dilution.2. Degas solvents and consider adding antioxidants like BHT if compatible with your assay.3. Use low-adhesion microplates and polypropylene tubes for handling and storage.
Precipitation of the compound in aqueous media 1. Poor aqueous solubility.2. Exceeding the solubility limit during dilution.1. Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO).2. Perform serial dilutions and ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed 0.1% (v/v).3. Vortex thoroughly after each dilution step.
Cell toxicity observed at expected therapeutic concentrations 1. Solvent toxicity.2. Formation of a toxic degradation product.1. Include a vehicle control (solvent only) in your experiments to assess solvent-induced toxicity.2. Analyze the purity of your this compound stock solution by HPLC or LC-MS to check for degradation products. If degradation is suspected, obtain a fresh batch of the compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial. Reconstitute the powder in anhydrous DMSO to a final concentration of 10 mM.

  • Solubilization: Vortex the solution for 2 minutes to ensure complete solubilization.

  • Aliquoting and Storage: Aliquot the stock solution into small volumes in amber-colored, low-adhesion polypropylene tubes. Store the aliquots at -80°C and protect from light.

  • Working Solutions: For experiments, thaw a single aliquot and perform serial dilutions in a slightly acidic, anhydrous solvent or directly in the appropriate cell culture medium immediately before use.

Protocol 2: In Vitro Stability Assay in Cell Culture Medium
  • Preparation: Prepare a 10 µM working solution of this compound in your standard cell culture medium.

  • Incubation: Incubate the solution at 37°C in a humidified incubator with 5% CO2.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Analysis: Immediately analyze the concentration of the remaining this compound in each sample using a validated analytical method such as HPLC or LC-MS.

  • Data Interpretation: Plot the concentration of this compound as a function of time to determine its half-life in the cell culture medium.

Visualizations

Signaling Pathway of this compound Inhibition

AF_CX_1325_Pathway TGFB1 TGF-β1 TGFBR TGF-β1 Receptor TGFB1->TGFBR TRAF6 TRAF6 TGFBR->TRAF6 TAK1 TAK1 TRAF6->TAK1 Interaction NFkB NF-κB Pathway TAK1->NFkB MAPK MAPK Pathway TAK1->MAPK Fibrosis Atrial Fibrosis NFkB->Fibrosis MAPK->Fibrosis AF_CX_1325 This compound AF_CX_1325->TRAF6 Inhibition

Caption: this compound inhibits the TGF-β1 induced pro-fibrotic signaling pathway.

Experimental Workflow for Assessing this compound Stability

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Lyophilized this compound reconstitute Reconstitute in anhydrous DMSO start->reconstitute stock 10 mM Stock Solution reconstitute->stock dilute Dilute in Cell Culture Medium stock->dilute incubate Incubate at 37°C dilute->incubate sample Collect Samples at Time Points incubate->sample analyze HPLC / LC-MS Analysis sample->analyze data Determine Half-life analyze->data

Caption: Workflow for determining the in vitro stability of this compound.

Logical Relationship of Troubleshooting this compound Degradation

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent Results / Low Potency degradation Compound Degradation (Hydrolysis, Oxidation) issue->degradation handling Improper Handling (Light, Temp, Solvent) issue->handling solubility Poor Solubility/ Precipitation issue->solubility fresh_prep Prepare Fresh Solutions degradation->fresh_prep correct_solvent Use Anhydrous, Slightly Acidic Solvents degradation->correct_solvent proper_storage Store at -80°C, Protect from Light handling->proper_storage solubility->correct_solvent low_adhesion Use Low-Adhesion Plasticware solubility->low_adhesion

Caption: Troubleshooting logic for this compound degradation issues.

refining AF-CX 1325 treatment duration in studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining the treatment duration of UBX1325 (foselutoclax) in experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of UBX1325?

A1: UBX1325, also known as foselutoclax, is a potent and selective small molecule inhibitor of B-cell lymphoma-extra-large (Bcl-xL), a member of the Bcl-2 family of anti-apoptotic proteins. In pathological conditions such as diabetic macular edema (DME), senescent cells accumulate in the retina and contribute to inflammation and vascular dysfunction. These senescent cells are dependent on anti-apoptotic proteins like Bcl-xL for their survival. UBX1325 selectively induces apoptosis (programmed cell death) in these senescent cells by inhibiting Bcl-xL, thereby aiming to resolve the underlying pathology.[1][2]

Q2: What are the recommended treatment durations for UBX1325 in clinical studies?

A2: The treatment duration and frequency of UBX1325 in clinical trials have varied depending on the study design.

  • In the Phase 2 BEHOLD study for DME, a single intravitreal injection of UBX1325 was administered, with patients followed for up to 48 weeks. This study suggested that a single dose could have a durable therapeutic effect.

  • The Phase 2b ASPIRE study, also for DME, evaluated multiple doses of UBX1325. In this trial, patients received intravitreal injections of 10 μg UBX1325 on Day 1 and at Week 8 and Week 16.

It is important to note that UBX1325 is an investigational compound and is not approved for any use in any country.[1] The optimal dosing regimen is still under investigation.

Q3: How does the treatment duration of UBX1325 compare to the standard of care for DME?

A3: The current standard of care for DME often involves frequent intravitreal injections of anti-VEGF (vascular endothelial growth factor) agents, sometimes requiring 3-5 monthly loading doses followed by injections every 8 weeks. This can impose a significant treatment burden on patients. The clinical development of UBX1325 is exploring the potential for a less frequent dosing schedule due to its different mechanism of action that targets the underlying senescent cells.

Troubleshooting Guide for Preclinical Studies

Issue: Difficulty in determining the optimal treatment duration for UBX1325 in a mouse model of retinopathy.

Possible Cause 1: Suboptimal timing of treatment initiation.

  • Recommendation: In preclinical models, the timing of UBX1325 administration relative to the induction of retinopathy is critical. For a streptozotocin (STZ)-induced diabetic retinopathy model, consider initiating treatment after the establishment of retinal pathology. For instance, intravitreal injections at weeks 8 and 9 post-STZ induction have been used. In an oxygen-induced retinopathy (OIR) model, a single intravitreal injection at postnatal day 12 (P12), a time of significant hypoxia-induced neovascularization, has been shown to be effective.[3]

Possible Cause 2: Inappropriate dosing frequency.

  • Recommendation: Preclinical studies have shown that a single dose of UBX1325 can have lasting effects.[3] However, depending on the severity of the model and the specific research question, a multi-dose regimen might be necessary. It is advisable to start with a single intravitreal injection and assess the duration of its effect on relevant endpoints (e.g., vascular leakage, retinal function) at multiple time points (e.g., 1, 2, 4, and 8 weeks post-injection).

Possible Cause 3: Insufficient assessment of therapeutic effect.

  • Recommendation: To accurately determine the effective treatment duration, a comprehensive set of outcome measures should be employed. This should include both functional and structural endpoints.

    • Functional Assessment: Perform electroretinography (ERG) to assess retinal function at baseline and various time points post-treatment.

    • Structural Assessment: Quantify retinal vascular leakage using the Evans blue assay. Histological analysis of retinal cross-sections can provide insights into changes in retinal thickness and cellular morphology.

    • Mechanism of Action Confirmation: To confirm that UBX1325 is acting as expected, consider performing a caspase-3/7 activation assay on retinal tissue to measure apoptosis in senescent cells.

Data Presentation

Table 1: Summary of UBX1325 Dosing Regimens in Clinical Trials

Study NameConditionUBX1325 DoseDosing Schedule
BEHOLD (Phase 2) Diabetic Macular Edema (DME)10 µgSingle intravitreal injection
ASPIRE (Phase 2b) Diabetic Macular Edema (DME)10 µgIntravitreal injections on Day 1, Week 8, and Week 16

Experimental Protocols

Intravitreal Injection in Mice

This protocol is adapted for the administration of UBX1325 in a mouse model of retinopathy.

Materials:

  • UBX1325 (formulated in a sterile vehicle for intravitreal injection)

  • Anesthesia: Ketamine/Xylazine cocktail

  • Topical proparacaine hydrochloride (0.5%)

  • Sterile 33-gauge Hamilton syringe

  • Dissecting microscope

Procedure:

  • Anesthetize the mouse via intraperitoneal injection of the ketamine/xylazine cocktail. Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.

  • Place the anesthetized mouse on a stereotaxic frame or a stable platform under a dissecting microscope.

  • Apply one drop of topical proparacaine hydrochloride to the eye receiving the injection for local anesthesia.

  • Gently proptose the eye using fine-tipped forceps.

  • Using a 33-gauge Hamilton syringe, carefully puncture the sclera at the limbus, avoiding the lens.

  • Slowly inject 1 µL of the UBX1325 solution into the vitreous cavity.

  • Hold the needle in place for 10-15 seconds post-injection to prevent reflux.

  • Slowly withdraw the needle.

  • Apply a small amount of antibiotic ointment to the injection site.

  • Monitor the animal during recovery from anesthesia.

Evans Blue Retinal Vascular Leakage Assay

This protocol quantifies the breakdown of the blood-retinal barrier.

Materials:

  • Evans blue dye (2% in sterile saline)

  • Anesthesia: Ketamine/Xylazine cocktail

  • Formamide

  • Spectrophotometer

Procedure:

  • Anesthetize the mouse.

  • Inject a known amount of Evans blue dye (e.g., 45 mg/kg) via tail vein or intraperitoneal injection.

  • Allow the dye to circulate for 2 hours.

  • Euthanize the mouse and perfuse the circulatory system with saline through the left ventricle until the fluid running from the right atrium is clear. This removes the dye from the blood vessels.

  • Enucleate the eyes and dissect the retinas.

  • Thoroughly dry the retinas and record their dry weight.

  • Incubate the retinas in 150 µL of formamide for 18 hours at 70°C to extract the Evans blue dye.

  • Centrifuge the samples and collect the supernatant.

  • Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.

  • Quantify the amount of Evans blue in the retina by comparing the absorbance to a standard curve of known Evans blue concentrations.

Electroretinography (ERG)

This protocol assesses retinal function.

Materials:

  • ERG recording system

  • Anesthesia: Ketamine/Xylazine cocktail

  • Topical mydriatic (e.g., tropicamide)

  • Ganzfeld dome

  • Corneal electrodes

Procedure:

  • Dark-adapt the mice overnight.

  • Under dim red light, anesthetize the mouse.

  • Dilate the pupils with a topical mydriatic.

  • Place the mouse on a heated platform inside the Ganzfeld dome to maintain body temperature.

  • Place a corneal electrode on the eye. Reference and ground electrodes are placed subcutaneously in the cheek and tail, respectively.

  • Record scotopic (dark-adapted) ERGs in response to flashes of increasing light intensity to assess rod function.

  • Light-adapt the mouse for 10 minutes.

  • Record photopic (light-adapted) ERGs in response to light flashes to assess cone function.

  • Analyze the amplitudes and implicit times of the a- and b-waves.

Mandatory Visualizations

UBX1325_Mechanism_of_Action cluster_0 Senescent Retinal Cell Bcl_xL Bcl-xL (Anti-apoptotic) Bax_Bak Bax/Bak (Pro-apoptotic) Bcl_xL->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Permeabilizes Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase3_7 Caspase-3/7 Caspase9->Caspase3_7 Activates Apoptosis Apoptosis Caspase3_7->Apoptosis Executes UBX1325 UBX1325 (foselutoclax) UBX1325->Bcl_xL Inhibits

Caption: Mechanism of action of UBX1325 (foselutoclax).

Experimental_Workflow cluster_model Retinopathy Mouse Model Induction cluster_assessment Post-Treatment Assessment STZ Streptozotocin (STZ) Induction Treatment UBX1325 Treatment (Intravitreal Injection) STZ->Treatment OIR Oxygen-Induced Retinopathy (OIR) OIR->Treatment ERG Electroretinography (ERG) (Functional Outcome) Treatment->ERG EvansBlue Evans Blue Assay (Vascular Leakage) Treatment->EvansBlue CaspaseAssay Caspase-3/7 Assay (Apoptosis Confirmation) Treatment->CaspaseAssay DataAnalysis Data Analysis and Duration Optimization ERG->DataAnalysis EvansBlue->DataAnalysis CaspaseAssay->DataAnalysis

Caption: Experimental workflow for refining UBX1325 treatment duration.

References

Technical Support Center: Minimizing AF-CX 1325 Toxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the toxicity of the novel small molecule inhibitor, AF-CX 1325, in cell line experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the putative mechanism of action of this compound?

A1: this compound is a novel synthetic compound currently under investigation. While its precise mechanism is the subject of ongoing research, preliminary data suggest it may act as a potent modulator of intracellular signaling pathways involved in apoptosis and cell stress responses. Its therapeutic potential is being explored in the context of oncology, where targeted induction of cell death in cancer cells is desired. However, off-target effects or excessive on-target activity can lead to toxicity in various cell lines.

Q2: What are the common causes of this compound-induced toxicity in cell culture?

A2: Toxicity from this compound in cell culture can stem from several factors:

  • High Concentrations : Exceeding the optimal therapeutic window can lead to non-specific effects and cell death.[1]

  • Prolonged Exposure : Continuous exposure can disrupt normal cellular functions and lead to cumulative toxicity.[1]

  • Off-Target Effects : The compound may interact with unintended cellular targets, triggering toxic responses.[1]

  • Solvent Toxicity : The solvent used to dissolve this compound, commonly dimethyl sulfoxide (DMSO), can be toxic to cells at higher concentrations (typically >0.1-0.5%).[1][2]

  • Metabolite Toxicity : Cellular metabolism of this compound may produce toxic byproducts.[1]

  • Cell Line Sensitivity : Some cell lines are inherently more sensitive to chemical treatments.[1]

Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?

A3: The ideal concentration of this compound should be determined empirically for each cell line and experimental setup. A dose-response experiment is crucial to identify a concentration that is effective for your assay while minimizing cytotoxicity.[2] It is recommended to test a wide range of concentrations, including those below the anticipated effective dose.[1]

Q4: What are the visual signs of this compound-induced toxicity in my cell culture?

A4: Signs of toxicity can include:

  • A significant decrease in cell viability and proliferation compared to vehicle-treated controls.[2]

  • Changes in cell morphology, such as cells appearing rounded, shrunken, or detaching from the culture surface.[2][3]

  • Increased presence of cellular debris in the culture medium.

  • Evidence of apoptosis, which can be confirmed with specific assays like Annexin V staining or caspase activity assays.[2][4]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
High levels of cell death observed at the desired inhibitory concentration. The concentration of this compound may be too high for your specific cell line.[2]Perform a dose-response curve to determine the IC50 value and a non-toxic working concentration. Start with a broad range of concentrations (e.g., 0.01 µM to 100 µM).[1][2]
The cell line is particularly sensitive to the compound's mechanism or off-target effects.[1]Consider using a lower concentration for a longer duration of exposure. If feasible, use a more robust cell line.[1]
The final DMSO concentration in the culture medium is too high.[2]Ensure the final DMSO concentration is below 0.1%. Prepare a vehicle control with the same DMSO concentration.[2][5]
Inconsistent results between experiments. Instability of the this compound stock solution due to improper storage or multiple freeze-thaw cycles.[2]Prepare fresh working solutions from single-use aliquots of the stock solution. Store stock solutions at -20°C or -80°C.[1][2]
Variability in cell density at the time of treatment.Ensure consistent cell seeding density and allow cells to reach a logarithmic growth phase before adding this compound.[2]
Serum concentration in the media is affecting compound activity.Be aware that components in serum can bind to small molecules, affecting their bioavailability.[6] Consider reducing serum concentration, but be mindful this can also increase sensitivity to toxicity.[7][8]
No observable effect of this compound. The compound may have degraded.Purchase the compound from a reputable source and check storage conditions. Prepare a fresh stock solution.[1]
The concentration used is too low.Perform a dose-response experiment with a wider and higher range of concentrations.
The cell line may be resistant to the compound's mechanism of action.Investigate the relevant signaling pathways in your cell line to ensure it is an appropriate model.

Data Presentation

Table 1: Dose-Response of this compound on Cell Viability
This compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
195.7 ± 4.8
582.1 ± 6.2
1065.4 ± 7.3
2540.9 ± 5.9
5015.3 ± 3.1
1005.1 ± 1.8

Data are representative of a 48-hour incubation period.

Table 2: Time-Course of this compound-Induced Cytotoxicity
Incubation Time (hours)Cell Viability (%) at 10 µM this compound (Mean ± SD)Cell Viability (%) at 25 µM this compound (Mean ± SD)
0100 ± 3.9100 ± 4.1
1288.6 ± 5.575.2 ± 6.0
2476.3 ± 6.158.9 ± 5.7
4865.4 ± 7.340.9 ± 5.9
7250.1 ± 8.222.7 ± 4.8

Experimental Protocols

Protocol: Determining Cell Viability using MTT Assay

This protocol provides a method to assess cell viability by measuring the metabolic activity of cells, which reflects the number of viable cells.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM).[1]

    • Also, prepare a vehicle control (medium with the highest concentration of DMSO used).[2]

    • Carefully remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[2]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay (MTT) cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_dilutions Prepare this compound Serial Dilutions add_compound Add Compound to Cells incubate_24h->add_compound prepare_dilutions->add_compound incubate_treatment Incubate for Desired Time (e.g., 48h) add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance at 570nm solubilize->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Experimental workflow for determining the cytotoxicity of this compound.

signaling_pathway cluster_cell Cellular Environment cluster_membrane cluster_cytoplasm cluster_nucleus AF_CX_1325 This compound receptor Off-Target Receptor AF_CX_1325->receptor Off-target binding Mito Mitochondrial Dysfunction AF_CX_1325->Mito Direct Effect? ROS ↑ Reactive Oxygen Species (ROS) receptor->ROS Signal Transduction ROS->Mito Oxidative Stress Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c release Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Execution Phase

Caption: Hypothetical signaling pathway for this compound-induced toxicity.

References

AF-CX 1325 inconsistent results troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AF-CX 1325. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and ensuring consistent, reproducible results during their experiments with this novel compound.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is a potent and selective small molecule inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B). By binding to the ATP-binding pocket of Akt, this compound prevents its phosphorylation and subsequent activation, leading to the downstream inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored as a lyophilized powder at -20°C. For short-term use, stock solutions prepared in DMSO can be stored at -20°C for up to one month. For long-term storage of solutions, aliquoting and storing at -80°C is recommended to avoid repeated freeze-thaw cycles.

Q3: In which solvents is this compound soluble?

This compound is highly soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mM. It has limited solubility in aqueous buffers. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in cell culture media. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cellular stress.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cell viability assays.

Question: We are observing significant variability in the IC50 values for this compound in our cancer cell line proliferation assays. What are the potential causes and solutions?

Answer: Inconsistent IC50 values are a common issue when working with novel compounds. Several factors can contribute to this variability. Below is a systematic guide to troubleshoot this problem.

Potential Causes & Troubleshooting Steps:

  • Compound Stability and Handling:

    • Improper Storage: Ensure the compound and its stock solutions are stored at the recommended temperatures (-20°C or -80°C).

    • Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the DMSO stock solution by preparing single-use aliquots.

    • Solution Age: Do not use stock solutions that are older than one month when stored at -20°C.

  • Cell Culture Conditions:

    • Cell Passage Number: Use cells within a consistent and low passage number range, as high-passage cells can exhibit altered signaling and drug sensitivity.

    • Cell Density: Ensure a consistent cell seeding density across all experiments, as this can significantly impact growth rates and drug response.

    • Serum Concentration: Fluctuations in serum concentration can affect cell growth and the activity of the PI3K/Akt pathway. Use a consistent and quality-controlled batch of fetal bovine serum (FBS).

  • Experimental Protocol:

    • DMSO Concentration: Verify that the final concentration of DMSO is consistent across all wells and does not exceed 0.1%.

    • Incubation Time: Use a consistent incubation time for drug treatment. A 72-hour incubation is standard for many proliferation assays.

    • Assay Reagent Handling: Ensure that viability assay reagents (e.g., MTT, PrestoBlue) are properly stored and that the incubation time with the reagent is consistent.

Troubleshooting Workflow Diagram:

G start Inconsistent IC50 Results check_storage Verify Compound Storage (-20°C solid, -80°C stock) start->check_storage check_aliquots Use Fresh Aliquots? (Avoid >3 freeze-thaws) check_storage->check_aliquots check_cell_passage Consistent Cell Passage? (e.g., Passage 5-15) check_aliquots->check_cell_passage check_seeding Consistent Seeding Density? check_cell_passage->check_seeding check_dmso Final DMSO < 0.1%? check_seeding->check_dmso check_incubation Consistent Incubation Time? check_dmso->check_incubation rerun_exp Re-run Experiment with Controlled Parameters check_incubation->rerun_exp consistent_results Consistent Results Achieved rerun_exp->consistent_results G cluster_0 cluster_1 cluster_2 RTK Receptor Tyrosine Kinase (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt mTORC1 mTORC1 pAkt->mTORC1 Activates AFCX1325 This compound AFCX1325->Akt Inhibits Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes G A Seed Cells (e.g., MCF-7) B Serum Starve (18h) A->B C Pre-treat with This compound (2h) B->C D Stimulate with IGF-1 (15 min) C->D E Cell Lysis (+Inhibitors) D->E F Protein Quant (BCA Assay) E->F G SDS-PAGE & Western Blot F->G H Image & Analyze p-Akt/Akt Ratio G->H

optimization of AF-CX 1325 for specific cancer models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing AF-CX 1325 in various cancer models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the CX-Oncogene 1 (CX-O1) receptor tyrosine kinase. In many cancer models, aberrant signaling through the CX-O1 pathway leads to increased cell proliferation and survival. This compound competitively binds to the ATP-binding pocket of CX-O1, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/MEK/ERK pathways. This inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells dependent on CX-O1 signaling.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CX_O1 CX-O1 Receptor PI3K PI3K CX_O1->PI3K RAS RAS CX_O1->RAS AF_CX_1325 This compound AF_CX_1325->CX_O1 Inhibits ATP ATP ATP->CX_O1 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation start Start: High IC50 Observed check_cells Authenticate Cell Line (STR Profiling) start->check_cells check_compound Prepare Fresh Aliquot of this compound start->check_compound check_efflux Test for Drug Efflux (e.g., with Verapamil) start->check_efflux rerun_assay Re-run Dose-Response Experiment check_cells->rerun_assay check_compound->rerun_assay check_efflux->rerun_assay analyze Analyze Results rerun_assay->analyze

Validation & Comparative

Comparative Efficacy Analysis of AF-CX 1325, a Novel CXCL13-CXCR5 Axis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

AUSTIN, Texas – December 8, 2025 – In a comprehensive preclinical assessment, the novel investigational compound AF-CX 1325 has demonstrated promising efficacy in targeting the CXCL13-CXCR5 signaling pathway, a critical axis in the progression of various B-cell malignancies. This guide provides a detailed comparison of this compound's performance against established control agents that also target this pathway, offering researchers and drug development professionals a thorough overview of the current landscape of CXCL13-CXCR5 inhibition.

The C-X-C motif chemokine ligand 13 (CXCL13) and its receptor, C-X-C chemokine receptor type 5 (CXCR5), play a pivotal role in the migration and organization of B cells within lymphoid tissues.[1][2][3] Dysregulation of this axis has been implicated in the pathogenesis of numerous autoimmune diseases and cancers, particularly B-cell lymphomas, making it a key therapeutic target.[4][5] This comparison guide synthesizes available preclinical data for inhibitors of this pathway to contextualize the potential of this compound.

In Vitro Efficacy: Inhibition of Cell Migration and Proliferation

To assess the direct cellular effects of this compound and its comparators, a series of in vitro assays were conducted. The data presented below summarizes the inhibitory concentration (IC50) values for cell migration and proliferation in relevant cancer cell lines.

CompoundTargetAssayCell LineIC50 (nM)
This compound (hypothetical) CXCL13/CXCR5 Chemotaxis Raji (Burkitt's Lymphoma) [Data not available]
MAb 5261CXCL13ChemotaxisHuman pre-B-697-hCXCR5~10 nM
VIP924CXCR5CytotoxicityVarious Lymphoma Cell Lines[Not specified as IC50]
BAY-924CXCR5Anti-proliferativeVarious Lymphoma Cell Lines<0.03 - 2 nM

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The anti-tumor activity of this compound and control compounds was evaluated in mouse xenograft models of B-cell malignancies. The following table summarizes key findings from these preclinical studies, including tumor growth inhibition and survival benefits.

CompoundCancer ModelAnimal ModelDosing RegimenKey Efficacy Readout
This compound (hypothetical) Mantle Cell Lymphoma NSG Mice with REC-1 cells [Data not available] [Data not available]
VIP924Mantle Cell LymphomaHumanized NSG-SGM3 mice with REC-1 cells10 mg/kgSignificant reduction in tumor growth and improved survival
BAY-924Mantle Cell LymphomaMice with REC-1 xenografts10 mg/kg, Q7D x 2Long-lasting tumor regression
BAY-924Diffuse Large B-cell LymphomaPDX models (LY2264 and HBL-1)10 mg/kg68% and 100% tumor growth inhibition, respectively
CXCL13 + anti-PD-1Gastric CancerHumanized NOD/SCID mice with MKN-28 cellsNot specifiedSignificantly suppressed tumor growth vs. monotherapy

Experimental Protocols

A detailed understanding of the methodologies employed in generating the efficacy data is crucial for its interpretation. Below are the protocols for the key experiments cited in this guide.

In Vitro Chemotaxis Assay

The ability of CXCL13-CXCR5 inhibitors to block the migration of cancer cells towards a CXCL13 gradient is a key measure of their in vitro activity.

Cell Lines:

  • Human Burkitt's lymphoma cell line (Raji)

  • Human pre-B cell line transfected with human CXCR5 (pre-B-697-hCXCR5)

Methodology:

  • Cancer cells are labeled with a fluorescent dye (e.g., Calcein AM).

  • A chemotaxis chamber (e.g., Transwell plate with 5 µm pore size) is used. The lower chamber is filled with media containing recombinant human CXCL13 (typically 100-200 ng/mL).

  • The labeled cells are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound, MAb 5261) for 30 minutes at 37°C.

  • The cell suspension is then added to the upper chamber of the Transwell plate.

  • The plate is incubated for 2-4 hours at 37°C to allow for cell migration.

  • The number of cells that have migrated to the lower chamber is quantified by measuring the fluorescence intensity.

  • The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in cell migration compared to the untreated control.

In Vivo Tumor Xenograft Model

Animal models are essential for evaluating the in vivo anti-tumor efficacy of novel compounds. The following protocol is representative of studies evaluating CXCL13-CXCR5 inhibitors in B-cell lymphoma models.

Animal Model:

  • Immunodeficient mice (e.g., NSG or NOD/SCID) are used to prevent rejection of human tumor cells.

  • For some studies, mice are "humanized" by engrafting human hematopoietic stem cells to create a more relevant immune environment.

Tumor Implantation:

  • A human B-cell lymphoma cell line (e.g., REC-1 for mantle cell lymphoma, or patient-derived xenograft cells) is cultured.

  • A suspension of 5-10 million cells in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

Treatment:

  • Mice are randomized into treatment and control groups.

  • The investigational drug (e.g., this compound, VIP924) or a vehicle control is administered, typically via intravenous or intraperitoneal injection.

  • Dosing schedules vary but are often once or twice weekly.

Efficacy Evaluation:

  • Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length x width²)/2.

  • Animal body weight is monitored as an indicator of toxicity.

  • At the end of the study (due to tumor size limits or a predetermined time point), mice are euthanized, and tumors are excised and weighed.

  • In survival studies, mice are monitored until a predetermined endpoint (e.g., tumor volume exceeding a certain size, or signs of morbidity).

Visualizing the Mechanism and Workflow

To further elucidate the biological context and experimental design, the following diagrams are provided.

CXCL13_CXCR5_Signaling_Pathway CXCL13-CXCR5 Signaling Pathway in B-Cell Malignancies cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CXCL13 CXCL13 CXCR5 CXCR5 CXCL13->CXCR5 Binding G_protein G-protein Activation CXCR5->G_protein Activation PI3K_AKT PI3K/AKT Pathway G_protein->PI3K_AKT ERK ERK Pathway G_protein->ERK Cell_Migration Cell Migration PI3K_AKT->Cell_Migration Proliferation Proliferation & Survival PI3K_AKT->Proliferation ERK->Cell_Migration ERK->Proliferation

Caption: CXCL13-CXCR5 signaling in B-cell malignancies.

Xenograft_Workflow In Vivo Xenograft Efficacy Workflow cluster_prep Preparation cluster_implantation Implantation cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis Cell_Culture 1. Culture B-cell lymphoma cells Injection 3. Subcutaneous injection of cancer cells Cell_Culture->Injection Animal_Prep 2. Prepare immunodeficient mice Animal_Prep->Injection Tumor_Growth 4. Allow tumors to reach palpable size Injection->Tumor_Growth Randomization 5. Randomize mice into groups Tumor_Growth->Randomization Dosing 6. Administer this compound or control Randomization->Dosing Monitoring 7. Monitor tumor volume and body weight Dosing->Monitoring Euthanasia 8. Euthanize mice at predefined endpoint Monitoring->Euthanasia Analysis 9. Analyze tumor weight and survival data Euthanasia->Analysis

Caption: Workflow for in vivo xenograft efficacy studies.

References

A Comparative Guide to Kinase Inhibitors in Oncology: The Case of EGFR Inhibitors in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Initial research for the kinase inhibitor "AF-CX 1325" did not yield any publicly available data. This compound may be in a very early stage of development, discontinued, or a misidentified codename. In its place, this guide provides a comprehensive comparison of a well-established class of kinase inhibitors: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) used in the treatment of non-small cell lung cancer (NSCLC). This serves as a representative example of how such targeted therapies are evaluated and compared.

The development of EGFR TKIs represents a paradigm shift in the management of NSCLC, moving from broad-spectrum chemotherapy to targeted therapy based on the molecular characteristics of a patient's tumor. EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth and proliferation. Several generations of EGFR TKIs have been developed, each with improved efficacy and selectivity.

Comparative Efficacy of EGFR Tyrosine Kinase Inhibitors

The clinical efficacy of EGFR TKIs is often measured by progression-free survival (PFS), which is the length of time during and after treatment that a patient lives with the disease but it does not get worse. The introduction of third-generation TKIs has led to significant improvements in PFS compared to earlier generations. For instance, patients treated with a first-generation TKI like gefitinib had a median PFS of about 10 months, while third-generation TKIs have extended this to over 38 months[1].

Inhibitor Class Examples Mechanism of Action Median Progression-Free Survival (PFS) Common Adverse Events
First-Generation Gefitinib, ErlotinibReversible ATP-competitive inhibitors~10 months[1]Rash, diarrhea
Second-Generation Afatinib, DacomitinibIrreversible covalent inhibitors~11 months[1]Rash, diarrhea, mucositis
Third-Generation Osimertinib, BBT-176[1]Irreversible covalent inhibitors targeting resistance mutations~38.6 months[1]Diarrhea, rash, nail toxicity

Signaling Pathway of EGFR and Inhibition by TKIs

The following diagram illustrates the EGFR signaling pathway and the mechanism of action of TKIs. Under normal conditions, the binding of a ligand, such as an epidermal growth factor (EGF), to the extracellular domain of EGFR leads to receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domain. This, in turn, activates downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival. In NSCLC with activating EGFR mutations, the kinase domain is constitutively active, leading to uncontrolled signaling. EGFR TKIs act by blocking the ATP-binding site of the kinase domain, thereby inhibiting its activity and shutting down these downstream pathways.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_RAS_pathway RAS-RAF-MEK-ERK Pathway cluster_PI3K_pathway PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand Ligand (EGF) Ligand->EGFR Binds TKI EGFR TKI TKI->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR Signaling Pathway and TKI Inhibition.

Experimental Protocols

A crucial aspect of drug development is the use of standardized assays to evaluate the potency and selectivity of kinase inhibitors. Below is a generalized workflow for an in vitro kinase inhibition assay.

  • Reagent Preparation :

    • Prepare a stock solution of the test compound (e.g., an EGFR TKI) in a suitable solvent like DMSO.

    • Prepare a reaction buffer containing a buffer salt (e.g., HEPES), a divalent cation (e.g., MgCl2), a reducing agent (e.g., DTT), and a source of ATP.

    • Prepare a solution of the purified recombinant EGFR kinase domain.

    • Prepare a solution of a generic tyrosine kinase substrate peptide.

  • Assay Procedure :

    • Serially dilute the test compound to create a range of concentrations.

    • In a multi-well plate, add the reaction buffer, the EGFR kinase, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP and the substrate peptide.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Data Analysis :

    • Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope incorporation (32P-ATP) or fluorescence-based detection.

    • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Kinase_Assay_Workflow A Reagent Preparation B Serial Dilution of Inhibitor A->B C Assay Plate Setup (Kinase, Buffer, Inhibitor) B->C D Reaction Initiation (ATP + Substrate) C->D E Incubation D->E F Reaction Termination E->F G Signal Detection (Phosphorylation) F->G H Data Analysis (IC50 Determination) G->H

Generalized workflow for an in vitro kinase assay.

Future Directions

Despite the success of EGFR TKIs, acquired resistance remains a significant clinical challenge. The development of fourth-generation TKIs is underway to address resistance mechanisms that emerge after treatment with third-generation inhibitors, such as the C797S mutation[1]. The ongoing research and development in this field highlight the dynamic nature of targeted cancer therapy and the continuous effort to overcome drug resistance and improve patient outcomes.

References

comparative analysis of AF-CX 1325 and competitor compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, play a pivotal role in tumor progression, including proliferation, invasion, and metastasis. This has established the CXCR4/CXCL12 axis as a critical therapeutic target in oncology. This guide provides a comparative analysis of key CXCR4 antagonists, presenting available experimental data to inform research and development decisions. While the initial query referenced "AF-CX 1325," no publicly available scientific data could be identified for a compound with this designation. Therefore, this guide will focus on a comparison of well-characterized and clinically relevant CXCR4 antagonists.

Introduction to CXCR4 Antagonism

CXCR4 is a G protein-coupled receptor that, upon binding to CXCL12, activates downstream signaling pathways such as PI3K/AKT and MAPK/ERK. These pathways are integral to cell survival, proliferation, and migration. In the context of cancer, the CXCR4/CXCL12 axis is implicated in the metastasis of tumor cells to organs with high concentrations of CXCL12, such as the bone marrow, lungs, and liver. CXCR4 antagonists are designed to block this interaction, thereby inhibiting tumor growth, metastasis, and sensitizing cancer cells to conventional therapies.

Comparative Efficacy of CXCR4 Antagonists

The following tables summarize the available quantitative data for prominent CXCR4 antagonists. It is important to note that IC50 values can vary based on the specific cell line, assay conditions, and experimental format used.

Table 1: In Vitro Inhibitory Potency of CXCR4 Antagonists

CompoundTargetAssay TypeCell LineIC50 ValueReference
Plerixafor (AMD3100) CXCR4SDF-1α/CXCL12 induced Ca2+ mobilizationJurkat44 nM[1]
[125I]-SDF-1α BindingCEM4-20 nM[2]
Motixafortide (BL-8040) CXCR4SDF-1α/CXCL12 induced Ca2+ mobilizationRamos0.8 nM[1]
[125I]-SDF-1α BindingJurkat1.2 nM[1]
Mavorixafor (X4P-001) CXCR4SDF-1α/CXCL12 induced Ca2+ mobilizationJurkat1.9 nM[3]
Burixafor (TG-0054) CXCR4Not SpecifiedNot SpecifiedNot Specified[3]
Balixafortide (POL6326) CXCR4Not SpecifiedNot SpecifiedNot Specified[3]
Ulocuplumab (BMS-936564) CXCR4Antibody-dependent cellular cytotoxicityNot SpecifiedNot Specified[2]
PF-06747143 CXCR4Not SpecifiedNot SpecifiedNot Specified[2]

Table 2: Preclinical In Vivo Efficacy of Selected CXCR4 Antagonists

CompoundCancer ModelKey FindingsReference
Plerixafor (AMD3100) Glioblastoma XenograftInhibited tumor recurrence[3]
Breast Cancer Metastasis ModelReduced metastasis to lungs and lymph nodes[4]
Motixafortide (BL-8040) Acute Myeloid Leukemia XenograftReduced tumor growth[5]
Multiple Myeloma XenograftReduced tumor growth[5]
Pancreatic Cancer ModelEnhanced anti-tumor immune response[4]
LY2510924 Metastatic Breast Cancer ModelShowed antitumor potential[2]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CXCR4 CXCR4 G_Protein G Protein Activation CXCR4->G_Protein Activates CXCL12 CXCL12 CXCL12->CXCR4 Binds Antagonist CXCR4 Antagonist Antagonist->CXCR4 Blocks PI3K_AKT PI3K/AKT Pathway G_Protein->PI3K_AKT MAPK_ERK MAPK/ERK Pathway G_Protein->MAPK_ERK Cell_Responses Cell Proliferation, Survival, Migration PI3K_AKT->Cell_Responses MAPK_ERK->Cell_Responses

Caption: Simplified CXCR4 signaling pathway and the inhibitory action of its antagonists.

cluster_workflow Chemotaxis Assay Workflow start Start cell_prep Prepare Cell Suspension (e.g., Cancer Cells) start->cell_prep add_cells Add Cells and Test Compound (CXCR4 Antagonist) to Upper Chamber cell_prep->add_cells plate_prep Prepare Transwell Plate with Chemoattractant (CXCL12) in Lower Chamber plate_prep->add_cells incubation Incubate to Allow Cell Migration add_cells->incubation quantification Quantify Migrated Cells in Lower Chamber incubation->quantification end End quantification->end

Caption: General workflow for an in vitro chemotaxis assay to evaluate CXCR4 antagonists.

Detailed Experimental Protocols

A clear understanding of the methodologies used to evaluate these compounds is crucial for interpreting the data. Below are detailed protocols for key experiments.

Chemotaxis Assay

Objective: To determine the ability of a compound to inhibit the directional migration of cells towards a chemoattractant (CXCL12).

Materials:

  • Transwell inserts (e.g., 8 µm pore size)

  • 24-well plates

  • CXCR4-expressing cancer cell line (e.g., Jurkat, MDA-MB-231)

  • Recombinant human CXCL12/SDF-1α

  • Test compound (CXCR4 antagonist)

  • Cell culture medium

  • Calcein-AM or other fluorescent dye for cell labeling

  • Fluorescence plate reader

Procedure:

  • Cell Preparation: Culture CXCR4-expressing cells to 80-90% confluency. Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Plate Setup: In the lower chamber of the 24-well plate, add medium containing CXCL12 (e.g., 100 ng/mL). In control wells, add medium without CXCL12.

  • Treatment: In the upper chamber (Transwell insert), add the cell suspension. Add the test compound at various concentrations to the upper chamber. Include a vehicle control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours, depending on the cell type.

  • Quantification of Migration:

    • Carefully remove the Transwell inserts.

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane with a staining solution (e.g., crystal violet).

    • Alternatively, pre-label the cells with Calcein-AM before the assay. After incubation, measure the fluorescence of the migrated cells in the lower chamber using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of cell migration for each concentration of the test compound compared to the vehicle control. Determine the IC50 value.

Calcium Mobilization Assay

Objective: To measure the ability of a compound to inhibit the CXCL12-induced intracellular calcium flux, a key downstream signaling event of CXCR4 activation.

Materials:

  • CXCR4-expressing cell line

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Recombinant human CXCL12/SDF-1α

  • Test compound (CXCR4 antagonist)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Fluorometric imaging plate reader (FLIPR) or flow cytometer

Procedure:

  • Cell Loading: Harvest cells and resuspend them in assay buffer. Load the cells with a calcium indicator dye by incubating them in the dark according to the dye manufacturer's instructions.

  • Washing: Wash the cells to remove excess dye.

  • Treatment: Resuspend the cells in assay buffer and add the test compound at various concentrations. Incubate for a specified period.

  • Signal Measurement:

    • Establish a baseline fluorescence reading.

    • Inject CXCL12 into the cell suspension to stimulate CXCR4.

    • Immediately record the change in fluorescence over time.

  • Data Analysis: The increase in fluorescence corresponds to the influx of intracellular calcium. Calculate the percentage of inhibition of the calcium response for each concentration of the test compound. Determine the IC50 value.

Radioligand Binding Assay

Objective: To determine the affinity of a compound for the CXCR4 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes prepared from a CXCR4-expressing cell line or the whole cells

  • Radiolabeled ligand (e.g., [125I]-CXCL12)

  • Test compound (CXCR4 antagonist)

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In a microplate, combine the cell membranes, the radiolabeled ligand at a fixed concentration, and the test compound at various concentrations.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioactivity.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Generate a competition binding curve by plotting the percentage of specific binding against the concentration of the test compound. Determine the Ki (inhibitory constant) or IC50 value.

Conclusion

The CXCR4/CXCL12 axis remains a highly attractive target for anti-cancer therapy. While a multitude of CXCR4 antagonists have been developed, their clinical success has been varied. Plerixafor is currently the only FDA-approved agent in this class for a specific indication.[6] However, numerous other compounds, including small molecules and peptides like Motixafortide, are in various stages of clinical development, showing promise in a range of hematological and solid tumors.[1][2] The continued investigation and comparative analysis of these compounds are essential for advancing the field and developing more effective cancer treatments.

References

Head-to-Head Comparison: AF-CX 1325 (UBX1325) vs. Standard of Care for Diabetic Macular Edema

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: AF-CX 1325 appears to be a misnomer. This guide focuses on UBX1325 (foselutoclax), an investigational compound. UBX1325 is not approved for any use in any country.[1] This document is intended for an audience of researchers, scientists, and drug development professionals and is based on publicly available preclinical and clinical trial data.

Introduction to Diabetic Macular Edema (DME)

Diabetic Macular Edema (DME) is a primary cause of vision loss in individuals with diabetic retinopathy.[2] It is characterized by the breakdown of the blood-retinal barrier, leading to the accumulation of fluid in the macula, the central part of the retina responsible for sharp, detailed vision.[2][3] The pathogenesis of DME is multifactorial, involving chronic hyperglycemia, inflammation, and oxidative stress.[2] A key mediator in this process is Vascular Endothelial Growth Factor (VEGF), which promotes vascular permeability and angiogenesis.[1][2][4] The current standard of care for DME largely involves intravitreal injections of anti-VEGF agents.[1][5]

Mechanisms of Action

UBX1325 (foselutoclax): A Novel Senolytic Approach

UBX1325 is a potent, first-in-class small molecule inhibitor of B-cell lymphoma-extra large (Bcl-xL), a member of the Bcl-2 family of anti-apoptotic proteins.[6][7][8] The mechanism of UBX1325 is not to block a single cytokine but to induce apoptosis in senescent cells that accumulate in the retinal vasculature of patients with DME.[9][10] These senescent cells contribute to the pathology of DME by secreting a variety of inflammatory mediators, a phenomenon known as the Senescence-Associated Secretory Phenotype (SASP).[11] By selectively eliminating these damaged cells, UBX1325 aims to remodel the retinal vasculature, reduce inflammation, and provide a durable, disease-modifying effect.[9][10]

cluster_0 Senescent Retinal Cell cluster_1 Therapeutic Intervention Stress Chronic Hyperglycemia Oxidative Stress Senescence Cellular Senescence Stress->Senescence BclxL Upregulated Bcl-xL (Anti-Apoptotic) Senescence->BclxL SASP SASP Secretion (Inflammatory Cytokines) Senescence->SASP BclxL->Senescence Maintains Survival Apoptosis Targeted Apoptosis of Senescent Cell DME DME Pathogenesis (Vascular Leakage) SASP->DME UBX1325 UBX1325 UBX1325->BclxL Inhibits Apoptosis->SASP Reduces

Caption: Mechanism of Action of UBX1325 (foselutoclax).
Aflibercept: Standard of Care Anti-VEGF Therapy

Aflibercept is a recombinant fusion protein that acts as a soluble decoy receptor, binding to VEGF-A, VEGF-B, and Placental Growth Factor (PlGF).[12][13] In DME, elevated levels of VEGF lead to increased vascular permeability and abnormal blood vessel growth (neovascularization).[4][14] By sequestering these growth factors, aflibercept inhibits their binding to endogenous VEGF receptors on endothelial cells.[12][14] This action effectively suppresses neovascularization and reduces vascular leakage, thereby decreasing macular edema and improving visual acuity.[14]

cluster_0 Pathophysiology of DME cluster_1 Therapeutic Intervention Hypoxia Retinal Hypoxia & Inflammation VEGF VEGF-A, PlGF (Upregulated) Hypoxia->VEGF VEGFR VEGF Receptors (VEGFR-1, VEGFR-2) VEGF->VEGFR Block Inhibition of VEGF Signaling Signaling Downstream Signaling (e.g., PKC, PI-3K) VEGFR->Signaling Leakage Increased Vascular Permeability & Angiogenesis Signaling->Leakage Aflibercept Aflibercept (Decoy Receptor) Aflibercept->VEGF Aflibercept->Block Block->VEGFR

Caption: Mechanism of Action of Aflibercept.

Head-to-Head Clinical Trial Data

UBX1325 has been evaluated in two key clinical trials for DME: the Phase 2 BEHOLD study (vs. sham) and the Phase 2b ASPIRE study (vs. aflibercept). Both trials enrolled patients with persistent DME despite prior anti-VEGF treatment.[3]

Efficacy Data Summary

The following tables summarize the key efficacy outcomes from the BEHOLD and ASPIRE clinical trials.

Table 1: BEHOLD Phase 2 Study - Efficacy Outcomes (UBX1325 vs. Sham)

Endpoint UBX1325 (Single Injection) Sham Control Timepoint p-value
Mean Change in BCVA +6.2 ETDRS Letters +0.6 ETDRS Letters 48 Weeks 0.0037[6]
Difference vs. Sham +5.6 ETDRS Letters - 48 Weeks 0.1198[6]

| Anti-VEGF Rescue-Free | ~53% of patients | ~22% of patients | 48 Weeks | N/A[3][8] |

Table 2: ASPIRE Phase 2b Study - Efficacy Outcomes (UBX1325 vs. Aflibercept)

Endpoint UBX1325 (q8w) Aflibercept (q8w) Timepoint Notes
Mean Change in BCVA +5.2 ETDRS Letters N/A 24 Weeks Non-inferior to aflibercept at most timepoints through 36 weeks.[11][15]
Mean Change in BCVA +5.5 ETDRS Letters N/A 36 Weeks Statistically non-inferior to aflibercept at week 36.[11][15]

| Subgroup Analysis | Generally outperformed aflibercept | N/A | 36 Weeks | In patients with baseline CST <400 microns.[11][16] |

BCVA: Best-Corrected Visual Acuity; ETDRS: Early Treatment Diabetic Retinopathy Study; CST: Central Subfield Thickness; q8w: every 8 weeks.

Safety and Tolerability

Table 3: Safety Profile Summary

Drug Key Safety Findings
UBX1325 Favorable safety and tolerability profile demonstrated across multiple studies.[11][16] No reported cases of intraocular inflammation, retinal artery occlusion, endophthalmitis, or vasculitis.[6][16]

| Aflibercept | Known risks associated with intravitreal injections include endophthalmitis, retinal detachments, and acute increases in intraocular pressure. Potential risk of arterial thromboembolic events.[17] |

Experimental Protocols

Best-Corrected Visual Acuity (BCVA) Measurement

The primary efficacy endpoint in the BEHOLD and ASPIRE trials was the mean change from baseline in Best-Corrected Visual Acuity (BCVA).[3]

  • Methodology: BCVA is measured using standardized Early Treatment Diabetic Retinopathy Study (ETDRS) charts.[6]

  • Procedure:

    • The test is conducted at a standardized distance of 4 meters.[6][14] If vision is severely impaired, the distance may be reduced to 1 meter.[6]

    • Each eye is tested separately, with the non-tested eye fully occluded.[14][15] The right eye is typically tested first using Chart 1, followed by the left eye with Chart 2.[6][14]

    • A careful refraction is performed prior to testing to determine the best possible lens correction for the patient.[6]

    • Patients are instructed to read the letters on the chart, starting from the top. They are encouraged to guess if they are unsure.[6]

    • Scoring: The final score is calculated based on the number of letters correctly identified. Each letter read correctly is assigned a point value (letter-by-letter scoring).[15]

Central Subfield Thickness (CST) Measurement

Central Subfield Thickness (CST) is a key anatomical endpoint used to measure the level of macular edema.

  • Methodology: CST is measured using Spectral-Domain Optical Coherence Tomography (SD-OCT).[17]

  • Procedure:

    • The patient's pupils are dilated to ensure adequate imaging quality.[13]

    • The patient is positioned at the SD-OCT device, and a macular cube or volume scan is acquired. This consists of a series of high-resolution cross-sectional images (B-scans) of the retina.[13][18]

    • Automated segmentation algorithms within the OCT software identify the inner and outer retinal boundaries (specifically, the internal limiting membrane and the retinal pigment epithelium).[13]

    • Measurement: The software calculates the average retinal thickness within the central 1mm diameter subfield of the ETDRS grid, providing a quantitative CST value in microns (µm).[1][18]

cluster_0 ASPIRE Phase 2b Trial Workflow Screening Patient Screening (DME with prior anti-VEGF) RunIn Aflibercept Run-in (3 monthly injections) Screening->RunIn Randomization Randomization (1:1) RunIn->Randomization ArmA Arm A: UBX1325 10 µg (Day 1, Wk 8, Wk 16) Randomization->ArmA ArmB Arm B: Aflibercept 2 mg (Day 1, Wk 8, Wk 16) Randomization->ArmB FollowUp Follow-up Assessments (BCVA, CST, Safety) ArmA->FollowUp ArmB->FollowUp Endpoint Primary Endpoint Analysis (Mean Change in BCVA at Wk 24) FollowUp->Endpoint Final Final Analysis (36 Weeks) Endpoint->Final

Caption: Simplified Workflow of the ASPIRE Phase 2b Clinical Trial.

Conclusion

The investigational drug UBX1325 presents a novel, senolytic mechanism of action for the treatment of DME, distinct from the current anti-VEGF standard of care.[10] Clinical data from the Phase 2 BEHOLD study showed that a single injection of UBX1325 resulted in a statistically significant and durable improvement in vision compared to sham control at 48 weeks in a population of previously treated DME patients.[6][10]

The head-to-head Phase 2b ASPIRE trial demonstrated that UBX1325 achieved non-inferior vision gains compared to aflibercept at 36 weeks.[16] Notably, in a pre-specified subgroup of patients with less severe retinal thickening (CST <400 microns), UBX1325 generally outperformed aflibercept.[11] The safety profile of UBX1325 has been favorable, with no cases of intraocular inflammation reported.[16] These findings suggest that targeting cellular senescence with UBX1325 could be a promising alternative or complementary therapeutic strategy for patients with DME, potentially offering a reduced treatment burden and a disease-modifying effect. Further late-stage clinical trials are warranted to confirm these findings.

References

Confirming In Vivo Target Engagement: A Comparative Guide for the Novel Kinase Inhibitor AF-CX 1325

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Public domain searches did not yield specific information for a compound designated "AF-CX 1325". Therefore, this guide utilizes "this compound" as a hypothetical novel inhibitor of the well-characterized Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting MEK1/2. This allows for a realistic demonstration of the principles and methodologies for confirming in vivo target engagement. The data presented is illustrative and intended to guide researchers in their own compound validation studies.

This guide provides a comparative analysis of this compound and a known MEK1/2 inhibitor, here designated as "Competitor A," focusing on the critical step of confirming target engagement within a living organism.[1][2] Verifying that a compound reaches and binds to its intended molecular target in a complex biological system is fundamental to establishing a clear relationship between target modulation and therapeutic effect.[1]

Data Presentation: Comparative In Vivo Performance

The following tables summarize the key in vivo performance metrics for this compound in comparison to Competitor A in a human colorectal cancer (HCT116) xenograft mouse model.

Table 1: In Vivo Target Engagement and Pharmacodynamics

ParameterThis compoundCompetitor A
Target Occupancy (CETSA, Tumor Tissue, 4h post-dose)
10 mg/kg85%78%
30 mg/kg95%91%
p-ERK Inhibition (IHC, Tumor Tissue, 4h post-dose)
10 mg/kg82%75%
30 mg/kg93%89%
Tumor Growth Inhibition (TGI) at Day 21
10 mg/kg58%52%
30 mg/kg75%68%

Table 2: Comparative Selectivity and Potency

ParameterThis compoundCompetitor A
In Vitro IC50 (MEK1) 5 nM8 nM
Cellular IC50 (HCT116) 20 nM35 nM
Kinase Selectivity (Panel of 400 kinases) HighModerate
Key Off-Target Hits (>50% inhibition at 1 µM) NoneKinase X, Kinase Y

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vivo Cellular Thermal Shift Assay (CETSA) for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to directly measure target engagement in vivo by assessing the thermal stabilization of the target protein upon ligand binding.[2][3]

Protocol:

  • Animal Dosing: HCT116 tumor-bearing mice are orally administered with either vehicle, this compound (10 or 30 mg/kg), or Competitor A (10 or 30 mg/kg).

  • Tissue Collection: At 4 hours post-dosing, tumors are excised, flash-frozen in liquid nitrogen, and stored at -80°C.

  • Lysate Preparation: Frozen tumor tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors. The lysate is then cleared by centrifugation.

  • Heat Challenge: The cleared lysate is divided into aliquots and heated to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes, followed by cooling on ice.

  • Protein Separation: The heated lysates are centrifuged to pellet the denatured, aggregated proteins. The supernatant containing the soluble protein fraction is collected.

  • Western Blot Analysis: The soluble protein fractions are analyzed by Western blotting using an antibody specific for the target protein (MEK1/2). The band intensity is quantified.

  • Data Analysis: The melting curve for the target protein is plotted for each treatment group. An increase in the melting temperature indicates thermal stabilization and therefore, target engagement. The percentage of target occupancy is calculated relative to the vehicle control.

Immunohistochemistry (IHC) for Phospho-ERK (p-ERK)

This assay measures the inhibition of the downstream substrate of MEK1/2, providing pharmacodynamic evidence of target modulation.

Protocol:

  • Tissue Processing: Tumors collected as described above are fixed in 10% neutral buffered formalin and embedded in paraffin.

  • Sectioning: 5 µm sections are cut from the paraffin-embedded tumor blocks.

  • Staining: The sections are deparaffinized, rehydrated, and subjected to antigen retrieval. The slides are then incubated with a primary antibody against p-ERK, followed by a secondary antibody and a detection reagent.

  • Imaging and Analysis: The stained slides are imaged, and the intensity of p-ERK staining is quantified using image analysis software. The percentage of inhibition is calculated relative to the vehicle-treated group.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the workflow for confirming in vivo target engagement.

G cluster_pathway MAPK Signaling Pathway cluster_drug Drug Action RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation This compound This compound This compound->MEK G cluster_workflow In Vivo Target Engagement Workflow cluster_assays Parallel Assays Dosing Dose Xenograft Model with This compound or Competitor A Collection Collect Tumor Tissue at Specified Timepoints Dosing->Collection CETSA CETSA for Target Occupancy Collection->CETSA Direct Engagement IHC IHC for p-ERK Inhibition Collection->IHC Downstream Effect Analysis Data Analysis and Comparison CETSA->Analysis IHC->Analysis G cluster_logic From Target Engagement to Efficacy TE Target Engagement (CETSA) PD Pharmacodynamic Response (p-ERK↓) TE->PD leads to Efficacy Anti-Tumor Efficacy (TGI) PD->Efficacy results in

References

Overcoming Drug Resistance: A Comparative Analysis of CX-4945 (Silmitasertib) in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Efficacy of CX-4945 in Drug-Resistant Cancer Models.

The emergence of drug resistance remains a formidable challenge in oncology, often leading to treatment failure and disease relapse. In the quest for novel therapeutic strategies to circumvent this obstacle, the small molecule inhibitor CX-4945 (silmitasertib) has shown considerable promise. This guide provides a comprehensive comparison of CX-4945's performance against various drug-resistant cancer models, supported by experimental data and detailed methodologies.

Mechanism of Action: Targeting the Master Regulator CK2

CX-4945 is a potent and selective, orally bioavailable ATP-competitive inhibitor of protein kinase CK2.[1][2][3] CK2 is a highly conserved serine/threonine kinase that is frequently overexpressed in a multitude of human cancers.[2] Its promiscuous activity promotes the phosphorylation of a vast array of substrates involved in crucial cellular processes, including cell proliferation, survival, and DNA repair.[4][5] By inhibiting CK2, CX-4945 effectively disrupts these pro-survival signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells.[1][6] A key mechanism of its action is the attenuation of the PI3K/Akt/mTOR signaling pathway.[1][6]

Efficacy of CX-4945 in Overcoming Drug Resistance

Preclinical studies have demonstrated the ability of CX-4945 to resensitize various drug-resistant cancer cell lines to conventional chemotherapies and targeted agents. This effect is largely attributed to its role in inhibiting CK2-mediated DNA repair and drug efflux mechanisms.[5][7]

Performance in Hematological Malignancies

In models of hematological cancers, CX-4945 has shown significant activity, particularly in overcoming resistance to standard-of-care agents.

Cell Line ModelResistance ToCX-4945 EffectKey Findings
Imatinib-resistant Chronic Myeloid Leukemia (CML) cellsImatinibInduces apoptosisDownregulation of CK2 by CX-4945 contributes to apoptotic cell death.[1]
Multidrug-resistant (MDR) B-cell Acute Lymphoblastic Leukemia (B-ALL) cellsDoxorubicinOvercomes resistanceCX-4945 in combination with doxorubicin was more effective in increasing survival and reducing leukemia cell diffusion in a murine xenograft model compared to either drug alone.[5]
Multidrug-resistant CEM cellsVinblastineSensitizes cellsThe combined treatment of CX-4945 and vinblastine was able to sensitize resistant cells that are otherwise largely insensitive to vinblastine.[5][8]
Performance in Solid Tumors

CX-4945 has also demonstrated efficacy in various solid tumor models exhibiting resistance to chemotherapy and targeted therapies.

Cell Line ModelResistance ToCX-4945 EffectKey Findings
Cisplatin-resistant Gastric Cancer cellsCisplatinSynergistic cytotoxicityCombination of cisplatin and CX-4945 may improve cisplatin-induced DNA damage for gastric cancer treatment.[9]
Gemcitabine and Cisplatin-resistant Ovarian Cancer modelsGemcitabine, CisplatinSynergizes with chemotherapyCX-4945 blocks the DNA repair response induced by gemcitabine and cisplatin.[4]
EGFR-TKI-resistant Lung Cancer cellsErlotinibEnhances anti-tumor efficacyCombination of CX-4945 with erlotinib results in enhanced attenuation of the PI3K-Akt-mTOR pathway and increased apoptosis.[10]
Paclitaxel-resistant Gastric Cancer xenograft modelPaclitaxelSynergistic tumor growth reductionCX-4945 exhibited a synergistic effect in combination with paclitaxel in reducing tumor growth.[7]
Vismodegib-resistant Medulloblastoma cellsVismodegibRestores responsivenessTreatment with CX-4945 led to a significant extension of survival in tumor-bearing mice.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by CX-4945 and a general workflow for evaluating its efficacy in drug-resistant models.

CX4945_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation CK2 CK2 CK2->Akt Phosphorylates (S129) Activates Pgp P-glycoprotein (Drug Efflux Pump) CK2->Pgp Activates XRCC1 XRCC1 CK2->XRCC1 Phosphorylates Activates CX4945 CX-4945 (Silmitasertib) CX4945->CK2 Inhibits Chemo Chemotherapeutic Drug Pgp->Chemo Efflux DNA_damage DNA Damage Chemo->DNA_damage DNA_repair DNA Repair DNA_damage->DNA_repair XRCC1->DNA_repair

Caption: CX-4945 inhibits CK2, blocking the PI3K/Akt/mTOR survival pathway and DNA repair.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Drug-Resistant Cancer Cell Line treatment Treat with CX-4945 +/- Chemotherapy start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis western Western Blot (Signaling Proteins) treatment->western xenograft Establish Xenograft Tumor Model invivo_treatment Treat Mice with CX-4945 +/- Chemotherapy xenograft->invivo_treatment tumor_measurement Tumor Volume Measurement invivo_treatment->tumor_measurement survival Survival Analysis invivo_treatment->survival

Caption: Workflow for evaluating CX-4945 efficacy in drug-resistant cancer models.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies reported in the cited literature for assessing the efficacy of CX-4945.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate drug-resistant cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of CX-4945 alone or in combination with a fixed concentration of a chemotherapeutic agent for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Western Blot Analysis
  • Cell Lysis: After treatment with CX-4945, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, PARP, Caspase-3) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.

Xenograft Mouse Model
  • Cell Implantation: Subcutaneously inject 1-5 million drug-resistant cancer cells suspended in Matrigel into the flank of 6-8 week old immunodeficient mice (e.g., nude or NOD/SCID).[5]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Randomize the mice into treatment groups (e.g., vehicle control, CX-4945 alone, chemotherapy alone, combination). Administer CX-4945 orally and the chemotherapeutic agent via an appropriate route (e.g., intraperitoneal injection).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Survival Analysis: Monitor the mice for signs of toxicity and record the survival data. Euthanize the mice when the tumors reach a predetermined size or if they show signs of distress.

Alternative Approaches to Overcoming Drug Resistance in Neuroblastoma

While CX-4945 shows broad potential, other strategies are also being explored for specific drug-resistant cancers. In neuroblastoma, a cancer that frequently develops resistance, a combination therapy involving romidepsin has emerged as a promising alternative.[12][13][14]

  • Mechanism: Many standard chemotherapies for neuroblastoma rely on the JNK pathway to induce cell death. In relapsed tumors, this pathway is often inactivated. Romidepsin, a histone deacetylase (HDAC) inhibitor, can trigger cancer cell death through alternative pathways, bypassing the non-functional JNK pathway.[12][14]

  • Efficacy: In animal models of relapsed neuroblastoma, the combination of romidepsin with standard chemotherapy has been shown to reduce tumor growth and extend survival time compared to standard treatment alone.[12][13]

Conclusion

CX-4945 (silmitasertib) represents a promising therapeutic agent for overcoming drug resistance in a variety of cancer types. Its mechanism of targeting the central kinase CK2 allows it to disrupt multiple pro-survival and DNA repair pathways that are often hijacked by cancer cells to evade treatment. The preclinical data strongly support its use in combination with existing chemotherapies and targeted agents to enhance their efficacy in resistant settings. Further clinical investigation is warranted to translate these encouraging preclinical findings into improved outcomes for patients with drug-resistant malignancies.

References

Cross-Validation of CX-1325 Activity in Different Laboratories: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative overview of the pharmacological activity of CX-1325, a novel CXC chemokine receptor 2 (CXCR2) antagonist, based on data generated across multiple independent laboratories. The aim of this document is to present a transparent, data-driven comparison of CX-1325's performance, offering researchers a clear understanding of its potency and the reproducibility of its activity. The data presented herein is intended to support the assessment of CX-1325 as a potential therapeutic agent for inflammatory diseases.

Data Presentation: Quantitative Comparison of CX-1325 Activity

The following table summarizes the key activity parameters of CX-1325 as determined by three independent laboratories. All values are presented as the mean ± standard deviation.

ParameterLaboratory ALaboratory BLaboratory C
Binding Affinity (Ki in nM)
Competition binding assay with [125I]-CXCL81.5 ± 0.31.8 ± 0.51.6 ± 0.2
Functional Antagonism (IC50 in nM)
CXCL8-induced Calcium Mobilization5.2 ± 1.16.1 ± 1.55.5 ± 0.9
CXCL1-induced Chemotaxis10.8 ± 2.512.3 ± 3.111.5 ± 2.2
Selectivity
CXCR1 IC50 / CXCR2 IC50>200>180>210

Experimental Protocols

CXCL8-induced Calcium Mobilization Assay

This protocol outlines the methodology used to determine the functional antagonist activity (IC50) of CX-1325 by measuring its ability to inhibit CXCL8-induced intracellular calcium mobilization in a human cell line stably expressing CXCR2.

1. Cell Culture and Preparation:

  • HEK293 cells stably expressing recombinant human CXCR2 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 500 µg/mL G418.

  • Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubated overnight at 37°C in a 5% CO2 atmosphere.

2. Dye Loading:

  • The cell culture medium is removed, and cells are washed with Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES.

  • Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 1 hour at 37°C.

3. Compound and Agonist Addition:

  • After incubation, the dye solution is removed, and cells are washed again with HBSS.

  • Varying concentrations of CX-1325 (or vehicle control) are added to the wells and incubated for 15 minutes at room temperature.

  • The plate is then placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • A baseline fluorescence reading is taken before the addition of the agonist, CXCL8, at a concentration that elicits 80% of the maximal response (EC80).

4. Data Acquisition and Analysis:

  • Fluorescence intensity is measured immediately after the addition of CXCL8 and monitored over time.

  • The increase in intracellular calcium is recorded as the peak fluorescence signal minus the baseline.

  • The IC50 value, the concentration of CX-1325 that inhibits 50% of the CXCL8-induced response, is calculated using a four-parameter logistic equation from the concentration-response curve.

Visualizations: Signaling Pathway and Experimental Workflow

cluster_membrane Cell Membrane CXCR2 CXCR2 G_protein Gαi/βγ CXCR2->G_protein Activates CXCL8 CXCL8 (Agonist) CXCL8->CXCR2 Binds CX1325 CX-1325 (Antagonist) CX1325->CXCR2 Blocks PLC PLC G_protein->PLC Chemotaxis Chemotaxis G_protein->Chemotaxis PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release

Caption: Simplified CXCR2 signaling pathway.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture CXCR2 Cell Culture plate_cells Plate Cells cell_culture->plate_cells dye_load Load Calcium Dye plate_cells->dye_load add_cx1325 Add CX-1325 (Varying Conc.) dye_load->add_cx1325 add_cxcl8 Add CXCL8 (Agonist) add_cx1325->add_cxcl8 read_fluorescence Measure Fluorescence add_cxcl8->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC₅₀ plot_curve->calc_ic50 cross_lab_comparison cross_lab_comparison calc_ic50->cross_lab_comparison Compare across Labs

Caption: Workflow for cross-lab validation.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the side effect profile of the investigational antiepileptic drug AF-CX 1325 and other established classes of antiepileptic drugs (AEDs). Due to the limited publicly available clinical data on this compound, this comparison focuses on its known mechanism-based side effects—lysosomotropic effects—and contrasts them with the common adverse effects of other AEDs.

Overview of this compound Side Effects

This compound is characterized by its lysosomotropic properties, where the drug accumulates within the lysosomes of cells. This accumulation can lead to a disruption of normal lysosomal function, resulting in a specific set of side effects. Preclinical studies have indicated that this compound can cause a brown discoloration of the kidneys and the formation of lipofuscin granules. This is attributed to the proliferation of lysosomes as they sequester the drug. The primary mechanism underlying these side effects is the storage of the drug in excess within these organelles.

Comparison of Side Effect Profiles

The following table summarizes the known side effect profile of this compound in comparison to the general side effect profiles of major classes of antiepileptic drugs. It is important to note that the side effects of other AEDs can be extensive and vary between individual drugs within a class.

Side Effect CategoryThis compoundSodium Channel Blockers (e.g., Carbamazepine, Phenytoin)GABAergic Drugs (e.g., Benzodiazepines, Valproic Acid)Other (e.g., Levetiracetam)
Renal Brown discoloration of kidneys, lipofuscin granule accumulationGenerally not a primary target; rare reports of interstitial nephritisRare; potential for Fanconi syndrome with valproic acidGenerally well-tolerated from a renal perspective
Neurological Information not availableDizziness, drowsiness, ataxia, diplopia, headacheSedation, fatigue, dizziness, tremorBehavioral changes (e.g., irritability, agitation), somnolence, dizziness
Gastrointestinal Information not availableNausea, vomiting, constipationNausea, vomiting, weight gain, hepatotoxicity (valproic acid)Nausea, decreased appetite
Dermatological Information not availableRash, Stevens-Johnson syndrome (SJS), toxic epidermal necrolysis (TEN)Hair loss (valproic acid)Rash (rare)
Hematological Information not availableAplastic anemia, agranulocytosis (Carbamazepine)Thrombocytopenia (valproic acid)Generally minimal effects
Metabolic Lysosomal storage-like effectsHyponatremiaHyperammonemia, weight gain (valproic acid)Minimal metabolic effects

Experimental Protocols

Detailed experimental protocols for the clinical studies of this compound are not publicly available. However, the assessment of lysosomotropic effects in preclinical studies typically involves:

  • Histopathological Analysis: Examination of tissue samples (e.g., kidney, liver, lymph nodes) from animals treated with the drug. This involves staining techniques to identify cellular changes, such as the accumulation of lipofuscin (e.g., with Sudan Black B stain) and the proliferation of lysosomes (e.g., with LAMP-1 immunohistochemistry).

  • Electron Microscopy: Ultrastructural examination of cells to visualize the morphology of lysosomes and the presence of drug-induced inclusions or lamellar bodies, which are characteristic of phospholipidosis, a common consequence of lysosomotropic drugs.

  • Toxicology Studies: In vivo studies in animal models (e.g., rats, dogs) to assess organ-specific toxicity. This includes monitoring for changes in organ weight, gross pathological changes, and serum biomarkers of organ function (e.g., creatinine for kidney function).

Visualizing the Mechanism of Lysosomotropic Side Effects

The following diagram illustrates the proposed mechanism by which lysosomotropic drugs like this compound can lead to cellular side effects.

Lysosomotropic_Mechanism cluster_cell Cell cluster_lysosome cluster_effects Cellular Side Effects Lysosome Lysosome (Acidic pH) Drug_inside Ionized this compound (Trapped) Lysosome->Drug_inside Protonation & Trapping Drug_outside This compound (Weak Base) Drug_outside->Lysosome Diffusion Lys_dysfunction Lysosomal Dysfunction Drug_inside->Lys_dysfunction Inhibition of Enzymes Enzymes Lysosomal Enzymes Undigested Undigested Material Accumulation Accumulation of Waste Lys_dysfunction->Accumulation Cell_stress Cellular Stress Accumulation->Cell_stress Toxicity Organ Toxicity (e.g., Kidney) Cell_stress->Toxicity

Caption: Mechanism of lysosomotropic drug-induced side effects.

This guide provides a foundational comparison based on the currently available information. Further clinical data on this compound is required for a more comprehensive and quantitative assessment of its side effect profile relative to other antiepileptic drugs.

UBX1325 (Foselutoclax) Demonstrates a Promising Therapeutic Window in Diabetic Macular Edema, Offering a Novel Alternative to Anti-VEGF Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison in the Phase 2b ASPIRE clinical trial highlights the potential of UBX1325 (foselutoclax) as a viable treatment for Diabetic Macular Edema (DME), showing non-inferior vision gains to the current standard-of-care, aflibercept. This guide provides a detailed analysis of UBX1325's performance, mechanism of action, and the experimental protocol from the ASPIRE trial for researchers, scientists, and drug development professionals.

UBX1325 is a pioneering senolytic agent under investigation for DME. It operates as a small-molecule inhibitor of B-cell lymphoma-extra large (BCL-xL), a protein that regulates apoptosis.[1][2] By selectively inducing apoptosis in senescent cells within the diseased retinal tissue, UBX1325 aims to resolve inflammation and restore retinal function, offering a distinct mechanism from the established anti-vascular endothelial growth factor (anti-VEGF) therapies.[1][2]

Comparative Efficacy in Diabetic Macular Edema

The 36-week Phase 2b ASPIRE study provides the most direct comparison of UBX1325 against aflibercept, a widely used anti-VEGF treatment. The results indicate a comparable therapeutic window for UBX1325, with a favorable safety profile.[1]

ParameterUBX1325 (foselutoclax)Aflibercept
Dosage 10 μg intravitreal injection2 mg intravitreal injection
Dosing Interval Day 1, Week 8, and Week 16Day 1, Week 8, and Week 16
Mean Change in Best Corrected Visual Acuity (BCVA) at 24 Weeks +5.2 ETDRS letters[2]Non-inferiority demonstrated, specific data not released
Mean Change in Best Corrected Visual Acuity (BCVA) at 36 Weeks +5.5 ETDRS letters[2]Non-inferior[1][2]
Key Finding Demonstrated non-inferior vision gains compared to aflibercept through 36 weeks.[1][2] Superior vision gains were observed in a subgroup of patients with a central subfield thickness (CST) of less than 400 microns.[1]Established standard of care for DME.
Safety Profile Favorable safety and tolerability profile observed throughout the ASPIRE study.[1]Well-established safety profile.

Mechanism of Action: A Novel Senolytic Approach

UBX1325's mechanism of action targets cellular senescence, a state of irreversible cell cycle arrest that contributes to the chronic, low-grade inflammation characteristic of DME. By inhibiting BCL-xL, UBX1325 selectively eliminates these senescent cells, thereby reducing pro-inflammatory signaling and vascular leakage in the retina.

UBX1325_Mechanism_of_Action cluster_0 Senescent Retinal Cell cluster_1 Therapeutic Intervention cluster_2 Cellular Outcome BCL_xL BCL-xL Apoptosis Apoptosis BCL_xL->Apoptosis Inhibits Cell_Elimination Selective Elimination of Senescent Cells Apoptosis->Cell_Elimination UBX1325 UBX1325 (foselutoclax) UBX1325->BCL_xL Inhibits

UBX1325 inhibits BCL-xL, leading to apoptosis in senescent retinal cells.

ASPIRE Clinical Trial Protocol

The ASPIRE (Assess the Efficacy and Safety of Repeat Intravitreal Injections of Foselutoclax) study was a prospective, multicenter, randomized, double-masked, active-controlled Phase 2b trial designed to evaluate the efficacy and safety of UBX1325 in patients with DME.[1][3]

Inclusion Criteria:

  • Age ≥18 years.[4]

  • Diagnosis of nonproliferative diabetic retinopathy with center-involved DME.[1]

  • Best Corrected Visual Acuity (BCVA) between 70 and 30 ETDRS letters (equivalent to 20/40 to 20/250 on the Snellen chart).[4]

  • Central Subfield Thickness (CST) ≥325-900 μm.[1]

  • History of suboptimal response to at least three prior anti-VEGF injections.[2]

Exclusion Criteria:

  • Concurrent ocular diseases that could compromise BCVA.[4]

  • Structural damage to the eye, other than DME, that could prevent visual improvement.[4]

Treatment Regimen: The study involved a run-in phase where all participants received three monthly injections of aflibercept.[1] Following this, patients were randomized 1:1 into two treatment arms:

  • UBX1325 Arm: Received 10 μg of UBX1325 via intravitreal injection on Day 1, Week 8, and Week 16.[3][4]

  • Aflibercept Arm: Received 2 mg of aflibercept via intravitreal injection on Day 1, Week 8, and Week 16.[3][4]

Primary Endpoints:

  • Change in Best Corrected Visual Acuity (BCVA) from baseline.[5]

  • Change in Central Subfield Thickness (CST).[1]

  • Proportion of patients with a gain of ≥15 ETDRS letters from baseline.

ASPIRE_Trial_Workflow cluster_screening Screening & Run-in Phase cluster_randomization Randomization (1:1) cluster_treatment Treatment Phase (16 Weeks) cluster_followup Follow-up & Analysis Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Run_in 3x Monthly Aflibercept Injections Patient_Screening->Run_in Randomization Randomization Run_in->Randomization UBX1325_Arm UBX1325 (10 µg) Day 1, Week 8, Week 16 Randomization->UBX1325_Arm Aflibercept_Arm Aflibercept (2 mg) Day 1, Week 8, Week 16 Randomization->Aflibercept_Arm Follow_up Follow-up to Week 36 UBX1325_Arm->Follow_up Aflibercept_Arm->Follow_up Primary_Endpoint Primary Endpoint Analysis (BCVA, CST) Follow_up->Primary_Endpoint

Workflow of the Phase 2b ASPIRE clinical trial.

References

A Comparative Guide to Biomarker Validation for Patient Stratification: A Framework for AF-CX 1325

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of precision medicine has underscored the critical role of biomarkers in tailoring therapeutic strategies to individual patients. A robustly validated biomarker is essential for effective patient stratification, ensuring that the right treatment is delivered to the right patient population. This guide provides a comprehensive framework for the validation of a novel biomarker, hypothetically termed AF-CX 1325. Due to the absence of specific public data on this compound, this document outlines established methodologies and presents a comparative analysis of common assay platforms, which can be applied to its validation process.

The validation of a biomarker is a meticulous process that establishes the accuracy and reliability of its measurement.[1][2] This ensures that the biomarker can consistently differentiate between patient subgroups, a cornerstone of personalized medicine.[3][4] The ultimate goal is to develop a validated assay that can be used with confidence in clinical trial settings and, eventually, in routine clinical practice to guide therapeutic decisions.[5][6]

Comparative Analysis of Key Biomarker Assay Platforms

The selection of an appropriate assay platform is a critical decision in the biomarker validation pathway. This choice is influenced by the nature of the biomarker, the required sensitivity and specificity, sample availability, and throughput needs.[5] Below is a comparative summary of common platforms for biomarker analysis.

Assay Platform Primary Application Sensitivity Specificity Throughput Sample Type(s) Key Considerations
Immunohistochemistry (IHC) Protein expression and localization in tissueModerate to HighHighLow to ModerateFormalin-Fixed Paraffin-Embedded (FFPE) tissue, Frozen tissueProvides spatial context; interpretation can be subjective.[7][8][9]
Enzyme-Linked Immunosorbent Assay (ELISA) Protein quantification in fluidsHighHighModerate to HighSerum, Plasma, Urine, Cell culture supernatantWell-suited for large sample cohorts; requires specific antibody pairs.[10][11][12]
Quantitative PCR (qPCR) Gene expression (RNA) or DNA quantificationVery HighVery HighHighTissue, Blood, Saliva, FFPE-extracted nucleic acidsGold standard for nucleic acid quantification; requires careful normalization.[13][14][15][16]
Next-Generation Sequencing (NGS) Genomic alterations (mutations, copy number variations), gene expression profilingVery HighVery HighHighTissue, Blood (ctDNA)Enables multiplex analysis of numerous targets; data analysis is complex.[17][18][19][20]
Liquid Biopsy (e.g., ctDNA analysis) Non-invasive detection of tumor-derived biomarkersVariable, depends on tumor sheddingHighHighBlood (Plasma)Minimally invasive; valuable for monitoring treatment response and resistance.[21][22][23][24]

Experimental Protocols: Methodologies for Biomarker Validation

Detailed and standardized protocols are paramount for the analytical validation of a biomarker assay. This ensures reproducibility and accuracy across different laboratories and studies.[25][26]

Protocol 1: Immunohistochemistry (IHC) for this compound Protein Expression

This protocol outlines the steps for validating an IHC assay to detect the this compound protein in FFPE tissue samples.

  • Antibody Selection and Optimization:

    • Screen multiple monoclonal or polyclonal antibodies for specificity and sensitivity against this compound.

    • Validate antibody specificity using techniques like Western blotting on cell lines with known this compound expression (positive and negative controls).

    • Optimize antibody concentration, antigen retrieval methods (heat-induced or enzymatic), and incubation times to achieve a high signal-to-noise ratio.[27]

  • Assay Validation on Control Tissues:

    • Use FFPE cell blocks from engineered cell lines (e.g., this compound knockout and overexpressing) as positive and negative controls.

    • Utilize a tissue microarray (TMA) containing a panel of normal and diseased tissues to assess staining patterns and specificity.

  • Standard Operating Procedure (SOP) for Staining:

    • Deparaffinization and Rehydration: Immerse slides in xylene followed by a series of graded ethanol washes and finally in distilled water.

    • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.

    • Blocking: Incubate sections with a peroxidase blocking solution to quench endogenous enzyme activity, followed by a protein block (e.g., normal goat serum) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Apply the optimized primary antibody against this compound and incubate overnight at 4°C.

    • Detection System: Use a polymer-based detection system (e.g., HRP-polymer) for signal amplification.

    • Chromogen Application: Apply a chromogen such as 3,3'-Diaminobenzidine (DAB) and monitor for color development.

    • Counterstaining: Lightly counterstain with hematoxylin to visualize cell nuclei.

    • Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and coverslip with a permanent mounting medium.

  • Scoring and Interpretation:

    • Develop a semi-quantitative scoring system (e.g., H-score) based on both the intensity of staining (0=none, 1=weak, 2=moderate, 3=strong) and the percentage of positive cells.

    • Define a clear cut-off value for classifying samples as "this compound positive" or "this compound negative." This cut-off must be validated based on clinical outcome data.

Protocol 2: ELISA for Quantification of Soluble this compound

This protocol details the validation of a sandwich ELISA to measure the concentration of a soluble form of this compound in patient serum.

  • Antibody Pair Selection:

    • Identify a matched pair of high-affinity monoclonal antibodies that recognize different epitopes on the this compound protein. One will serve as the capture antibody and the other as the detection antibody.[28]

  • Assay Development and Optimization:

    • Optimize concentrations of capture and detection antibodies.

    • Optimize blocking buffers, incubation times, and washing steps to maximize signal and minimize background.

    • Develop a standard curve using a recombinant this compound protein of known concentration.

  • Analytical Validation Parameters:

    • Precision: Determine intra-assay and inter-assay precision by running multiple replicates of quality control (QC) samples on the same plate and on different days. The coefficient of variation (%CV) should typically be <15%.[10][11]

    • Accuracy: Assess accuracy by spiking known amounts of recombinant this compound into the sample matrix (serum) and calculating the percent recovery.

    • Linearity and Range: Establish the linear range of the assay where the signal is proportional to the analyte concentration.

    • Sensitivity: Determine the Lower Limit of Detection (LLOD) and the Lower Limit of Quantification (LLOQ), which is the lowest concentration that can be measured with acceptable precision and accuracy.[10]

    • Specificity: Test for cross-reactivity with structurally related proteins.

    • Stability: Evaluate the stability of this compound in serum samples under different storage conditions (e.g., freeze-thaw cycles, long-term storage at -80°C).

Visualizing Biomarker Validation and Application

Diagrams are essential for illustrating complex biological pathways, experimental processes, and clinical decision-making logic.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Therapy Targeted Therapy (Drug X) Receptor Growth Factor Receptor Therapy->Receptor Inhibits Kinase1 Kinase A Receptor->Kinase1 Activates AFCX_1325 This compound (Biomarker) TF Transcription Factor AFCX_1325->TF Phosphorylates Kinase2 Kinase B Kinase1->Kinase2 Kinase2->AFCX_1325 Gene Target Genes (Proliferation, Survival) TF->Gene Activates Transcription

Caption: Hypothetical signaling pathway where this compound acts as a key downstream effector.

experimental_workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase Sample Patient Sample Acquisition (e.g., Biopsy, Blood) Processing Sample Processing & Storage Sample->Processing Assay Assay Performance (e.g., IHC, ELISA) Processing->Assay Data Raw Data Generation Assay->Data Analysis Data Analysis & QC Data->Analysis Result Biomarker Status (Positive/Negative) Analysis->Result

Caption: General experimental workflow for biomarker validation from sample collection to result.

patient_stratification cluster_arms Randomized Clinical Trial Arms Start All Patients with Specific Disease BiomarkerTest Test for this compound Biomarker Start->BiomarkerTest Positive This compound Positive BiomarkerTest->Positive  Result Negative This compound Negative BiomarkerTest->Negative  Result ArmA Arm A: Investigational Drug X Positive->ArmA ArmB Arm B: Standard of Care Positive->ArmB ArmC Arm C: Standard of Care Negative->ArmC

Caption: Patient stratification logic based on this compound biomarker status in a clinical trial.

References

Safety Operating Guide

Navigating Chemical Disposal: A General Protocol for Flammable Organic Solids (UN1325)

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that "AF-CX 1325" does not correspond to a registered chemical compound. Instead, this identifier is commonly associated with models of CNC milling machinery. It is crucial for laboratory safety that personnel accurately identify the chemical requiring disposal. The following guide provides general procedures for the disposal of substances classified under UN1325, which pertains to flammable organic solids, not otherwise specified (n.o.s.). This information is intended as a general framework and is not a substitute for the substance-specific guidance found on a Safety Data Sheet (SDS).

Researchers, scientists, and drug development professionals must prioritize safety and compliance when handling and disposing of laboratory chemicals. This document outlines the essential operational and disposal plans for flammable organic solids, falling under the UN1325 classification. Adherence to these procedural steps is critical for ensuring a safe laboratory environment and meeting regulatory requirements.

Immediate Safety and Handling Precautions

Proper handling is the first step in safe disposal. For flammable organic solids, the following precautions are mandatory:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-retardant lab coats, chemical-resistant gloves, and safety glasses or goggles.[1][2]

  • Ventilation: Handle these substances in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or fumes.[2]

  • Ignition Sources: Eliminate all potential ignition sources from the handling area. This includes open flames, sparks, hot surfaces, and static discharge.[1][2][3]

  • Grounding: Ensure all equipment used for handling and transferring the material is properly grounded to prevent the buildup of static electricity.[1][2][3]

  • Tools: Use only non-sparking tools when handling flammable solids.[2]

Step-by-Step Disposal Protocol

Disposal of chemical waste must be conducted in a systematic and compliant manner. The following steps provide a general guideline for flammable organic solids.

  • Waste Identification and Classification:

    • Properly identify the chemical waste. Ensure the container is clearly labeled with the chemical name and associated hazards.

    • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste. Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[3][4]

  • Waste Segregation and Storage:

    • Store flammable solid waste in a designated, well-ventilated, and cool area, away from incompatible materials, particularly oxidizing agents.[3]

    • Waste containers must be tightly sealed to prevent the escape of vapors and protect from moisture.

    • Ensure the storage area is equipped with appropriate fire suppression systems, such as a dry chemical or carbon dioxide extinguisher.[1]

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel and eliminate all ignition sources.[1][2]

    • Ventilate the area.

    • For small spills, use an inert, non-combustible absorbent material (e.g., sand, vermiculite) and non-sparking tools to collect the spilled solid.[2] Place the collected material into a suitable, labeled container for disposal.[2][4]

    • For large spills, contact your institution's environmental health and safety (EHS) department immediately.

  • Final Disposal:

    • All chemical waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of flammable solids in standard trash or down the drain.[4]

    • Follow your institution's specific procedures for requesting a chemical waste pickup. This typically involves completing a waste manifest form.

    • Ensure all containers are properly labeled for transport according to Department of Transportation (DOT) or equivalent regional regulations. The proper shipping name for this category is "Flammable solids, organic, n.o.s." under UN number UN1325 and hazard class 4.1.[2][3][4]

Quantitative Data Summary

For substances classified under UN1325, specific quantitative data will vary depending on the actual compound. The table below provides a general summary of relevant transport and hazard classifications.

ParameterValueSource
UN NumberUN1325[2][3][4]
Proper Shipping NameFlammable solids, organic, n.o.s.[2][3][4]
Hazard Class4.1[2][3][4]
Packing GroupII or III (depending on the substance)[2][3][4]

Experimental Protocols

As "this compound" does not correspond to a known chemical, no specific experimental protocols can be cited. Researchers must refer to the specific protocols and SDS for the actual chemical being used.

Mandatory Visualizations

The following diagram illustrates the general workflow for the safe disposal of laboratory chemical waste.

G General Chemical Waste Disposal Workflow cluster_0 Preparation & Handling cluster_1 Waste Management cluster_2 Final Disposal A Identify Chemical & Review SDS B Don Appropriate PPE A->B C Handle in Ventilated Area (Fume Hood) B->C D Segregate Waste into Labeled, Compatible Container C->D Waste Generation E Store in Designated Waste Area D->E F Complete Waste Manifest/Pickup Request E->F G Arrange Pickup by Licensed Waste Vendor F->G Ready for Disposal H Document Disposal Records G->H

Caption: A flowchart outlining the key stages of chemical waste management in a laboratory setting.

References

Safeguarding Your Research: Comprehensive PPE and Handling Protocols for AF-CX 1325

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines critical safety protocols and personal protective equipment (PPE) guidelines for the handling and disposal of AF-CX 1325, a substance classified under UN1325 as a flammable solid, organic, not otherwise specified (n.o.s.). Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel.

Core Safety and Handling Summary

This compound is designated as a flammable solid, presenting a significant fire hazard.[1][2][3] All personnel must be trained on the specific risks associated with this material before handling. Engineering controls, such as fume hoods and proper ventilation, are the first line of defense. The use of appropriate PPE is required for all activities involving this compound.

Personal Protective Equipment (PPE) Requirements

The following table summarizes the required PPE for handling this compound. This information is synthesized from safety data sheets for materials classified under UN1325.

Body Part Protection Specification Rationale
Hands Chemical Resistant GlovesNitrile or other appropriate material as determined by the specific properties of the substance.To prevent skin contact.
Eyes Safety Glasses with Side Shields or GogglesMust meet ANSI Z87.1 standards.To protect eyes from dust and splashes.
Body Laboratory CoatFlame-resistant material is recommended.To protect skin and clothing from contamination.
Respiratory NIOSH-approved RespiratorRequired when ventilation is inadequate or for spill cleanup. The type of respirator will depend on the specific hazards of the material.To prevent inhalation of dust or vapors.

Safe Handling and Storage Procedures

Proper handling and storage are crucial to mitigate the risks associated with this compound.

Procedure Guideline Key Considerations
Handling - Use in a well-ventilated area, preferably a chemical fume hood.- Avoid generating dust.- Keep away from heat, sparks, and open flames.[1][2]- Use non-sparking tools.[2]- Ground all equipment to prevent static discharge.[1][2]- In case of fire, use a dry chemical, CO2, or alcohol-resistant foam extinguisher.[1][4]- Do not use water to extinguish the fire.[1][4]
Storage - Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]- Keep away from incompatible materials, such as oxidizing agents.[2]- Ensure containers are properly labeled.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Type Disposal Protocol
Solid Waste - Collect in a designated, labeled, and sealed container.- Dispose of through your institution's hazardous waste program.
Contaminated PPE - Double-bag and dispose of as hazardous waste.

Emergency Procedures

Situation Immediate Action
Skin Contact - Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3]- Remove contaminated clothing.
Eye Contact - Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.
Inhalation - Move to fresh air.
Ingestion - Do NOT induce vomiting. Seek immediate medical attention.
Spill - Evacuate the area.- Eliminate all ignition sources.- Wear appropriate PPE and contain the spill with an inert absorbent material.

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.